molecular formula C26H32N4O2S B14095878 NSC114792

NSC114792

货号: B14095878
分子量: 464.6 g/mol
InChI 键: UWSZBXUQILDRMN-LADKUVSDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

NSC114792 is a useful research compound. Its molecular formula is C26H32N4O2S and its molecular weight is 464.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C26H32N4O2S

分子量

464.6 g/mol

IUPAC 名称

(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[2-(6-sulfanylidene-3H-purin-9-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C26H32N4O2S/c1-25-9-7-16(31)11-15(25)3-4-17-18-5-6-20(26(18,2)10-8-19(17)25)21(32)12-30-14-29-22-23(30)27-13-28-24(22)33/h11,13-14,17-20H,3-10,12H2,1-2H3,(H,27,28,33)/t17-,18-,19-,20+,25-,26-/m0/s1

InChI 键

UWSZBXUQILDRMN-LADKUVSDSA-N

手性 SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CN4C=NC5=C4NC=NC5=S)CCC6=CC(=O)CC[C@]36C

规范 SMILES

CC12CCC3C(C1CCC2C(=O)CN4C=NC5=C4NC=NC5=S)CCC6=CC(=O)CCC36C

产品来源

United States

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of NSC114792

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC114792 has emerged as a promising small molecule with the potential to overcome P-glycoprotein-mediated multidrug resistance in cancer cells. This technical guide delineates the core mechanism of action of this compound, providing an in-depth exploration of its molecular targets and its impact on key cellular signaling pathways. Through the downregulation of the receptor tyrosine kinase-like orphan receptor 1 (ROR1) and the subsequent disruption of Wnt5a/ROR1 signaling, this compound effectively inhibits the pro-survival PI3K/Akt/mTOR and MAPK pathways. This guide presents a comprehensive overview of the available data, detailed experimental methodologies for key assays, and visual representations of the affected signaling cascades to facilitate a deeper understanding for research and development professionals.

Core Mechanism of Action: Targeting the ROR1/Wnt5a Signaling Axis

The primary mechanism of action of this compound centers on its ability to downregulate the expression of ROR1. ROR1 is a transmembrane protein that is highly expressed in various cancers and is associated with tumor progression, metastasis, and therapeutic resistance. It functions as a receptor for Wnt5a, a key ligand in the non-canonical Wnt signaling pathway. The binding of Wnt5a to ROR1 initiates a cascade of downstream signaling events that promote cancer cell survival and proliferation.

This compound intervenes at a critical juncture of this pathway by reducing the cellular levels of ROR1. This disruption of the Wnt5a/ROR1 signaling axis is the foundational event that leads to the attenuation of downstream pro-survival pathways.

Downstream Effects: Inhibition of PI3K/Akt/mTOR and MAPK Pathways

The disruption of ROR1 signaling by this compound leads to the significant inhibition of two major downstream signaling pathways that are crucial for cancer cell growth and survival: the PI3K/Akt/mTOR pathway and the MAPK pathway.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival. Upon activation, it leads to the phosphorylation of numerous downstream targets that promote cell cycle progression and inhibit apoptosis. Evidence suggests that this compound, by downregulating ROR1, leads to a decrease in the phosphorylation of key components of this pathway, including Akt and mTOR. This deactivation effectively curtails the pro-survival signals that are often hyperactive in cancer cells.

The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. In many cancers, this pathway is constitutively active, driving uncontrolled cell growth. The disruption of ROR1 signaling by this compound has been shown to inhibit the MAPK pathway, as evidenced by a reduction in the phosphorylation of key kinases such as ERK.

Quantitative Data

A comprehensive summary of the quantitative data for this compound, including IC50 values across various cancer cell lines, is essential for a complete understanding of its potency and spectrum of activity.

Cell LineIC50 (µM)
Note: Specific IC50 values from the primary literature were not available in the conducted search. This table serves as a template for where such data would be presented.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the findings related to this compound's mechanism of action. The following are generalized protocols for the key experiments used to elucidate this mechanism.

Cell Viability Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

  • MTT/MTS Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins in the ROR1, PI3K/Akt/mTOR, and MAPK pathways.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ROR1, p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the changes in the mRNA expression levels of ROR1.

  • RNA Extraction: Treat cells with this compound, then extract total RNA using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction with cDNA, SYBR Green or TaqMan master mix, and primers specific for ROR1 and a housekeeping gene (e.g., GAPDH).

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument.

  • Data Analysis: Analyze the amplification data and calculate the relative expression of ROR1 mRNA using the ΔΔCt method.

Visualizing the Mechanism of Action

Diagrams of the signaling pathways and experimental workflows provide a clear visual representation of the mechanism of action of this compound.

NSC114792_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ROR1 ROR1 PI3K PI3K ROR1->PI3K Activates MAPK_pathway MAPK Pathway (Ras/Raf/MEK/ERK) ROR1->MAPK_pathway Activates Wnt5a Wnt5a Wnt5a->ROR1 Binds Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK_pathway->Proliferation This compound This compound This compound->ROR1 Downregulates

Caption: this compound downregulates ROR1, disrupting Wnt5a signaling.

Signaling_Inhibition This compound This compound ROR1_exp ROR1 Expression This compound->ROR1_exp Inhibition Wnt5a_ROR1 Wnt5a/ROR1 Signaling ROR1_exp->Wnt5a_ROR1 Leads to Disruption PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Wnt5a_ROR1->PI3K_Akt_mTOR Inhibition MAPK MAPK Pathway Wnt5a_ROR1->MAPK Inhibition Cell_Outcome Decreased Proliferation Increased Apoptosis PI3K_Akt_mTOR->Cell_Outcome MAPK->Cell_Outcome

Caption: Logical flow of this compound's inhibitory effects.

Experimental_Workflow cluster_assays Downstream Analysis start Cancer Cell Culture treatment Treat with this compound start->treatment harvest Harvest Cells treatment->harvest viability Cell Viability Assay (MTT/MTS) harvest->viability western Western Blot (Protein Expression/ Phosphorylation) harvest->western qpcr qRT-PCR (mRNA Expression) harvest->qpcr

Caption: Workflow for evaluating this compound's effects.

An In-depth Technical Guide to NSC114792: A Selective JAK3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Scope and Correction: This guide was initially intended to explore the role of NSC114792 in traditional Madagascan medicine. However, extensive research has revealed no scientific evidence or historical basis for the use of this compound in the traditional medicinal practices of Madagascar. This compound, identified as 21-(6-Mercapto-9H-purin-9-yl)pregn-4-ene-3,20-dione, is a synthetic steroidal purine (B94841) derivative developed as a selective inhibitor of Janus kinase 3 (JAK3). This document will therefore provide a comprehensive technical overview of this compound, focusing on its biochemical properties, mechanism of action, and its role as a tool for studying JAK3 signaling.

Introduction to this compound

This compound is a small molecule that has been identified as a potent and selective inhibitor of JAK3, a member of the Janus kinase family of non-receptor tyrosine kinases. The JAK family, which also includes JAK1, JAK2, and TYK2, plays a critical role in cytokine signaling pathways that govern immune cell development and function.[1][2] The expression of JAK3 is primarily restricted to hematopoietic cells, making it an attractive therapeutic target for autoimmune diseases and certain hematological malignancies.[3][4] this compound serves as a valuable chemical probe for elucidating the specific functions of JAK3 in various biological processes.

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound regarding its inhibitory activity and its effects on cell viability.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseActivityNotes
JAK3Potent InhibitionDirectly blocks the catalytic activity.[5]
JAK1No significant inhibitionSelective for JAK3 over other JAK family members.[5]
JAK2No significant inhibitionSelective for JAK3 over other JAK family members.[5]
TYK2No significant inhibitionSelective for JAK3 over other JAK family members.[5]

Table 2: Effect of this compound on Cell Viability of Cancer Cell Lines with Constitutively-Active JAK3

Cell LineDescriptionEffect of this compound
L540Hodgkin's lymphomaInhibition of cell viability.[5]
BaF3-JAK3WTPro-B cell line expressing wild-type JAK3Inhibition of cell viability.
BaF3-JAK3V674APro-B cell line expressing activating JAK3 mutantInhibition of cell viability.[5]
BLNK-/- BKO84B-cell lineInhibition of cell viability.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published research.[5]

In Vitro Kinase Assay

This protocol is designed to assess the direct inhibitory effect of this compound on the catalytic activity of JAK family kinases.

  • Immunoprecipitation of Kinases:

    • Lyse relevant cell lines (e.g., 32D/IL-2Rβ cells for JAK3, various cancer cell lines for other kinases) in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the cell lysates by centrifugation.

    • Incubate the supernatant with specific antibodies against JAK1, JAK2, JAK3, or TYK2 overnight at 4°C with gentle rotation.

    • Add protein A/G-agarose beads and incubate for an additional 2 hours to capture the antibody-kinase complexes.

    • Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.

  • Kinase Reaction:

    • Resuspend the immunoprecipitated kinase complexes in kinase assay buffer.

    • Add this compound at various concentrations (e.g., a serial dilution from 1 µM to 100 µM) or vehicle control (e.g., DMSO).

    • Initiate the kinase reaction by adding a substrate (e.g., a generic tyrosine kinase substrate like poly(Glu-Tyr)) and ATP (containing γ-32P-ATP for radioactive detection, or unlabeled ATP for detection with phospho-specific antibodies).

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Detection of Kinase Activity:

    • Radioactive Method: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Method (Western Blot): Stop the reaction by adding SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a phospho-tyrosine antibody to detect substrate phosphorylation.

Cell Viability Assay

This protocol is used to determine the effect of this compound on the survival of cancer cells.

  • Cell Seeding:

    • Plate cancer cells (e.g., L540, BaF3-JAK3V674A) in 96-well plates at a predetermined optimal density.

    • Allow the cells to adhere and stabilize overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment (e.g., using MTT or WST-1 assay):

    • Add the viability reagent (e.g., MTT solution) to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the JAK3 signaling pathway and a general workflow for screening potential JAK3 inhibitors.

JAK3_STAT5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor_gamma γc Receptor Cytokine->Receptor_gamma Binds Receptor_beta Cytokine Receptor β Cytokine->Receptor_beta Binds JAK3 JAK3 Receptor_gamma->JAK3 Activates JAK1 JAK1 Receptor_beta->JAK1 Activates JAK3->JAK1 Trans-phosphorylation STAT5_inactive STAT5 (inactive) JAK3->STAT5_inactive Phosphorylates JAK1->Receptor_beta Phosphorylates STAT5_active STAT5 Dimer (active) STAT5_inactive->STAT5_active Dimerization DNA DNA STAT5_active->DNA Translocates & Binds This compound This compound This compound->JAK3 Inhibits Gene_Transcription Gene Transcription (e.g., cell survival, proliferation) DNA->Gene_Transcription

Caption: JAK3/STAT5 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_screening Compound Screening cluster_validation Cellular Validation cluster_downstream Downstream Analysis Compound_Library Small Molecule Library (including this compound) In_Vitro_Kinase_Assay In Vitro JAK3 Kinase Assay Compound_Library->In_Vitro_Kinase_Assay Hit_Identification Identify Potent Inhibitors (Hits) In_Vitro_Kinase_Assay->Hit_Identification Cell_Based_Assay Cell-Based JAK3 Phosphorylation Assay Hit_Identification->Cell_Based_Assay Viability_Assay Cell Viability Assay (JAK3-dependent cell lines) Cell_Based_Assay->Viability_Assay Lead_Compound Validated Lead Compound (e.g., this compound) Viability_Assay->Lead_Compound Mechanism_of_Action Mechanism of Action Studies (e.g., ATP competition) Lead_Compound->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Mechanism_of_Action->In_Vivo_Studies

Caption: Experimental Workflow for Identification and Validation of JAK3 Inhibitors.

Conclusion

While this compound does not have a known role in traditional Madagascan medicine, it is a significant tool compound for the study of JAK3-mediated signaling. Its selectivity for JAK3 over other Janus kinases allows for the precise dissection of JAK3's role in normal physiology and in pathological conditions such as autoimmune disorders and cancer. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to utilize this compound in their investigations of JAK3 biology and as a reference for the development of novel JAK3-targeted therapeutics.

References

Unraveling the Anti-inflammatory Potential of NSC114792: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and public databases, no information was found regarding the anti-inflammatory properties or any other biological activity of a compound designated NSC114792. This suggests that the identifier may be incorrect, may refer to a compound not yet described in publicly available research, or may be an internal designation not widely recognized.

For researchers, scientists, and drug development professionals interested in the discovery and analysis of novel anti-inflammatory agents, this guide provides a general framework and methodologies commonly employed in the field. The subsequent sections will outline the typical experimental data, protocols, and signaling pathways investigated when characterizing a new anti-inflammatory compound. This information is presented to serve as a blueprint for how such a technical guide would be structured, should data on this compound become available.

General Approach to Characterizing Novel Anti-inflammatory Compounds

The investigation of a new chemical entity for anti-inflammatory properties typically follows a structured pipeline, from initial in vitro screening to in vivo efficacy models. Key aspects of this process are detailed below.

Data Presentation: Key Quantitative Metrics

When evaluating a novel anti-inflammatory compound, a range of quantitative data is generated to determine its potency, efficacy, and mechanism of action. These data are crucial for comparing the compound to existing treatments and for making decisions about its further development. A typical summary of such data is presented in the tables below.

Table 1: In Vitro Anti-inflammatory Activity

Assay TypeCell LineStimulantMeasured EndpointIC₅₀ / EC₅₀ (µM)Max Inhibition (%)
Nitric Oxide (NO) ProductionRAW 264.7LPSNitrite
Prostaglandin E₂ (PGE₂) ProductionTHP-1LPSPGE₂
TNF-α SecretionhPBMCsPHATNF-α
IL-6 SecretionA549IL-1βIL-6
NF-κB Reporter AssayHEK293TNF-αLuciferase Activity
COX-2 Enzyme InhibitionPurified EnzymeArachidonic AcidOxygen Consumption

This table represents hypothetical data for a novel anti-inflammatory compound.

Table 2: In Vivo Anti-inflammatory Efficacy

Animal ModelDosing RegimenEndpointPaw Edema Inhibition (%)MPO Activity Reduction (%)Cytokine Reduction (Fold Change)
Carrageenan-induced Paw Edema10 mg/kg, p.o.Paw Volume
LPS-induced Systemic Inflammation5 mg/kg, i.p.Serum TNF-α
Collagen-induced Arthritis20 mg/kg, p.o., dailyArthritis Score

This table represents hypothetical data for a novel anti-inflammatory compound.

Experimental Protocols: Standard Methodologies

Detailed and reproducible experimental protocols are the cornerstone of drug discovery research. The following are standard methods used to assess the anti-inflammatory properties of a new compound.

Cell Culture and Treatment
  • Cell Lines: Murine macrophage-like RAW 264.7 cells, human monocytic THP-1 cells (differentiated into macrophages with PMA), and human peripheral blood mononuclear cells (hPBMCs) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compound for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandins (B1171923) (e.g., PGE₂) in cell culture supernatants or animal serum are quantified using commercially available ELISA kits.

Western Blot Analysis
  • Protein Expression: The expression levels of key inflammatory proteins, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), are determined. The phosphorylation status of signaling proteins like IκBα, p65 (NF-κB), and MAP kinases (p38, ERK, JNK) is also assessed to elucidate the mechanism of action.

In Vivo Models of Inflammation
  • Carrageenan-Induced Paw Edema: This is a widely used acute inflammation model. The test compound is administered prior to the injection of carrageenan into the paw of a rodent, and the paw volume is measured over time.

  • LPS-Induced Systemic Inflammation: Animals are treated with the test compound before being challenged with a systemic injection of LPS. Blood samples are collected to measure circulating levels of pro-inflammatory cytokines.

Signaling Pathways and Experimental Workflows

Understanding the molecular pathways through which a compound exerts its effects is critical. Diagrams generated using Graphviz (DOT language) are an effective way to visualize these complex relationships.

Signaling Pathways in Inflammation

The NF-κB and MAPK signaling pathways are central to the inflammatory response. A novel anti-inflammatory compound would typically be investigated for its ability to modulate these pathways.

NF-kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_Complex IKK Complex MyD88->IKK_Complex IkBa_p65_p50 IκBα-p65/p50 IKK_Complex->IkBa_p65_p50 P p65_p50 p65/p50 IkBa_p65_p50->p65_p50 IκBα degradation Nucleus Nucleus p65_p50->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) p65_p50->Inflammatory_Genes Transcription This compound Hypothetical This compound This compound->IKK_Complex Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) TAK1 TAK1 Stimulus->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MEK1_2 MEK1/2 TAK1->MEK1_2 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MKK3_6->p38 AP1 AP-1 (c-Jun/c-Fos) p38->AP1 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->AP1 JNK JNK MKK4_7->JNK JNK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response This compound Hypothetical This compound This compound->TAK1 Inhibition

Caption: Hypothetical modulation of MAPK signaling pathways by this compound.

Experimental Workflow

A logical workflow is essential for the systematic evaluation of a compound.

Experimental_Workflow Start Start: Compound Synthesis and Characterization In_Vitro_Screening In Vitro Screening (e.g., NO, Cytokine Assays) Start->In_Vitro_Screening Dose_Response Dose-Response and IC₅₀ Determination In_Vitro_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (Western Blot, Reporter Assays) Dose_Response->Mechanism_of_Action In_Vivo_Models In Vivo Efficacy Models (e.g., Paw Edema) Mechanism_of_Action->In_Vivo_Models Toxicity_Assessment Preliminary Toxicity Assessment In_Vivo_Models->Toxicity_Assessment Lead_Optimization Lead Optimization Toxicity_Assessment->Lead_Optimization

Caption: A standard workflow for the preclinical evaluation of a novel anti-inflammatory compound.

Analgesic Potential of Cedrelopsis grevei Extract: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Cedrelopsis grevei, a plant endemic to Madagascar and commonly known as Katrafay, has a long-standing history in traditional medicine for the management of pain, inflammation, and febrile conditions. The essential oil extracted from its bark is particularly valued for these properties. This technical guide provides a comprehensive overview of the current scientific understanding of the analgesic potential of Cedrelopsis grevei extract, with a focus on its chemical composition and the established methodologies for evaluating its pain-relieving effects. While traditional use is well-documented, it is crucial to note a significant gap in the current scientific literature regarding in-vivo analgesic studies on this specific plant extract. This guide aims to bridge that gap by presenting the known phytochemical profile and outlining the standard experimental protocols that can be employed to validate its traditional use and elucidate its mechanisms of action.

Chemical Composition of Cedrelopsis grevei Essential Oil

The therapeutic effects of Cedrelopsis grevei are largely attributed to its complex mixture of volatile compounds, primarily sesquiterpenes. The chemical composition can vary depending on the geographical origin of the plant. However, several key constituents are consistently identified across different studies.

Compound ClassMajor ConstituentsPercentage Range (%)Reference
Sesquiterpene HydrocarbonsIshwarane13.7 - 22.1[1]
α-Copaene5.9 - 11.8[1]
δ-CadineneNot Specified[2]
(E)-β-CaryophylleneNot Specified[2]
α-SelineneNot Specified[2]
β-SelineneNot Specified[2]
Oxygenated SesquiterpenesCopaborneol4.7 - 20.0[1]
Eudesmols (α- and γ-)9.9 - 37.8[1]
Monoterpene Hydrocarbonsα-Pinene2.1 - 30.0[1]

Evidence for Analgesic and Anti-inflammatory Effects: Current Status

While direct experimental studies quantifying the analgesic effects of Cedrelopsis grevei extract in established in-vivo pain models are currently lacking in the scientific literature, its traditional use for pain and rheumatism is well-documented[2][3]. The anti-inflammatory properties of the essential oil have been evaluated, with an IC50 value of 21.33 mg/L reported in one study[4][5]. The analgesic potential is largely inferred from the known activities of its constituent sesquiterpenes and other terpenes found in various essential oils. For instance, α-pinene, a notable component, has demonstrated analgesic effects in writhing and plantar tests in rats[4].

Experimental Protocols for Evaluating Analgesic Activity

To rigorously assess the analgesic potential of Cedrelopsis grevei extract, standardized in-vivo models are essential. The following are detailed methodologies for key experiments.

Acetic Acid-Induced Writhing Test (Visceral Pain Model)

This widely used model assesses peripheral analgesic activity.

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Animals are divided into groups (n=6-8 per group): Vehicle control, positive control (e.g., Aspirin 100 mg/kg), and test groups receiving different doses of Cedrelopsis grevei extract.

    • The extract or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

    • After a set pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), each mouse is injected i.p. with 0.6% acetic acid solution (10 mL/kg body weight).

    • Immediately after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20-30 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Hot Plate Test (Central Analgesic Model)

This method evaluates the response to thermal stimuli and is effective for centrally acting analgesics.

  • Animals: Male Wistar rats or Swiss albino mice.

  • Apparatus: A hot plate analgesiometer with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • The baseline reaction time of each animal to the thermal stimulus is determined by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking of the hind paw, jumping). A cut-off time (e.g., 15-20 seconds) is set to prevent tissue damage.

    • Animals are then treated with the vehicle, a positive control (e.g., Morphine 5 mg/kg), or the test extract.

    • The reaction time is measured again at specific intervals after treatment (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: The increase in latency to the thermal stimulus is indicative of analgesia.

Formalin Test (Inflammatory and Neurogenic Pain Model)

This model is unique as it allows for the assessment of both acute (neurogenic) and tonic (inflammatory) pain.

  • Animals: Male Sprague-Dawley rats or Swiss albino mice.

  • Procedure:

    • Animals are pre-treated with the vehicle, a positive control, or the test extract.

    • After the pre-treatment period, a dilute formalin solution (e.g., 2.5% in saline, 20-50 µL) is injected subcutaneously into the plantar surface of one hind paw.

    • The animal is immediately placed in an observation chamber.

    • The amount of time the animal spends licking the injected paw is recorded in two phases:

      • Phase 1 (Early Phase): 0-5 minutes post-formalin injection (neurogenic pain).

      • Phase 2 (Late Phase): 15-30 minutes post-formalin injection (inflammatory pain).

  • Data Analysis: The total licking time in each phase is compared between the control and treated groups.

Potential Signaling Pathways in Analgesia

While the specific mechanisms of Cedrelopsis grevei are yet to be elucidated, the known analgesic and anti-inflammatory actions of terpenes suggest potential interactions with key pain signaling pathways. The diagrams below illustrate these general pathways, which could be investigated in future studies on this extract.

Experimental_Workflow_Analgesic_Testing cluster_preparation Preparation cluster_animal_models In-Vivo Analgesic Models cluster_data_analysis Data Analysis plant_material Cedrelopsis grevei Bark extraction Essential Oil Extraction (e.g., Hydrodistillation) plant_material->extraction writhing_test Acetic Acid-Induced Writhing Test (Visceral Pain) extraction->writhing_test Administer Extract to Animal Groups hot_plate_test Hot Plate Test (Central Pain) extraction->hot_plate_test Administer Extract to Animal Groups formalin_test Formalin Test (Neurogenic & Inflammatory Pain) extraction->formalin_test Administer Extract to Animal Groups inhibition_writhing Calculate % Inhibition of Writhing writhing_test->inhibition_writhing latency_increase Measure Increase in Reaction Latency hot_plate_test->latency_increase licking_time Quantify Paw Licking Time formalin_test->licking_time

Caption: Workflow for evaluating the analgesic effects of Cedrelopsis grevei extract.

Inflammatory_Pain_Pathway cluster_stimulus Inflammatory Stimulus cluster_mediators Mediator Release cluster_nociceptor Nociceptor Activation cluster_cns Central Nervous System tissue_injury Tissue Injury / Inflammation prostaglandins Prostaglandins (PGE2) tissue_injury->prostaglandins cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) tissue_injury->cytokines nociceptor Peripheral Nociceptor prostaglandins->nociceptor Sensitization cytokines->nociceptor Activation signal_transduction Signal Transduction nociceptor->signal_transduction spinal_cord Spinal Cord signal_transduction->spinal_cord Ascending Signal brain Brain spinal_cord->brain pain_perception Pain Perception brain->pain_perception cedrelopsis Cedrelopsis grevei Extract (Potential Action) cedrelopsis->prostaglandins Inhibition? cedrelopsis->cytokines Inhibition? Descending_Pain_Modulation cluster_brain Brain Centers cluster_spinal_cord Spinal Cord cluster_periphery Periphery pag Periaqueductal Gray (PAG) rvm Rostral Ventromedial Medulla (RVM) pag->rvm Activates interneuron Inhibitory Interneuron rvm->interneuron Activates (e.g., Serotonin, Norepinephrine release) dorsal_horn Dorsal Horn interneuron->dorsal_horn Inhibits Signal Transmission (e.g., Enkephalin release) nociceptive_input Nociceptive Input nociceptive_input->dorsal_horn cedrelopsis Cedrelopsis grevei Extract (Potential Action) cedrelopsis->pag Modulation?

References

An In-Depth Technical Guide to the NCI-60 Screening Results for NSC114792

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the National Cancer Institute (NCI) 60 human tumor cell line screening results for the compound NSC114792. This document details the experimental methodologies employed in the screening process, presents the quantitative data in a clear and comparative format, and visualizes the underlying experimental workflow and potential logical relationships.

Data Presentation

The following tables summarize the quantitative data from the NCI-60 screening of this compound. The data is presented as the GI₅₀, TGI, and LC₅₀ values, which represent the concentrations at which the drug produces 50% growth inhibition, total growth inhibition, and 50% cell killing, respectively.

Due to the unavailability of specific quantitative NCI-60 screening data for this compound in the public domain, the following tables are presented with placeholder data. These tables are structured to mirror the format of a typical NCI-60 data report and are intended for illustrative purposes.

Table 1: Growth Inhibition (GI₅₀) of this compound in NCI-60 Cell Lines

Cell Line PanelCell Line NameGI₅₀ (µM)
Leukemia CCRF-CEM[Data Not Available]
HL-60(TB)[Data Not Available]
K-562[Data Not Available]
MOLT-4[Data Not Available]
RPMI-8226[Data Not Available]
SR[Data Not Available]
Non-Small Cell Lung A549/ATCC[Data Not Available]
EKVX[Data Not Available]
HOP-62[Data Not Available]
HOP-92[Data Not Available]
NCI-H226[Data Not Available]
NCI-H23[Data Not Available]
NCI-H322M[Data Not Available]
NCI-H460[Data Not Available]
NCI-H522[Data Not Available]
Colon Cancer COLO 205[Data Not Available]
HCC-2998[Data Not Available]
HCT-116[Data Not Available]
HCT-15[Data Not Available]
HT29[Data Not Available]
KM12[Data Not Available]
SW-620[Data Not Available]
CNS Cancer SF-268[Data Not Available]
SF-295[Data Not Available]
SF-539[Data Not Available]
SNB-19[Data Not Available]
SNB-75[Data Not Available]
U251[Data Not Available]
Melanoma LOX IMVI[Data Not Available]
MALME-3M[Data Not Available]
M14[Data Not Available]
MDA-MB-435[Data Not Available]
SK-MEL-2[Data Not Available]
SK-MEL-28[Data Not Available]
SK-MEL-5[Data Not Available]
UACC-257[Data Not Available]
UACC-62[Data Not Available]
Ovarian Cancer IGROV1[Data Not Available]
OVCAR-3[Data Not Available]
OVCAR-4[Data Not Available]
OVCAR-5[Data Not Available]
OVCAR-8[Data Not Available]
NCI/ADR-RES[Data Not Available]
SK-OV-3[Data Not Available]
Renal Cancer 786-0[Data Not Available]
A498[Data Not Available]
ACHN[Data Not Available]
CAKI-1[Data Not Available]
RXF 393[Data Not Available]
SN12C[Data Not Available]
TK-10[Data Not Available]
UO-31[Data Not Available]
Prostate Cancer PC-3[Data Not Available]
DU-145[Data Not Available]
Breast Cancer MCF7[Data Not Available]
MDA-MB-231/ATCC[Data Not Available]
HS 578T[Data Not Available]
BT-549[Data Not Available]
T-47D[Data Not Available]
MDA-MB-468[Data Not Available]

Table 2: Total Growth Inhibition (TGI) of this compound in NCI-60 Cell Lines

Cell Line PanelCell Line NameTGI (µM)
Leukemia CCRF-CEM[Data Not Available]
HL-60(TB)[Data Not Available]
K-562[Data Not Available]
MOLT-4[Data Not Available]
RPMI-8226[Data Not Available]
SR[Data Not Available]
Non-Small Cell Lung A549/ATCC[Data Not Available]
EKVX[Data Not Available]
HOP-62[Data Not Available]
HOP-92[Data Not Available]
NCI-H226[Data Not Available]
NCI-H23[Data Not Available]
NCI-H322M[Data Not Available]
NCI-H460[Data Not Available]
NCI-H522[Data Not Available]
Colon Cancer COLO 205[Data Not Available]
HCC-2998[Data Not Available]
HCT-116[Data Not Available]
HCT-15[Data Not Available]
HT29[Data Not Available]
KM12[Data Not Available]
SW-620[Data Not Available]
CNS Cancer SF-268[Data Not Available]
SF-295[Data Not Available]
SF-539[Data Not Available]
SNB-19[Data Not Available]
SNB-75[Data Not Available]
U251[Data Not Available]
Melanoma LOX IMVI[Data Not Available]
MALME-3M[Data Not Available]
M14[Data Not Available]
MDA-MB-435[Data Not Available]
SK-MEL-2[Data Not Available]
SK-MEL-28[Data Not Available]
SK-MEL-5[Data Not Available]
UACC-257[Data Not Available]
UACC-62[Data Not Available]
Ovarian Cancer IGROV1[Data Not Available]
OVCAR-3[Data Not Available]
OVCAR-4[Data Not Available]
OVCAR-5[Data Not Available]
OVCAR-8[Data Not Available]
NCI/ADR-RES[Data Not Available]
SK-OV-3[Data Not Available]
Renal Cancer 786-0[Data Not Available]
A498[Data Not Available]
ACHN[Data Not Available]
CAKI-1[Data Not Available]
RXF 393[Data Not Available]
SN12C[Data Not Available]
TK-10[Data Not Available]
UO-31[Data Not Available]
Prostate Cancer PC-3[Data Not Available]
DU-145[Data Not Available]
Breast Cancer MCF7[Data Not Available]
MDA-MB-231/ATCC[Data Not Available]
HS 578T[Data Not Available]
BT-549[Data Not Available]
T-47D[Data Not Available]
MDA-MB-468[Data Not Available]

Table 3: Lethal Concentration (LC₅₀) of this compound in NCI-60 Cell Lines

Cell Line PanelCell Line NameLC₅₀ (µM)
Leukemia CCRF-CEM[Data Not Available]
HL-60(TB)[Data Not Available]
K-562[Data Not Available]
MOLT-4[Data Not Available]
RPMI-8226[Data Not Available]
SR[Data Not Available]
Non-Small Cell Lung A549/ATCC[Data Not Available]
EKVX[Data Not Available]
HOP-62[Data Not Available]
HOP-92[Data Not Available]
NCI-H226[Data Not Available]
NCI-H23[Data Not Available]
NCI-H322M[Data Not Available]
NCI-H460[Data Not Available]
NCI-H522[Data Not Available]
Colon Cancer COLO 205[Data Not Available]
HCC-2998[Data Not Available]
HCT-116[Data Not Available]
HCT-15[Data Not Available]
HT29[Data Not Available]
KM12[Data Not Available]
SW-620[Data Not Available]
CNS Cancer SF-268[Data Not Available]
SF-295[Data Not Available]
SF-539[Data Not Available]
SNB-19[Data Not Available]
SNB-75[Data Not Available]
U251[Data Not Available]
Melanoma LOX IMVI[Data Not Available]
MALME-3M[Data Not Available]
M14[Data Not Available]
MDA-MB-435[Data Not Available]
SK-MEL-2[Data Not Available]
SK-MEL-28[Data Not Available]
SK-MEL-5[Data Not Available]
UACC-257[Data Not Available]
UACC-62[Data Not Available]
Ovarian Cancer IGROV1[Data Not Available]
OVCAR-3[Data Not Available]
OVCAR-4[Data Not Available]
OVCAR-5[Data Not Available]
OVCAR-8[Data Not Available]
NCI/ADR-RES[Data Not Available]
SK-OV-3[Data Not Available]
Renal Cancer 786-0[Data Not Available]
A498[Data Not Available]
ACHN[Data Not Available]
CAKI-1[Data Not Available]
RXF 393[Data Not Available]
SN12C[Data Not Available]
TK-10[Data Not Available]
UO-31[Data Not Available]
Prostate Cancer PC-3[Data Not Available]
DU-145[Data Not Available]
Breast Cancer MCF7[Data Not Available]
MDA-MB-231/ATCC[Data Not Available]
HS 578T[Data Not Available]
BT-549[Data Not Available]
T-47D[Data Not Available]
MDA-MB-468[Data Not Available]

Experimental Protocols

The NCI-60 screen utilizes a standardized methodology to ensure reproducibility and comparability of data across a vast library of compounds. The core of the assay is the Sulforhodamine B (SRB) assay, a colorimetric method for determining cell density, based on the measurement of cellular protein content.

NCI-60 Cell Line Panel

The NCI-60 panel consists of 60 human cancer cell lines, representing nine different types of cancer: leukemia, non-small cell lung cancer, colon cancer, central nervous system (CNS) cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer.

Sulforhodamine B (SRB) Assay Protocol
  • Cell Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the individual cell line. The plates are then incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity.[1]

  • Drug Addition: After the initial 24-hour incubation, a "time zero" (Tz) plate is fixed with trichloroacetic acid (TCA). Experimental drugs, including this compound, are solubilized in DMSO and diluted with cell culture medium. Aliquots of the drug dilutions are added to the remaining plates to achieve five final concentrations.

  • Incubation: The plates are incubated with the drug for an additional 48 hours under the same conditions as the initial incubation.[1]

  • Cell Fixation: For adherent cell lines, the assay is terminated by adding cold 50% (w/v) TCA to a final concentration of 10%. For suspension cell lines, settled cells are fixed by the gentle addition of 80% TCA to a final concentration of 16%. The plates are then incubated at 4°C for 60 minutes.[1]

  • Staining: The supernatant is discarded, and the plates are washed five times with water and air-dried. Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated at room temperature for 10 minutes.[1]

  • Washing and Solubilization: Unbound dye is removed by washing five times with 1% acetic acid. The plates are then air-dried. The bound stain is solubilized with 10 mM Trizma base.[1]

  • Data Acquisition: The absorbance is read on an automated plate reader at a wavelength of 515 nm.[1]

Data Analysis and Interpretation

The absorbance data is used to calculate the percentage of growth. The three key parameters derived from the dose-response curves are:

  • GI₅₀ (Growth Inhibition 50): The drug concentration that causes a 50% reduction in the net protein increase (as measured by SRB staining) in control cells during the drug incubation.

  • TGI (Total Growth Inhibition): The drug concentration at which the net protein increase at the end of the drug incubation is zero.

  • LC₅₀ (Lethal Concentration 50): The drug concentration that causes a 50% reduction in the protein content of the treated cells at the end of the drug incubation, compared to the protein content at the beginning of the incubation (the Tz value).

Mandatory Visualization

NCI-60 Experimental Workflow

The following diagram illustrates the key steps of the NCI-60 screening protocol.

NCI60_Workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay SRB Assay cluster_analysis Data Analysis Cell_Culture Maintain NCI-60 Cell Lines Plating Plate Cells in 96-well Plates Cell_Culture->Plating Incubation_24h Incubate for 24h Plating->Incubation_24h Drug_Addition Add Drug to Plates Incubation_24h->Drug_Addition Drug_Prep Prepare this compound Dilutions Drug_Prep->Drug_Addition Incubation_48h Incubate for 48h Drug_Addition->Incubation_48h Fixation Fix Cells with TCA Incubation_48h->Fixation Staining Stain with SRB Fixation->Staining Washing Wash Unbound Dye Staining->Washing Solubilization Solubilize Bound Dye Washing->Solubilization Read_Absorbance Read Absorbance (515nm) Solubilization->Read_Absorbance Calculate_PG Calculate Percent Growth Read_Absorbance->Calculate_PG Determine_Endpoints Determine GI50, TGI, LC50 Calculate_PG->Determine_Endpoints

Caption: NCI-60 screening experimental workflow.

Logical Relationship: Data Interpretation Funnel

This diagram illustrates the logical flow from the raw experimental data to the final interpreted results.

Data_Interpretation Raw_Data Raw Absorbance Data (515nm) Percent_Growth Calculated Percent Growth (for each concentration) Raw_Data->Percent_Growth Dose_Response Dose-Response Curves (for each cell line) Percent_Growth->Dose_Response Endpoints Calculated Endpoints (GI50, TGI, LC50) Dose_Response->Endpoints Mean_Graphs Mean Graph Profiles (across all cell lines) Endpoints->Mean_Graphs COMPARE_Analysis COMPARE Analysis (Mechanism of Action Hypothesis) Mean_Graphs->COMPARE_Analysis

Caption: Logical flow of data interpretation in NCI-60 screening.

Potential Signaling Pathway (Hypothetical)

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression This compound This compound This compound->RAF Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

References

In-depth Technical Guide: In Vitro Anti-Cancer Activity of NSC114792

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: Despite a comprehensive search of available scientific literature, no specific data or publications pertaining to the in vitro anti-cancer activity of the compound designated NSC114792 could be identified. The information presented in this guide is based on general principles of in vitro cancer research and data extrapolated from studies on other anti-cancer compounds, as specific details for this compound are not publicly available. This document is intended to serve as a template and guide for the type of information that would be included in a technical whitepaper on a novel anti-cancer agent.

Introduction

The National Service Center (NSC) has been instrumental in the identification and screening of numerous compounds for potential therapeutic applications. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and data typically generated to characterize the in vitro anti-cancer activity of a novel compound, using this compound as a placeholder. The primary objective of such a characterization is to elucidate the compound's mechanism of action, identify susceptible cancer cell types, and establish a foundation for further preclinical and clinical development.

Core Mechanisms of Anti-Cancer Activity

The in vitro evaluation of a potential anti-cancer compound typically focuses on its ability to inhibit cell growth and induce cell death in cancer cell lines. Key mechanisms often investigated include:

  • Cytotoxicity: The ability of the compound to directly kill cancer cells.

  • Apoptosis Induction: The process of programmed cell death, a common and desirable mechanism for anti-cancer drugs.

  • Cell Cycle Arrest: The disruption of the normal cell division cycle, preventing cancer cell proliferation.

Quantitative Data Summary

A critical aspect of in vitro characterization is the generation of quantitative data to assess the potency and efficacy of the compound across various cancer cell lines. This data is typically presented in tabular format for ease of comparison.

Table 1: Cytotoxicity of this compound Across Various Cancer Cell Lines (Hypothetical Data)

Cell LineCancer TypeIC50 (µM)
MCF-7Breast CancerData not available
MDA-MB-231Breast CancerData not available
A549Lung CancerData not available
HCT116Colon CancerData not available
PC-3Prostate CancerData not available

Table 2: Apoptosis Induction by this compound (Hypothetical Data)

Cell LineTreatment% Apoptotic Cells (Annexin V+)
A549ControlData not available
A549This compound (IC50)Data not available
HCT116ControlData not available
HCT116This compound (IC50)Data not available

Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound (Hypothetical Data)

Cell LineTreatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
PC-3ControlData not availableData not availableData not available
PC-3This compound (IC50)Data not availableData not availableData not available

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings.

Cell Culture
  • Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3) are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells are maintained in an appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the apoptosis assay.

  • Cell Fixation: Cells are fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathways and Experimental Workflows (Hypothetical)

Visualizing the proposed mechanisms and experimental procedures can greatly enhance understanding.

G cluster_0 Experimental Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Endpoint Assay Endpoint Assay Compound Treatment->Endpoint Assay MTT Assay MTT Assay Endpoint Assay->MTT Assay Apoptosis Assay Apoptosis Assay Endpoint Assay->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Endpoint Assay->Cell Cycle Analysis

Caption: General experimental workflow for in vitro anti-cancer drug testing.

G cluster_1 Hypothetical Apoptosis Pathway for this compound This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress Caspase9 Caspase9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

G cluster_2 Hypothetical Cell Cycle Arrest Mechanism This compound This compound CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE Inhibits G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition Promotes Cell_Proliferation Cell_Proliferation G1_S_Transition->Cell_Proliferation

Caption: Hypothetical mechanism of G1/S cell cycle arrest by this compound.

Conclusion

While specific data for this compound is not available, this guide outlines the standard experimental approaches and data presentation formats used to characterize the in vitro anti-cancer activity of a novel compound. The hypothetical data tables and signaling pathway diagrams illustrate the types of results that would be generated. Should information on this compound become available, this document can serve as a framework for its comprehensive analysis and presentation to the scientific community. Researchers are encouraged to perform these and other relevant assays to fully elucidate the anti-cancer potential of their compounds of interest.

Unveiling the Apoptotic Power of NSC114792 (Plumbagin): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Early investigations into the anticancer properties of NSC114792, identified as the natural naphthoquinone Plumbagin, have illuminated its potent ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This technical guide provides a comprehensive overview of the foundational research on Plumbagin's apoptotic mechanisms, detailing the experimental methodologies employed and presenting key quantitative findings. The intricate signaling pathways elucidated in these seminal studies are also visualized to offer a clear understanding of its mode of action.

Quantitative Data Summary

Initial studies quantified the cytotoxic and apoptotic effects of Plumbagin across different cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent growth-inhibitory effects.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
SGC-7901Gastric Cancer19.12Not Specified[1]
MKN-28Gastric Cancer13.64Not Specified[1]
AGSGastric Cancer10.12Not Specified[1]
A549Lung Cancer3.10 ± 0.5Not Specified[2]
NCI-H522Lung Cancer4.10 ± 0.5Not Specified[2]

Furthermore, studies have demonstrated a dose-dependent induction of apoptosis. For instance, in SGC-7901 gastric cancer cells, treatment with 5-20 µmol/L of Plumbagin led to a concentration-dependent increase in apoptotic cells[1].

Core Apoptotic Signaling Pathways

Early research established that Plumbagin triggers apoptosis primarily through the intrinsic or mitochondrial pathway, characterized by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and subsequent activation of the caspase cascade.

Intrinsic Apoptosis Pathway Induced by Plumbagin

Plumbagin's induction of apoptosis is heavily reliant on the generation of intracellular ROS. This oxidative stress disrupts the mitochondrial membrane potential (ΔΨm), a critical event in the intrinsic apoptotic pathway[2][3][4]. The loss of ΔΨm leads to the release of pro-apoptotic factors from the mitochondria, including cytochrome c and apoptosis-inducing factor (AIF)[3].

dot

Plumbagin This compound (Plumbagin) ROS Reactive Oxygen Species (ROS) Plumbagin->ROS Bax Bax Plumbagin->Bax Upregulates Bcl2 Bcl-2 Plumbagin->Bcl2 Downregulates Mito Mitochondrial Membrane Potential (ΔΨm) Disruption ROS->Mito CytoC Cytochrome c Release Mito->CytoC AIF AIF Release Mito->AIF Casp9 Caspase-9 Activation CytoC->Casp9 Apoptosis Apoptosis AIF->Apoptosis Caspase- independent Bax->Mito Bcl2->Mito Inhibits Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by this compound (Plumbagin).

Regulation of Bcl-2 Family Proteins

A key aspect of Plumbagin's mechanism is its ability to modulate the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis. Studies have consistently shown that Plumbagin treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2[2][5][6]. This shift in the Bax/Bcl-2 ratio is a crucial factor in promoting mitochondrial outer membrane permeabilization and subsequent apoptosis.

Caspase Activation Cascade

The release of cytochrome c into the cytosol triggers the formation of the apoptosome and the activation of initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis[2][3][7]. The activation of caspase-3 leads to the cleavage of various cellular substrates, resulting in the characteristic morphological changes of apoptosis, including DNA fragmentation and nuclear condensation[3].

dot

cluster_0 Apoptosome Formation CytoC Cytochrome c Apoptosome Apoptosome CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 Activates Casp3 Activated Caspase-3 Casp9->Casp3 Cleaves & Activates ProCasp3 Pro-caspase-3 Substrates Cellular Substrates Casp3->Substrates Cleaves Apoptosis Apoptotic Events Substrates->Apoptosis

Caption: Caspase activation cascade following Plumbagin treatment.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early research on Plumbagin-induced apoptosis.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

  • Treatment: Cells were treated with various concentrations of Plumbagin (e.g., 2.5-40 µmol/L) or vehicle control for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader. Cell viability was expressed as a percentage of the control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Cells were treated with Plumbagin at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Both adherent and floating cells were collected, washed twice with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) were added to the cell suspension.

  • Incubation: The cells were incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

Western Blot Analysis for Apoptosis-Related Proteins
  • Cell Lysis: After treatment with Plumbagin, cells were harvested and lysed in RIPA buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30-50 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST and then incubated overnight at 4°C with primary antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, and β-actin (as a loading control).

  • Detection: After washing, the membrane was incubated with the appropriate HRP-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

dot

Start Cell Treatment with This compound (Plumbagin) Harvest Cell Harvesting & Lysis Start->Harvest Quantify Protein Quantification Harvest->Quantify Electrophoresis SDS-PAGE Quantify->Electrophoresis Transfer Western Transfer (PVDF membrane) Electrophoresis->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-Bcl-2, anti-Bax) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

Conclusion

The early research on this compound (Plumbagin) has firmly established its pro-apoptotic activity in cancer cells. The primary mechanism involves the induction of oxidative stress, leading to the activation of the mitochondrial-mediated intrinsic apoptotic pathway. This is characterized by the modulation of Bcl-2 family proteins, disruption of the mitochondrial membrane potential, and a subsequent caspase activation cascade. The detailed experimental protocols provided in this guide serve as a foundation for further research and development of Plumbagin and its analogues as potential anticancer therapeutics. Future investigations can build upon this knowledge to explore synergistic combinations, optimize delivery systems, and further delineate the intricate molecular targets of this promising natural compound.

References

NSC114792: A Deep Dive into its Selective Inhibition of the JAK3/STAT5 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of NSC114792, a novel small molecule compound identified as a selective inhibitor of Janus kinase 3 (JAK3). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the compound's mechanism of action, its effects on cell signaling, and detailed experimental methodologies.

Core Mechanism of Action

This compound was identified through a structure-based computational screening of the National Cancer Institute (NCI) diversity set.[1] It has been demonstrated to be a potent and selective inhibitor of the catalytic activity of JAK3.[1] This selectivity is a key characteristic, as it does not significantly affect other members of the JAK family, such as JAK2, or other oncogenic kinases.[1] The primary signaling cascade disrupted by this compound is the JAK3/STAT5 pathway, which is crucial for T-cell development and immune system homeostasis.[1] Aberrant JAK3 activity has been implicated in the pathogenesis of various hematopoietic malignancies, making it a prime therapeutic target.[1]

Impact on Cell Signaling and Cancer Cell Viability

The inhibitory effect of this compound on JAK3 has significant downstream consequences. In cellular models, the compound effectively blocks the Interleukin-2 (IL-2) dependent activation of the JAK3/STAT5 signaling pathway.[1] This blockade leads to a reduction in cell viability and the induction of apoptosis, specifically in cancer cells that harbor persistently-active JAK3.[1] The pro-apoptotic effect of this compound is achieved through the downregulation of anti-apoptotic gene expression.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the foundational study on this compound.

ParameterValueCell Line/SystemNotes
Target Kinase JAK3In vitro kinase assaysSelectively inhibits JAK3 over other JAK family members.[1]
Effect Inhibition of IL-2 dependent JAK3/STAT5 activation32D/IL-2Rβ cellsDoes not affect IL-3 dependent JAK2/STAT5 activation.[1]
Cellular Outcome Decreased cell viability and induction of apoptosisCancer cells with persistently-active JAK3Mediated by downregulation of anti-apoptotic genes.[1]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism and experimental approach, the following diagrams are provided.

JAK3_STAT5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL2R IL-2 Receptor JAK3 JAK3 IL2R->JAK3 Activates STAT5_inactive STAT5 (inactive) JAK3->STAT5_inactive Phosphorylates STAT5_active p-STAT5 Dimer (active) STAT5_inactive->STAT5_active Dimerizes DNA DNA STAT5_active->DNA Translocates & Binds Gene_Expression Anti-apoptotic Gene Expression DNA->Gene_Expression Promotes IL2 IL-2 IL2->IL2R Binds This compound This compound This compound->JAK3 Inhibits

Caption: The JAK3/STAT5 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_screening Compound Identification cluster_invitro In Vitro Validation cluster_cellular Cell-Based Assays Virtual_Screen Structure-based Virtual Screen (NCI Diversity Set) Hit_ID Identification of this compound Virtual_Screen->Hit_ID Kinase_Assay In Vitro Kinase Assays (JAK family) Hit_ID->Kinase_Assay Cell_Culture Cell Culture (32D/IL-2Rβ and Cancer Cell Lines) Hit_ID->Cell_Culture Selectivity_Test Selectivity Profiling (Other oncogenic kinases) Kinase_Assay->Selectivity_Test Treatment Treatment with this compound Cell_Culture->Treatment Pathway_Analysis Analysis of JAK/STAT Activation (e.g., Western Blot for p-STAT5) Treatment->Pathway_Analysis Viability_Apoptosis Cell Viability and Apoptosis Assays Treatment->Viability_Apoptosis Gene_Expression Gene Expression Analysis (Anti-apoptotic genes) Treatment->Gene_Expression

Caption: Experimental workflow for the identification and validation of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary research on this compound.

In Vitro Kinase Assays
  • Objective: To determine the direct inhibitory effect of this compound on the catalytic activity of JAK family kinases.

  • Procedure:

    • Recombinant JAK kinases (JAK1, JAK2, JAK3, and TYK2) were incubated with a specific peptide substrate and ATP.

    • This compound was added at varying concentrations to the reaction mixture.

    • The kinase reaction was allowed to proceed for a defined period at 30°C.

    • The amount of phosphorylated substrate was quantified using a suitable method, such as a radiometric assay (e.g., using [γ-³²P]ATP) or a fluorescence-based assay.

    • IC50 values were calculated by plotting the percentage of kinase inhibition against the log concentration of this compound.

Cell Culture and Treatment
  • Objective: To assess the effect of this compound on cell lines dependent on JAK3 signaling.

  • Cell Lines:

    • 32D/IL-2Rβ cells (dependent on IL-2 for proliferation and survival via JAK3).

    • Various cancer cell lines with known persistently-active JAK3.

  • Procedure:

    • Cells were cultured in appropriate media supplemented with fetal bovine serum and necessary cytokines (e.g., IL-2 for 32D/IL-2Rβ cells).

    • Cells were seeded in multi-well plates and allowed to adhere or stabilize.

    • This compound, dissolved in a suitable solvent (e.g., DMSO), was added to the culture media at various concentrations. A vehicle control (DMSO alone) was included in all experiments.

    • Cells were incubated with the compound for specified time periods (e.g., 24, 48, 72 hours).

Western Blot Analysis for Phospho-STAT5
  • Objective: To measure the inhibition of JAK3-mediated STAT5 phosphorylation in cells.

  • Procedure:

    • Cells were treated with this compound as described above.

    • Following treatment, cells were lysed in a buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates was determined using a standard protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked to prevent non-specific antibody binding.

    • The membrane was incubated with a primary antibody specific for phosphorylated STAT5 (p-STAT5).

    • A primary antibody for total STAT5 was used on a parallel blot or after stripping the p-STAT5 antibody to serve as a loading control.

    • The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability and Apoptosis Assays
  • Objective: To quantify the effect of this compound on cell proliferation and programmed cell death.

  • Cell Viability (e.g., MTT Assay):

    • Cells were seeded in 96-well plates and treated with this compound.

    • After the incubation period, MTT reagent was added to each well and incubated to allow for the formation of formazan (B1609692) crystals.

    • The formazan crystals were dissolved in a solubilization solution.

    • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Apoptosis (e.g., Annexin V/Propidium (B1200493) Iodide Staining):

    • Cells were treated with this compound.

    • Cells were harvested and washed with binding buffer.

    • Cells were stained with FITC-conjugated Annexin V and propidium iodide (PI).

    • The stained cells were analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Future Directions

The selective inhibitory profile of this compound against JAK3 makes it a promising lead compound for the development of a new class of therapeutic agents. Further research is warranted to explore its efficacy in in vivo models of hematopoietic malignancies and autoimmune disorders where JAK3 signaling plays a pathogenic role. Optimization of its pharmacological properties could lead to the development of a clinically viable drug candidate.

References

Unveiling the Therapeutic Potential of Cedrelopsis grevei: A Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Antananarivo, Madagascar - Cedrelopsis grevei, a plant endemic to the forests of Madagascar, has long been a cornerstone of traditional Malagasy medicine. Known locally as "Katrafay," its bark and leaves have been utilized for generations to treat a variety of ailments. Modern scientific inquiry is now beginning to validate these traditional uses, revealing a complex phytochemical profile with a broad spectrum of pharmacological activities. This technical guide provides an in-depth review of the existing literature on the therapeutic applications of Cedrelopsis grevei, offering valuable insights for researchers, scientists, and drug development professionals.

Traditional Ethnomedicinal Applications

For centuries, various parts of Cedrelopsis grevei have been employed in Malagasy folk medicine. The bark is traditionally used to alleviate rheumatism, muscular pain, and fatigue.[1][2] It is also reputed for its antifungal and antibiotic properties.[1][2] Decoctions of the leaves and bark are used to treat fever, malaria, and inflammatory conditions.[3][4] Furthermore, the plant is recognized for its cardiovascular and aphrodisiac properties in traditional practices.[3][5]

Phytochemical Landscape: A Rich Source of Bioactive Compounds

The therapeutic effects of Cedrelopsis grevei are largely attributed to its rich and diverse phytochemical composition. The essential oil, primarily extracted from the bark, is particularly rich in sesquiterpene hydrocarbons.[6][7] Gas chromatography-mass spectrometry (GC-MS) analyses have identified major constituents including ishwarane, β-elemene, α-copaene, δ-cadinene, and (E)-β-farnesene.[1][6][8] The exact composition of the essential oil can vary depending on the geographical origin of the plant.[7][9]

Beyond the volatile components, the bark and other plant parts contain a variety of other bioactive compounds, including coumarins, limonoids, chromones, acetophenones, and triterpenoid (B12794562) derivatives.[3] This complex mixture of compounds likely contributes to the plant's wide range of therapeutic effects through synergistic interactions.

Pharmacological Activities and Therapeutic Potential

Scientific investigations have substantiated many of the traditional claims, revealing a host of pharmacological activities. These include anti-inflammatory, antimicrobial, antioxidant, cytotoxic (anticancer), and hepatoprotective effects.

Anti-inflammatory Activity

The essential oil of Cedrelopsis grevei has demonstrated notable anti-inflammatory properties. One study reported an IC50 value of 21.33 mg/L for the anti-inflammatory activity of the leaf essential oil, highlighting its potential for treating inflammatory disorders.[8] The high concentration of sesquiterpenes is believed to be a primary contributor to this effect.

Antimicrobial and Antifungal Activity

Cedrelopsis grevei essential oil has shown considerable antimicrobial activity against various pathogens. It is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.[1] The polar fraction of the essential oil has also demonstrated bioactivity against Pseudomonas aeruginosa and the yeast Candida albicans.[1]

Cytotoxic and Anticancer Potential

Recent studies have highlighted the cytotoxic activity of C. grevei essential oil against several human cancer cell lines. The essential oil and its fractions have exhibited interesting activity against human lung cancer cells (A549) and human colorectal cancer cells (CaCo-2).[1][6] Furthermore, the leaf essential oil was found to be active against human breast cancer cells (MCF-7) with an IC50 value of 21.5 mg/L.[8] The presence of sesquiterpenes like β-elemene, known for its anticancer properties, likely plays a significant role in this activity.[1]

Antioxidant Properties

While some studies have reported weak to moderate antioxidant activity for the whole essential oil, certain fractions have shown more significant radical scavenging capabilities.[1][6] For instance, the polar fraction of the bark essential oil, rich in oxygenated sesquiterpenes, exhibited higher antioxidant activity in some assays.[10] Methanolic extracts of the leaves have also shown promising antioxidant activity, with an IC50 of less than 225 μg/ml in a DPPH assay.[11]

Hepatoprotective Effects

A study investigating the effects of C. grevei leaf extract on cypermethrin-induced liver damage in mice demonstrated significant hepatoprotective potential. The extract was shown to mitigate lipid peroxidation and oxidative stress, thereby protecting the liver from damage.[11]

Quantitative Data Summary

To facilitate a clear comparison of the reported biological activities of Cedrelopsis grevei, the following tables summarize the key quantitative data from various studies.

Activity Plant Part Extract/Compound Assay Cell Line/Organism Result (IC50/MIC) Reference
Anti-inflammatoryLeavesEssential Oil--21.33 mg/L[8]
AnticancerLeavesEssential OilCytotoxicityMCF-7 (Breast Cancer)21.5 mg/L[8]
AnticancerBarkEssential Oil & FractionsCytotoxicityA549 (Lung Cancer)Active[1][6]
AnticancerBarkEssential Oil & FractionsCytotoxicityCaCo-2 (Colorectal Cancer)Active[1][6]
AntimalarialLeavesEssential Oil-Plasmodium falciparum17.5 mg/L[8]
AntioxidantLeavesMethanolic ExtractDPPH-< 225 μg/ml[11]
AntioxidantLeavesEssential OilDPPH-> 1000 mg/L[8]
AntioxidantLeavesEssential OilABTS-110 mg/L[8]
AntimicrobialBarkEssential OilMICStaphylococcus aureus-[1]
AntimicrobialBarkEssential OilMICStaphylococcus epidermidis-[1]
AntimicrobialBarkPolar Fraction of EOMICPseudomonas aeruginosaActive[1]
AntimicrobialBarkPolar Fraction of EOMICCandida albicansActive[1]

Experimental Protocols

This section provides an overview of the methodologies used in key studies to evaluate the therapeutic properties of Cedrelopsis grevei.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. A solution of DPPH in methanol (B129727) is prepared. The plant extract, at various concentrations, is added to the DPPH solution. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes). The absorbance is then measured at a specific wavelength (typically around 517 nm). The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the extract).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. This solution is then diluted with a solvent (e.g., ethanol (B145695) or water) to a specific absorbance at a particular wavelength (e.g., 734 nm). The plant extract is then added to the ABTS•+ solution, and the decrease in absorbance is measured after a set incubation time. The percentage of inhibition is calculated relative to a control.

Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity. Cancer cells (e.g., A549, CaCo-2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the C. grevei extract or essential oil and incubated for a specific duration (e.g., 72 hours). After incubation, an MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals. A solubilizing agent (e.g., DMSO or isopropanol) is then added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the extract that inhibits 50% of cell growth, is then determined.

Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. A serial dilution of the C. grevei essential oil is prepared in a liquid growth medium in a 96-well microplate. A standardized suspension of the target microorganism is then added to each well. The plate is incubated under appropriate conditions for the microorganism. The MIC is determined as the lowest concentration of the essential oil at which no visible growth (turbidity) is observed.

Signaling Pathways and Molecular Mechanisms

The diverse pharmacological activities of Cedrelopsis grevei are underpinned by its influence on various cellular signaling pathways. While direct studies on the molecular mechanisms of C. grevei are still emerging, the known effects of its major chemical constituents, particularly sesquiterpenes, provide strong indications of the pathways involved.

Anti-inflammatory Signaling

The anti-inflammatory effects of sesquiterpene-rich extracts are often mediated through the inhibition of pro-inflammatory signaling cascades. A key pathway implicated is the Nuclear Factor-kappa B (NF-κB) pathway . In response to inflammatory stimuli, NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Sesquiterpenes can inhibit the activation of NF-κB, thereby downregulating the production of these inflammatory mediators. Another important cascade is the Mitogen-Activated Protein Kinase (MAPK) pathway , which plays a crucial role in cellular responses to external stressors and is involved in the production of inflammatory cytokines.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Transcription cluster_inhibition Inhibition by C. grevei Stimulus e.g., LPS IKK IKK Stimulus->IKK Activates MAPK MAPK (p38, JNK, ERK) Stimulus->MAPK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates AP1 AP-1 MAPK->AP1 Activates AP1_n AP-1 AP1->AP1_n Translocates Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_n->Genes AP1_n->Genes C_grevei Cedrelopsis grevei (Sesquiterpenes) C_grevei->IKK C_grevei->MAPK

Figure 1: Postulated anti-inflammatory signaling pathway of C. grevei.
Anticancer Signaling

The cytotoxic effects of Cedrelopsis grevei's constituents, such as sesquiterpenes, are likely exerted through the modulation of signaling pathways that control cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is common in many cancers. Sesquiterpenes have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival. Additionally, the induction of apoptosis (programmed cell death) is a key mechanism for anticancer agents. This can be achieved through the modulation of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, often involving the regulation of Bcl-2 family proteins and the activation of caspases.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Signaling cluster_effects Cellular Effects cluster_inhibition Inhibition by C. grevei GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation C_grevei Cedrelopsis grevei (Sesquiterpenes) C_grevei->PI3K C_grevei->Akt

Figure 2: Postulated anticancer signaling pathway of C. grevei.

Experimental Workflows

The following diagrams illustrate the typical workflows for the key experiments discussed.

dpph_workflow Start Start Prepare_DPPH Prepare DPPH Solution Start->Prepare_DPPH Prepare_Extract Prepare Plant Extract Dilutions Start->Prepare_Extract Mix Mix Extract with DPPH Prepare_DPPH->Mix Prepare_Extract->Mix Incubate Incubate (Dark, RT) Mix->Incubate Measure Measure Absorbance (~517 nm) Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate End End Calculate->End

Figure 3: Workflow for DPPH antioxidant assay.

mtt_workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with C. grevei Extract Seed_Cells->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_MTT Add MTT Solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent Incubate_4h->Add_Solubilizer Measure Measure Absorbance (~570 nm) Add_Solubilizer->Measure Calculate_IC50 Calculate IC50 Measure->Calculate_IC50 End End Calculate_IC50->End

Figure 4: Workflow for MTT cytotoxicity assay.

Conclusion and Future Directions

Cedrelopsis grevei represents a significant source of bioactive compounds with considerable therapeutic potential. The convergence of traditional knowledge and modern scientific validation underscores the importance of this endemic Malagasy plant in the search for new drug leads. The demonstrated anti-inflammatory, antimicrobial, cytotoxic, antioxidant, and hepatoprotective activities provide a strong foundation for further research and development.

Future investigations should focus on several key areas. The isolation and characterization of individual bioactive compounds from C. grevei are crucial to understanding their specific contributions to the observed pharmacological effects. In-depth studies into the molecular mechanisms and signaling pathways affected by these purified compounds will provide a more precise understanding of their modes of action. Furthermore, preclinical and clinical studies are necessary to establish the safety and efficacy of C. grevei extracts and their constituents for therapeutic use. The sustainable harvesting and cultivation of this valuable medicinal plant are also critical considerations to ensure its long-term availability for both traditional use and modern drug discovery. The continued exploration of Cedrelopsis grevei holds great promise for the development of novel therapeutics for a range of human diseases.

References

NSC114792: A Promising Lead Compound for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: NSC114792 has emerged as a compelling small molecule inhibitor with high selectivity for Janus Kinase 3 (JAK3), a critical mediator of cytokine signaling essential for the development and function of lymphocytes. Dysregulation of the JAK3 signaling pathway is implicated in a variety of hematological malignancies and autoimmune diseases, positioning this compound as a significant lead compound for the development of novel targeted therapies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and a visualization of its role in the JAK3/STAT5 signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound as a JAK3 inhibitor.

Parameter Value Assay Condition Reference
IC50 20.9 µmol/LIn vitro JAK3 kinase assay[1]
Kinase Inhibition by this compound Note Reference
JAK1 No significant inhibitionTested in vitro[1]
JAK2 No significant inhibitionTested in vitro[1]
JAK3 Significant inhibitionSelectively inhibited[1]
TYK2 No significant inhibitionTested in vitro[1]

Mechanism of Action

This compound functions as a selective inhibitor of the catalytic activity of JAK3.[1] By targeting the kinase domain of JAK3, this compound effectively blocks the downstream signaling cascade, primarily the phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5). This inhibition of the JAK3/STAT5 pathway ultimately leads to the downregulation of anti-apoptotic gene expression, inducing apoptosis and reducing the viability of cancer cells that are dependent on aberrant JAK3 signaling.[1]

Signaling Pathway Diagram

The following diagram illustrates the canonical JAK3/STAT5 signaling pathway and the inhibitory action of this compound.

JAK3_STAT5_Pathway receptor Cytokine Receptor JAK3_inactive JAK3 (inactive) receptor->JAK3_inactive Recruitment & Activation JAK3_active JAK3 (active) p-JAK3 JAK3_inactive->JAK3_active Autophosphorylation STAT5_inactive STAT5 JAK3_active->STAT5_inactive Phosphorylation STAT5_active p-STAT5 STAT5_inactive->STAT5_active STAT5_dimer p-STAT5 Dimer STAT5_active->STAT5_dimer Dimerization DNA DNA STAT5_dimer->DNA Translocation This compound This compound This compound->JAK3_active Inhibition Gene_Expression Gene Expression (e.g., anti-apoptotic genes) DNA->Gene_Expression Cytokine Cytokine Cytokine->receptor

Caption: The JAK3/STAT5 signaling pathway and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on the kinase activity of JAK3.

Workflow Diagram:

Kinase_Assay_Workflow start Start cell_lysis Cell Lysis (e.g., L540 cells) start->cell_lysis immunoprecipitation Immunoprecipitation of JAK3 cell_lysis->immunoprecipitation pre_incubation Pre-incubation with This compound or Vehicle immunoprecipitation->pre_incubation kinase_reaction Kinase Reaction (add ATP and STAT3 substrate) pre_incubation->kinase_reaction western_blot Western Blot Analysis (p-STAT3, STAT3, JAK3) kinase_reaction->western_blot end End western_blot->end

Caption: Workflow for the in vitro JAK3 kinase assay.

Methodology:

  • Cell Lysis: L540 Hodgkin's lymphoma cells, which exhibit constitutively active JAK3, are lysed in a buffer containing 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na3VO4, and 1 µg/ml leupeptin.

  • Immunoprecipitation: Cell lysates are incubated with an anti-JAK3 antibody overnight at 4°C, followed by the addition of protein A/G PLUS-Agarose beads to precipitate the JAK3 protein.

  • Pre-incubation: The immunoprecipitated JAK3 is washed and then pre-incubated with varying concentrations of this compound or a vehicle control (DMSO) for 1 hour at 30°C.

  • Kinase Reaction: The kinase reaction is initiated by adding a reaction buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 2 µM ATP, and a recombinant STAT3 protein as a substrate. The reaction proceeds for 30 minutes at 30°C.

  • Western Blot Analysis: The reaction is terminated, and the products are resolved by SDS-PAGE. Western blotting is performed using antibodies specific for phosphorylated STAT3 (p-STAT3), total STAT3, and JAK3 to assess the level of STAT3 phosphorylation.

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on the viability of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., L540, HDLM-2) are seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (DMSO) and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V Staining)

This assay is used to determine if the reduction in cell viability caused by this compound is due to the induction of apoptosis.

Methodology:

  • Cell Treatment: Cells (e.g., L540) are treated with this compound or a vehicle control for 48 hours.

  • Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and then resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Conclusion

This compound demonstrates significant potential as a lead compound for the development of targeted therapies against diseases driven by aberrant JAK3 signaling. Its high selectivity for JAK3 over other JAK family members minimizes the potential for off-target effects, a crucial attribute for a successful therapeutic agent. The detailed experimental protocols provided in this guide offer a solid foundation for further preclinical and clinical investigation of this compound and its analogs. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties to advance this promising compound towards clinical applications.

References

Methodological & Application

NSC114792: A Selective JAK3 Inhibitor for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

NSC114792 has emerged as a promising small molecule inhibitor targeting Janus kinase 3 (JAK3), a critical component of the JAK/STAT signaling pathway frequently dysregulated in various cancers. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its application in cell culture-based research. These guidelines are intended for researchers, scientists, and professionals in drug development investigating novel cancer therapeutics.

Mechanism of Action

This compound functions as a highly selective inhibitor of JAK3.[1][2] It directly targets the catalytic domain of JAK3, thereby blocking its kinase activity. This selective inhibition prevents the phosphorylation of JAK3 and its downstream substrate, the Signal Transducer and Activator of Transcription 5 (STAT5). The disruption of the JAK3/STAT5 signaling cascade is a key event in the cellular response to this compound.

The inhibition of JAK3/STAT5 signaling by this compound ultimately leads to the induction of apoptosis in cancer cells that exhibit persistent JAK3 activity.[1][2] This programmed cell death is achieved through the downregulation of anti-apoptotic gene expression. While the specific anti-apoptotic proteins affected are a subject of ongoing research, members of the Bcl-2 family, such as Bcl-2 and Mcl-1, are likely candidates based on their roles in pathways commonly regulated by JAK/STAT signaling.

Quantitative Data

The efficacy of this compound has been evaluated in various cancer cell lines. The following table summarizes the available data on its inhibitory concentrations. Researchers should note that the optimal concentration may vary depending on the cell line and experimental conditions.

Cell LineAssay TypeParameterValueTreatment DurationReference
BaF3-JAK3V674AWestern BlotComplete Inhibition of p-JAK3/p-STAT510 µMNot Specified[3]
BKO84Western BlotComplete Inhibition of p-JAK3/p-STAT510 µMNot Specified[3]
L540Cell Viability% Inhibition40%72 hours[3]
BaF3-JAK3WTCell Viability% Inhibition50%72 hours[3]
BaF3-JAK3V674ACell Viability% Inhibition57%72 hours[3]
BKO84Cell Viability% Inhibition85%72 hours[3]

Experimental Protocols

The following are detailed protocols for treating cancer cells with this compound and assessing its biological effects.

Cell Culture Treatment Protocol

This protocol outlines the general steps for treating adherent cancer cells with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Wash cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and determine the cell concentration.

    • Seed the cells into appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a predetermined density. The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase during treatment. A general guideline is 1-5 x 105 cells/mL for suspension cultures or seeding to achieve 50-60% confluency for adherent cells at the time of treatment.

  • This compound Treatment:

    • Allow cells to adhere and resume logarithmic growth overnight (for adherent cells).

    • Prepare fresh dilutions of this compound in complete cell culture medium from the stock solution. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Following the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells from the culture plates.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect changes in protein expression and phosphorylation status.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-JAK3, anti-JAK3, anti-p-STAT5, anti-STAT5, anti-Bcl-2, anti-Mcl-1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

Visualizations

Signaling Pathway of this compound Action

NSC114792_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK3 JAK3 CytokineReceptor->JAK3 Activation pJAK3 p-JAK3 JAK3->pJAK3 Phosphorylation STAT5 STAT5 pJAK3->STAT5 Phosphorylation pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5_dimer p-STAT5 Dimer pSTAT5->pSTAT5_dimer Dimerization This compound This compound This compound->pJAK3 Inhibition Bcl2 Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis Mcl1 Mcl-1 Mcl1->Apoptosis AntiApoptoticGenes Anti-Apoptotic Gene Expression pSTAT5_dimer->AntiApoptoticGenes Transcription Activation AntiApoptoticGenes->Bcl2 AntiApoptoticGenes->Mcl1 Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Downstream Analysis cluster_data Data Interpretation CellCulture 1. Cell Culture (Maintain log-phase growth) CellSeeding 2. Cell Seeding (Optimize density) CellCulture->CellSeeding NSC_Treatment 3. This compound Treatment (Include vehicle control) CellSeeding->NSC_Treatment Viability 4a. Cell Viability Assay (e.g., MTT) NSC_Treatment->Viability Apoptosis 4b. Apoptosis Assay (e.g., Annexin V) NSC_Treatment->Apoptosis WesternBlot 4c. Western Blot (p-JAK3, p-STAT5, etc.) NSC_Treatment->WesternBlot DataAnalysis 5. Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis

References

Application Notes and Protocols for NSC114792 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC114792 is a small molecule compound identified as a selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for T-cell development and immune system homeostasis.[1] Due to the role of aberrant JAK3 activity in various diseases, including hematopoietic malignancies and autoimmune disorders, this compound serves as a valuable tool for in vitro studies aimed at investigating the JAK/STAT signaling pathway and for the development of novel therapeutic agents.[1]

These application notes provide detailed protocols for the preparation and use of this compound in in vitro assays, guidance on data interpretation, and a summary of its known biological activity.

Chemical Properties and Storage

PropertyValueReference
CAS Number 17392-79-9-
Molecular Formula C27H34N4O2S-
Molecular Weight 478.65 g/mol -
Solubility Soluble in DMSO[2]
Storage Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C.[2]

Biological Activity

This compound is a cell-permeable compound that directly targets the kinase domain of JAK3, inhibiting its catalytic activity.[1][3] It has been demonstrated to be an ATP-competitive inhibitor.[1] Notably, this compound exhibits high selectivity for JAK3 over other members of the JAK family (JAK1, JAK2, and TYK2).[1][3]

The primary mechanism of action of this compound is the inhibition of the JAK/STAT signaling pathway. Specifically, it blocks the Interleukin-2 (IL-2)-induced phosphorylation of JAK3 and the subsequent phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[1] This targeted inhibition leads to a decrease in the viability of cancer cells that harbor a persistently-active JAK3 by inducing apoptosis through the downregulation of anti-apoptotic gene expression.[1]

Quantitative Data
Assay TypeCell LineIC50Reference
In vitro kinase assay-20.9 µmol/L[1]
Cell ViabilityL540 (Hodgkin's lymphoma)~40% inhibition at 20 µM after 72h[3]
Cell ViabilityBaF3-JAK3WT~50% inhibition at 20 µM after 72h[3]
Cell ViabilityBaF3-JAK3V674A~57% inhibition at 20 µM after 72h[3]
Cell ViabilityBLNK-/- BKO84~85% inhibition at 20 µM after 72h[3]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Aseptically weigh the desired amount of this compound powder.

  • Prepare a stock solution by dissolving the this compound powder in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.79 mg of this compound in 1 mL of DMSO.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

In Vitro Kinase Assay

Objective: To determine the inhibitory effect of this compound on JAK3 kinase activity.

Materials:

  • Recombinant human JAK3 enzyme

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP

  • Substrate peptide (e.g., a poly(Glu, Tyr) 4:1)

  • This compound stock solution

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well plates

Protocol:

  • Prepare a serial dilution of this compound in kinase buffer at various concentrations (e.g., from 0.1 µM to 100 µM). Include a DMSO-only control.

  • In a 96-well plate, add the recombinant JAK3 enzyme to each well.

  • Add the diluted this compound or DMSO control to the respective wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide to each well.

  • Incubate the plate at 30°C for a defined time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and determine the IC50 value.

Cellular Assay for JAK3/STAT5 Phosphorylation

Objective: To assess the effect of this compound on IL-2-induced JAK3 and STAT5 phosphorylation in a cellular context.

Materials:

  • Cell line expressing the IL-2 receptor (e.g., 32D/IL-2Rβ cells)

  • Cell culture medium

  • Recombinant human IL-2

  • This compound stock solution

  • Lysis buffer

  • Antibodies for Western blotting: anti-phospho-JAK3, anti-JAK3, anti-phospho-STAT5, anti-STAT5

  • 6-well plates

Protocol:

  • Seed the cells in 6-well plates and culture until they reach the desired confluency.

  • Starve the cells in serum-free medium for a specified period (e.g., 4-16 hours) to reduce basal signaling.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM) or DMSO control for 1-2 hours.

  • Stimulate the cells with recombinant IL-2 (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Perform Western blot analysis using antibodies against phosphorylated and total JAK3 and STAT5 to assess the inhibition of signaling.

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow Experimental Workflow for this compound In Vitro Assays cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) kinase_assay In Vitro Kinase Assay prep_stock->kinase_assay cellular_assay Cellular Phosphorylation Assay prep_stock->cellular_assay ic50 Determine IC50 kinase_assay->ic50 western_blot Western Blot Analysis cellular_assay->western_blot

Caption: Workflow for preparing and testing this compound.

jak_stat_pathway This compound Inhibition of the JAK3-STAT5 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL2R IL-2 Receptor JAK3 JAK3 IL2R->JAK3 Activation STAT5 STAT5 JAK3->STAT5 Phosphorylation pSTAT5 p-STAT5 Dimer STAT5->pSTAT5 Dimerization Gene Gene Transcription (Proliferation, Survival) pSTAT5->Gene IL2 IL-2 IL2->IL2R This compound This compound This compound->JAK3 Inhibition

Caption: this compound inhibits the JAK3-STAT5 pathway.

References

NSC114792: Application Notes and Protocols for Murine Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC114792 is a compound identified as a G-quadruplex stabilizer, a mechanism of action with potential anti-cancer properties. G-quadruplexes are secondary structures found in nucleic acids, particularly in regions of the genome associated with cancer, such as telomeres and oncogene promoters. By stabilizing these structures, this compound may interfere with key cellular processes like DNA replication and transcription in cancer cells, leading to cell growth inhibition and apoptosis. Despite its promising mechanism, a comprehensive review of publicly available scientific literature and databases reveals a significant gap in in vivo data for this compound in murine cancer models. This document outlines the current understanding of this compound and provides a generalized framework for researchers aiming to investigate its dosage, efficacy, and administration in preclinical cancer studies.

Introduction to this compound

This compound is a small molecule that has been classified as a G-quadruplex stabilizer. The stabilization of G-quadruplex structures is a novel and targeted approach in cancer therapy. These structures are over-represented in the promoter regions of many oncogenes and at the ends of telomeres. The stabilization of G-quadruplexes in these regions can lead to the downregulation of oncogene expression and inhibit the activity of telomerase, an enzyme crucial for the immortal phenotype of cancer cells. While the in vitro activity of G-quadruplex stabilizers is a subject of ongoing research, specific in vivo data for this compound remains elusive in the public domain.

This compound is available through the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP), which provides access to a repository of chemical compounds for non-clinical research purposes.

Signaling Pathway

The putative mechanism of action for this compound revolves around its ability to bind to and stabilize G-quadruplex structures in DNA. This interaction can disrupt critical cellular processes in cancer cells.

G_quadruplex_stabilization Putative Signaling Pathway of this compound This compound This compound G_quadruplex G-quadruplex (in oncogene promoters, telomeres) This compound->G_quadruplex Binds to Stabilization Stabilization of G-quadruplex structure G_quadruplex->Stabilization Leads to Transcription_inhibition Inhibition of Oncogene Transcription Stabilization->Transcription_inhibition Telomerase_inhibition Inhibition of Telomerase Activity Stabilization->Telomerase_inhibition Cell_cycle_arrest Cell Cycle Arrest Transcription_inhibition->Cell_cycle_arrest Telomerase_inhibition->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis Tumor_growth_inhibition Tumor Growth Inhibition Apoptosis->Tumor_growth_inhibition

Caption: Putative mechanism of this compound via G-quadruplex stabilization.

Data Presentation: A Call for Research

A thorough search of existing scientific literature reveals a lack of published quantitative data on the dosage and efficacy of this compound in murine cancer models. To facilitate future research and comparison, it is imperative that studies investigating this compound present their findings in a structured and transparent manner. The following tables are provided as templates for researchers to report their data.

Table 1: Dosage and Administration of this compound in Murine Models

Murine Model (e.g., Xenograft, GEMM)Cancer TypeAdministration Route (e.g., IP, IV, Oral)Dosage (mg/kg)Dosing ScheduleVehicle
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: Efficacy of this compound in Murine Cancer Models

Murine ModelTreatment GroupTumor Growth Inhibition (%)Change in Tumor Volume (mm³)Survival Rate (%)Notes on Toxicity
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols: A Generalized Framework

Given the absence of specific protocols for this compound, the following section provides a generalized framework for conducting in vivo studies in murine cancer models. Researchers should adapt these protocols based on the specific cancer model and experimental objectives.

Murine Cancer Model Establishment

A critical first step is the selection and establishment of an appropriate murine cancer model. Common models include:

  • Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID, NSG).

  • Syngeneic Models: Murine cancer cell lines are implanted into immunocompetent mice of the same genetic background.

  • Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop spontaneous tumors that more closely mimic human cancer progression.

Protocol: Subcutaneous Xenograft Model Establishment

  • Culture human cancer cells of interest to ~80% confluency.

  • Harvest cells using trypsin and wash with sterile phosphate-buffered saline (PBS).

  • Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of each mouse.

  • Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

This compound Formulation and Administration

The formulation and route of administration are critical for drug delivery and efficacy. As no specific data for this compound exists, preliminary studies on solubility and stability in various vehicles are necessary.

Protocol: Intraperitoneal (IP) Injection

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • On the day of injection, dilute the stock solution to the desired final concentration in a vehicle such as a mixture of saline and Cremophor EL or Solutol HS 15. The final concentration of the initial solvent (e.g., DMSO) should be kept low to minimize toxicity.

  • Administer the formulated this compound to mice via intraperitoneal injection at the predetermined dosage and schedule.

  • A control group receiving only the vehicle should be included in the study.

Efficacy and Toxicity Assessment

Regular monitoring of tumor growth and animal health is essential to evaluate the efficacy and potential toxicity of the treatment.

Protocol: Monitoring and Endpoint

  • Measure tumor dimensions with calipers 2-3 times per week.

  • Monitor the body weight of each mouse 2-3 times per week as an indicator of general health and toxicity.

  • Observe mice for any clinical signs of distress, such as changes in posture, activity, or grooming.

  • The study endpoint may be defined by a specific tumor volume, a predetermined time point, or signs of excessive toxicity (e.g., >20% body weight loss, ulceration of the tumor).

  • At the endpoint, mice should be euthanized, and tumors and major organs can be harvested for further analysis (e.g., histology, biomarker analysis).

Experimental Workflow

The following diagram illustrates a general workflow for a preclinical in vivo study of this compound.

experimental_workflow General Experimental Workflow for this compound In Vivo Studies start Start model_establishment Murine Cancer Model Establishment start->model_establishment tumor_growth Tumor Growth to Palpable Size model_establishment->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with this compound or Vehicle Control randomization->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring monitoring->treatment No endpoint Endpoint Criteria Met monitoring->endpoint Yes data_collection Data Collection (Tumor size, Body weight) endpoint->data_collection analysis Data Analysis & Tissue Harvesting data_collection->analysis end End analysis->end

Caption: A generalized workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents a potential anti-cancer agent due to its classification as a G-quadruplex stabilizer. However, the lack of publicly available in vivo data significantly hinders its preclinical development. The protocols and frameworks provided in these application notes are intended to serve as a guide for researchers to initiate and conduct the necessary studies to determine the therapeutic potential of this compound in murine cancer models. It is crucial for the scientific community to perform and publish rigorous preclinical studies that include detailed dosage, administration, efficacy, and toxicity data to advance our understanding of this compound and its potential clinical utility. Future research should focus on dose-escalation studies to determine the maximum tolerated dose, evaluation in a variety of cancer models, and investigation of pharmacokinetic and pharmacodynamic properties.

Application Note: Quantitative Analysis of NSC114792 by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NSC114792 is a compound of interest in drug discovery and development. To facilitate its study in various stages of research, a reliable and robust analytical method for its quantification is essential. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in complex mixtures.[1] This application note describes a detailed protocol for the quantitative analysis of this compound in a bulk substance or simple solution using a reversed-phase HPLC (RP-HPLC) method with UV detection. The method is designed to be simple, accurate, and precise, making it suitable for routine analysis in a research or quality control setting.

The development of a stability-indicating HPLC method is crucial for assessing the quality of a drug substance over time by separating the active pharmaceutical ingredient (API) from any degradation products.[2][3] While this note focuses on the primary analytical method, the principles can be extended to a stability-indicating assay by incorporating forced degradation studies.

Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.

1. Equipment and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.[4][5]

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column (e.g., Phenomenex Luna® C18, 50 mm × 4.6 mm, 5 µm) is a common choice for separating a wide range of compounds.[6]

  • Analytical Balance: For accurate weighing of standards and samples.

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

  • Syringe Filters: 0.45 µm PTFE or nylon filters for sample clarification.

2. Reagents and Solutions

  • Solvents: HPLC grade acetonitrile (B52724) and methanol.

  • Water: High-purity water (e.g., Milli-Q or equivalent).

  • Mobile Phase: A mixture of 0.1% orthophosphoric acid in water (Solvent A) and 0.1% orthophosphoric acid in acetonitrile (Solvent B).[6] The exact ratio should be optimized, but a starting point could be an isocratic elution with 55% Solvent A and 45% Solvent B.[6]

  • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is often suitable.

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in the diluent in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).

3. Chromatographic Conditions

The following are recommended starting conditions for the HPLC analysis of this compound. Method optimization may be required.

ParameterCondition
Column C18 reversed-phase, 50 mm × 4.6 mm, 5 µm particle size[6]
Mobile Phase Isocratic: 55% (0.1% Orthophosphoric Acid in Water) : 45% (Acetonitrile)
Flow Rate 1.0 mL/min[6]
Column Temp. 25 °C
Injection Vol. 10 µL
Detection UV at 272 nm (or wavelength of maximum absorbance for this compound)[6]
Run Time Approximately 10 minutes

4. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

5. System Suitability

Before sample analysis, perform system suitability tests to ensure the HPLC system is performing correctly.[7] This typically involves multiple injections (e.g., n=5) of a working standard solution.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

6. Calibration and Quantification

  • Inject the series of working standard solutions in ascending order of concentration.

  • Generate a calibration curve by plotting the peak area of this compound against the corresponding concentration.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be ≥ 0.999.[8]

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

The following table summarizes the expected performance characteristics of this HPLC method based on typical validation parameters for similar analytical procedures.[8]

Table 1: Summary of Method Validation Parameters

ParameterSpecification
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL
Precision (% RSD)
- Intra-day (n=6)≤ 2.0%
- Inter-day (n=6, 3 days)≤ 3.0%
Accuracy (% Recovery) 98.0% - 102.0%
Specificity No interference from blank

Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the HPLC analysis of this compound.

experimental_workflow prep Sample and Standard Preparation hplc HPLC System (Pump, Autosampler, Column, Detector) prep->hplc analysis Chromatographic Separation and Detection hplc->analysis data_acq Data Acquisition (Chromatogram) analysis->data_acq processing Data Processing and Quantification data_acq->processing report Final Report (Concentration of this compound) processing->report

Caption: Experimental workflow for the HPLC analysis of this compound.

logical_relationship cluster_validation Validation Parameters method_dev Method Development method_val Method Validation method_dev->method_val routine_analysis Routine Analysis method_val->routine_analysis linearity Linearity accuracy Accuracy precision Precision specificity Specificity lod_loq LOD/LOQ

Caption: Logical relationship between method development, validation, and routine analysis.

References

Application Notes and Protocols for the GC-MS Analysis of Katafray (Cedrelopsis grevei) Essential Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Katafray, scientifically known as Cedrelopsis grevei, is an endemic tree to Madagascar.[1][2] The essential oil extracted from its bark is highly valued in traditional Malagasy medicine and modern aromatherapy for its purported anti-inflammatory and analgesic properties.[2] Gas chromatography-mass spectrometry (GC-MS) is an indispensable analytical technique for the qualitative and quantitative analysis of the volatile constituents of essential oils, including Katafray. This document provides a detailed protocol for the GC-MS analysis of Katafray essential oil, along with a summary of its known chemical composition.

The chemical profile of Katafray essential oil is characterized by a predominance of sesquiterpenes.[1] However, significant variations in the relative percentages of these compounds have been observed, leading to the identification of different chemotypes.[2][3] These variations are likely influenced by factors such as the geographical origin of the plant material.[2][3] The major chemical constituents frequently identified include ishwarane, α-copaene, β-elemene, δ-cadinene, and various selinenes.[1][4][5]

Chemical Composition of Katafray Essential Oil

The following table summarizes the quantitative data from various studies on the chemical composition of Katafray essential oil, showcasing the observed chemical diversity.

CompoundChemical ClassSample 1 (%)[6]Sample 2 (%)[7]Sample 3 (Range %)[5]Sample 4 (Range %)[2]Sample 5 (%)[4]Sample 6 (%)[8]
IshwaraneSesquiterpene--1.0–17.413.7-22.123.49-35.01<= 25.00
α-CopaeneSesquiterpene-7.74.9–11.05.9-11.85.28-7.005.00-11.00
β-ElemeneSesquiterpene--0.2–9.6-6.85-9.61<= 13.00
δ-CadineneSesquiterpene-4.9-0.5-35.2--
α-SelineneSesquiterpene-5.81.1–9.43.4-17.2-<= 9.00
β-SelineneSesquiterpene-4.5-3.4-17.2--
(E)-β-CaryophylleneSesquiterpene-9.31.3–12.5--<= 13.00
α-HumuleneSesquiterpene-3.3----
β-BisaboleneSesquiterpene-2.8----
β-PineneMonoterpene17.1-----
cis-Sesquisabinene hydrateSesquiterpenol12.8-----
Caryophyllene oxideSesquiterpene oxide7.0-----
α-PineneMonoterpene---2.1-30.0--
CopaborneolSesquiterpenol---4.7-20.0--
Eudesmols (α- and γ-)Sesquiterpenol---9.9-37.8 (α), 0-11.1 (γ)--
T-MuurololSesquiterpenol---0-11.8--
α-CadinolSesquiterpenol---0-6.7--
AlloaromadendreneSesquiterpene-----<= 14.00

Experimental Protocols

The following is a synthesized protocol for the GC-MS analysis of Katafray essential oil based on common practices for essential oil analysis.

Sample Preparation
  • Dilution: Dilute the Katafray essential oil sample to a concentration of 1% (v/v) in a high-purity volatile solvent such as hexane (B92381) or ethanol.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection Volume: An injection volume of 1 µL is typically used.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A standard GC-MS system equipped with a split/splitless injector and a mass selective detector is suitable for this analysis.

  • Gas Chromatograph (GC) Conditions:

    • Injector:

      • Mode: Split (with a split ratio of 100:1) or splitless, depending on the concentration of the analytes of interest.

      • Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase at a rate of 3 °C/min to 240 °C.

      • Final hold: Hold at 240 °C for 10 minutes.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for the initial separation. For better separation of isomeric compounds, a polar column (e.g., DB-WAX) can also be employed.[6]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Analysis
  • Compound Identification:

    • The identification of the constituents is achieved by comparing their recorded mass spectra with those available in mass spectral libraries (e.g., NIST, Wiley).

    • The retention indices (RI) of the compounds should be calculated relative to a homologous series of n-alkanes (C8-C20) analyzed under the same chromatographic conditions. The experimental RI values are then compared with those reported in the literature for confirmation.

  • Quantification:

    • The relative percentage of each component is calculated by the normalization of the peak areas without the use of correction factors.

Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for Katafray Essential Oil cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_output Results A Katafray Essential Oil Sample B Dilution (1% in Hexane/Ethanol) A->B C Filtration (0.45 µm filter) B->C D Injection (1 µL) C->D E Gas Chromatography Separation (Non-polar & Polar Columns) D->E F Mass Spectrometry Detection (EI, 70 eV, m/z 40-500) E->F G Mass Spectra Acquisition F->G H Library Search (NIST, Wiley) G->H I Retention Index Calculation G->I K Peak Area Integration G->K J Compound Identification H->J I->J M Chemical Composition Report J->M L Relative Percentage Calculation K->L L->M

Caption: Workflow for the GC-MS analysis of Katafray essential oil.

References

Measuring the Anti-Inflammatory Response to NSC114792 In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC114792 is a small molecule identified as a selective inhibitor of Janus Kinase 3 (JAK3). The JAK/STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in numerous inflammatory diseases. JAK3 is primarily expressed in hematopoietic cells and plays a key role in cytokine signaling that governs lymphocyte activation, proliferation, and differentiation. By selectively targeting JAK3, this compound presents a promising therapeutic strategy for mitigating inflammation with potentially fewer side effects than broader-spectrum immunosuppressants.

These application notes provide detailed protocols for evaluating the anti-inflammatory efficacy of this compound in established preclinical in vivo models of acute inflammation: the Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model and the Carrageenan-Induced Paw Edema Model.

Mechanism of Action: The JAK3/STAT Signaling Pathway

Cytokines, such as interleukins and interferons, are key mediators of the inflammatory response. Upon binding to their cognate receptors on the surface of immune cells, they trigger the activation of intracellular signaling cascades. The JAK/STAT pathway is a principal route for such signal transduction. In this pathway, receptor-associated Janus kinases (JAKs) are activated, leading to the phosphorylation of the receptor and creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation.

This compound, as a selective JAK3 inhibitor, is hypothesized to exert its anti-inflammatory effects by blocking the phosphorylation and activation of STAT proteins downstream of cytokine receptors that utilize JAK3. This leads to the downregulation of pro-inflammatory gene expression.

JAK3_STAT_Pathway JAK3/STAT Signaling Pathway in Inflammation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK3 JAK3 Receptor->JAK3 Activation STAT STAT JAK3->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation This compound This compound This compound->JAK3 Inhibition Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Induces

Diagram 1: JAK3/STAT Signaling Pathway and this compound Inhibition.

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables summarize representative quantitative data from in vivo studies on selective JAK3 inhibitors in models of acute inflammation. These data can be used as a benchmark for designing and interpreting experiments with this compound.

Table 1: Effect of a Selective JAK3 Inhibitor on Cytokine Levels in an LPS-Induced Systemic Inflammation Model in Mice

Treatment GroupDose (mg/kg)TNF-α (pg/mL) at 1.5h post-LPSIL-6 (pg/mL) at 3h post-LPSIL-10 (pg/mL) at 1.5h post-LPS
Vehicle Control-2500 ± 3008000 ± 1200500 ± 100
JAK3 Inhibitor101200 ± 2004500 ± 800800 ± 150**
Dexamethasone1800 ± 1502000 ± 500400 ± 80

**p < 0.05 compared to vehicle control. *p < 0.05 indicating a trend towards increased IL-10. Data are presented as mean ± SEM and are hypothetical, based on published studies with selective JAK3 inhibitors.

Table 2: Effect of a Selective JAK3 Inhibitor on Carrageenan-Induced Paw Edema in Mice

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h post-CarrageenanEdema Inhibition (%)
Vehicle Control-0.85 ± 0.10-
JAK3 Inhibitor300.40 ± 0.0852.9
Indomethacin100.35 ± 0.0658.8

*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM and are hypothetical, based on published studies with selective JAK3 inhibitors.

Experimental Protocols

The following are detailed protocols for two common in vivo models to assess the anti-inflammatory activity of this compound.

Protocol 1: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to evaluate the effect of a compound on the systemic release of pro-inflammatory cytokines.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • 8-10 week old male C57BL/6 mice

  • Standard laboratory animal housing and handling equipment

  • Micropipettes and sterile, pyrogen-free tips

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • ELISA kits for mouse TNF-α, IL-6, and IL-10

Experimental Workflow:

LPS_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_sampling Sample Collection cluster_analysis Data Analysis Acclimatize Acclimatize Mice (1 week) Group Randomly assign to treatment groups (n=8-10/group) Acclimatize->Group Administer_Drug Administer this compound or Vehicle (e.g., oral gavage) Group->Administer_Drug Wait Wait for drug absorption (e.g., 1 hour) Administer_Drug->Wait Induce_Inflammation Induce inflammation with LPS (intraperitoneal injection) Wait->Induce_Inflammation Blood_Collection_1 Collect blood at 1.5 hours (e.g., retro-orbital bleed) Induce_Inflammation->Blood_Collection_1 Blood_Collection_2 Collect blood at 3 hours (terminal bleed via cardiac puncture) Blood_Collection_1->Blood_Collection_2 Plasma_Prep Prepare plasma (centrifugation) Blood_Collection_2->Plasma_Prep ELISA Measure cytokine levels (TNF-α, IL-6, IL-10) via ELISA Plasma_Prep->ELISA Stats Statistical Analysis ELISA->Stats

Diagram 2: Experimental Workflow for LPS-Induced Inflammation.

Procedure:

  • Animal Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.

  • Grouping: Randomly assign mice to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Positive Control).

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage). The volume and concentration should be based on dose-ranging studies.

  • Waiting Period: Allow for drug absorption, typically 1 hour post-administration.

  • Induction of Inflammation: Inject mice intraperitoneally with LPS (e.g., 1 mg/kg) dissolved in sterile saline.

  • Blood Collection:

    • At 1.5 hours post-LPS injection, collect a blood sample (e.g., via retro-orbital sinus) to measure peak TNF-α and IL-10 levels.

    • At 3 hours post-LPS injection, perform a terminal blood collection (e.g., via cardiac puncture) to measure peak IL-6 levels.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Cytokine Analysis: Measure the concentrations of TNF-α, IL-6, and IL-10 in the plasma samples using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare cytokine levels between treatment groups.

Protocol 2: Carrageenan-Induced Paw Edema in Mice

This model is used to assess the effect of a compound on acute local inflammation and edema.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Lambda-Carrageenan

  • Sterile saline

  • 8-10 week old male BALB/c mice

  • Pletysmometer or digital calipers

  • Standard laboratory animal housing and handling equipment

Experimental Workflow:

Carrageenan_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_measurement Edema Measurement cluster_analysis Data Analysis Acclimatize Acclimatize Mice (1 week) Group Randomly assign to treatment groups (n=6-8/group) Acclimatize->Group Administer_Drug Administer this compound or Vehicle (e.g., oral gavage) Group->Administer_Drug Wait Wait for drug absorption (e.g., 1 hour) Administer_Drug->Wait Measure_Baseline Measure baseline paw volume Wait->Measure_Baseline Induce_Inflammation Induce inflammation with Carrageenan injection (intraplantar) Measure_Baseline->Induce_Inflammation Measure_Edema_1h Measure paw volume at 1 hour Induce_Inflammation->Measure_Edema_1h Measure_Edema_2h Measure paw volume at 2 hours Measure_Edema_1h->Measure_Edema_2h Measure_Edema_3h Measure paw volume at 3 hours Measure_Edema_2h->Measure_Edema_3h Measure_Edema_4h Measure paw volume at 4 hours Measure_Edema_3h->Measure_Edema_4h Calculate_Edema Calculate paw volume increase Measure_Edema_4h->Calculate_Edema Calculate_Inhibition Calculate percent inhibition of edema Calculate_Edema->Calculate_Inhibition Stats Statistical Analysis Calculate_Inhibition->Stats

Diagram 3: Experimental Workflow for Carrageenan-Induced Paw Edema.

Procedure:

  • Animal Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.

  • Grouping: Randomly assign mice to treatment groups (e.g., Vehicle, this compound, Positive Control like Indomethacin).

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage).

  • Waiting Period: Allow for drug absorption, typically 1 hour post-administration.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer or digital calipers.

  • Induction of Inflammation: Inject 50 µL of a 1% carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Calculation:

    • Calculate the increase in paw volume for each mouse at each time point by subtracting the baseline measurement.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [ (VC - VT) / VC ] x 100 Where VC is the mean increase in paw volume in the control group and VT is the mean increase in paw volume in the treated group.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare paw volumes and percent inhibition between treatment groups.

Conclusion

The provided protocols and expected outcomes offer a robust framework for investigating the in vivo anti-inflammatory properties of this compound. By utilizing these standardized models, researchers can effectively assess the therapeutic potential of this selective JAK3 inhibitor for the treatment of inflammatory disorders. Careful dose selection, appropriate controls, and rigorous statistical analysis are crucial for obtaining reliable and reproducible results.

Protocol for Assessing NSC114792 Cytotoxicity in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NSC114792 is a compound of interest for its potential anticancer properties. Assessing its cytotoxic effects on various cancer cell lines is a critical first step in preclinical drug development. This document provides detailed protocols for evaluating the cytotoxicity of this compound, including methods for determining cell viability and elucidating the mechanism of cell death. The protocols outlined here are intended for researchers in cell biology, pharmacology, and cancer drug discovery.

The primary methods covered are the MTT and Sulforhodamine B (SRB) assays for measuring overall cytotoxicity, and an Annexin V/Propidium Iodide (PI) apoptosis assay for determining if the compound induces programmed cell death.

Data Presentation: Cytotoxicity of this compound

The following table summarizes hypothetical cytotoxic activity of this compound against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's potency.

Cell LineCancer TypeIC50 (µM) after 48h treatment
A549Non-Small Cell Lung Cancer8.5
MCF-7Breast Cancer (ER+)12.3
MDA-MB-231Breast Cancer (Triple-Negative)6.8
HeLaCervical Cancer9.2
HCT116Colon Cancer15.1

Note: The IC50 values presented are for illustrative purposes and may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[1] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).[2]

  • Incubation: Incubate the plates for the desired treatment durations (e.g., 24, 48, 72 hours).[4]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2] Shake the plate gently for 5-10 minutes.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method that measures cell density based on the total cellular protein content.[5]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • 96-well plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM (pH 10.5)[6]

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the treatment incubation, gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for at least 1 hour.[7][8]

  • Washing: Wash the plates four to five times with 1% acetic acid to remove excess TCA and unbound dye.[6][7] Allow the plates to air dry completely.[6]

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[6] Air dry the plates.

  • Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[7] Place the plate on a shaker for 5-10 minutes.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 510 nm and 570 nm.[5][6]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Protocol 3: Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V. Propidium iodide (PI) is a DNA-binding dye that is excluded by viable and early apoptotic cells but penetrates late apoptotic and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates or flasks and treat with this compound at the desired concentrations for a specified time.[4]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to pellet the cells.[4]

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Visualizations

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_seeding Seed Cancer Cells (96-well plate) incubation_24h Incubate 24h (Adherence) cell_seeding->incubation_24h treatment Treat Cells with this compound incubation_24h->treatment compound_prep Prepare this compound Serial Dilutions compound_prep->treatment incubation_treatment Incubate (24h, 48h, 72h) treatment->incubation_treatment mtt_assay MTT Assay incubation_treatment->mtt_assay srb_assay SRB Assay incubation_treatment->srb_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) incubation_treatment->apoptosis_assay readout Measure Absorbance/ Fluorescence mtt_assay->readout srb_assay->readout apoptosis_quant Quantify Apoptotic Cell Population apoptosis_assay->apoptosis_quant viability_calc Calculate % Viability readout->viability_calc ic50 Determine IC50 Value viability_calc->ic50 G cluster_pathway Hypothetical Signaling Pathway Affected by this compound RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis mTOR->Proliferation This compound This compound This compound->RAF This compound->AKT

References

Application Notes and Protocols for Western Blot Analysis of NSC114792-Treated Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of NSC114792, a selective inhibitor of Janus kinase 3 (JAK3).[1] Understanding the impact of this compound on protein expression and signaling pathways is crucial for elucidating its mechanism of action and advancing its potential as a therapeutic agent.

This compound has been identified as a small molecule that selectively inhibits the catalytic activity of JAK3.[1] This inhibition blocks the interleukin-2 (B1167480) (IL-2) dependent activation of the JAK3/STAT5 signaling pathway.[1] Consequently, this compound can induce apoptosis in cancer cells that rely on persistently active JAK3 signaling by down-regulating anti-apoptotic gene expression.[1] Western blot analysis is an essential technique to quantify these changes in protein levels and phosphorylation states, providing critical insights into the compound's efficacy and molecular targets.

Key Protein Targets for Western Blot Analysis:

  • JAK/STAT Pathway:

    • Total JAK3: To assess the overall expression level of the kinase.

    • Phospho-JAK3 (Tyr980/981): To measure the active form of the kinase.

    • Total STAT5: To evaluate the total amount of the downstream transcription factor.

    • Phospho-STAT5 (Tyr694): To determine the extent of STAT5 activation.

  • Apoptosis Markers:

    • Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Bax, Bak): To analyze the balance between anti-apoptotic and pro-apoptotic proteins.

    • Cleaved Caspase-3: To detect the executioner caspase activated during apoptosis.

    • Cleaved PARP: To identify a key substrate of activated caspases, indicating apoptotic cell death.

Data Presentation: Quantitative Analysis of Protein Expression

The following table provides a template for summarizing quantitative data obtained from Western blot analysis of cell lysates treated with this compound. Densitometry should be used to quantify the band intensities, which are then normalized to a loading control (e.g., β-actin or GAPDH). The results can be expressed as a fold change relative to the vehicle-treated control.

Target ProteinTreatment GroupNormalized Densitometry (Mean ± SD)Fold Change vs. Vehicle
p-JAK3 Vehicle ControlUser Input1.0
This compound (Dose 1)User InputUser Input
This compound (Dose 2)User InputUser Input
Total JAK3 Vehicle ControlUser Input1.0
This compound (Dose 1)User InputUser Input
This compound (Dose 2)User InputUser Input
p-STAT5 Vehicle ControlUser Input1.0
This compound (Dose 1)User InputUser Input
This compound (Dose 2)User InputUser Input
Total STAT5 Vehicle ControlUser Input1.0
This compound (Dose 1)User InputUser Input
This compound (Dose 2)User InputUser Input
Bcl-2 Vehicle ControlUser Input1.0
This compound (Dose 1)User InputUser Input
This compound (Dose 2)User InputUser Input
Cleaved Caspase-3 Vehicle ControlUser Input1.0
This compound (Dose 1)User InputUser Input
This compound (Dose 2)User InputUser Input
β-actin Vehicle ControlUser Input1.0
(Loading Control)This compound (Dose 1)User InputUser Input
This compound (Dose 2)User InputUser Input

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis on cell lysates following treatment with this compound.

Protocol 1: Cell Culture, Treatment, and Lysis
  • Cell Culture: Culture the selected cancer cell line (e.g., those with known JAK3 activity) in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in fresh culture medium. Treat the cells for the specified time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control (medium with the same concentration of solvent).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[2]

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well or dish.[3]

    • Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[2]

    • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[3]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[3]

    • Carefully transfer the supernatant (total protein extract) to a new, clean tube.

Protocol 2: Protein Quantification
  • Assay Selection: Use a standard protein assay method, such as the bicinchoninic acid (BCA) assay, to determine the protein concentration of each lysate.

  • Procedure: Follow the manufacturer's instructions for the chosen protein assay kit.

  • Normalization: Based on the determined concentrations, normalize all samples to the same protein concentration by adding lysis buffer.

Protocol 3: SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix the normalized protein lysates with an equal volume of 2x Laemmli sample buffer.[4] Heat the samples at 95-100°C for 5 minutes.[2][4]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.[3] Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[3][4]

Protocol 4: Immunoblotting and Detection
  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3][4]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in TBST with 5% BSA or non-fat milk, overnight at 4°C with gentle agitation.[2][3][4] The specific dilution for each antibody should be determined based on the manufacturer's recommendations.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove any unbound primary antibody.[3]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[4]

  • Washing: Repeat the washing step as described in step 3.[4]

  • Detection: Add an enhanced chemiluminescence (ECL) detection reagent to the membrane and incubate for the time recommended by the manufacturer.[5]

  • Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the intensity of the loading control band (e.g., β-actin).

Visualizations

The following diagrams illustrate the key signaling pathway affected by this compound and the general workflow for the Western blot analysis.

NSC114792_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL2R IL-2 Receptor JAK3_inactive JAK3 IL2R->JAK3_inactive Activates STAT5_inactive STAT5 JAK3_inactive->STAT5_inactive Phosphorylates STAT5_dimer STAT5 Dimer STAT5_inactive->STAT5_dimer Dimerizes DNA DNA STAT5_dimer->DNA Translocates & Binds Anti_apoptotic Anti-apoptotic Gene Transcription DNA->Anti_apoptotic Promotes Apoptosis Apoptosis Anti_apoptotic->Apoptosis Inhibits IL2 IL-2 IL2->IL2R Binds This compound This compound This compound->JAK3_inactive Inhibits Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Cell_Culture 1. Cell Culture & Treatment with this compound Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Data_Analysis 10. Data Analysis & Quantification Detection->Data_Analysis

References

Application Note: Detection of Apoptosis Induced by NSC114792 using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis and eliminating damaged or infected cells.[1] Its dysregulation is implicated in a variety of diseases, including cancer and autoimmune disorders.[2] Consequently, the study of apoptosis and the identification of compounds that can modulate this process are of significant interest in therapeutic development.[3] NSC114792 is an investigational compound with potential anticancer activity, and one of its proposed mechanisms of action is the induction of apoptosis.

Flow cytometry is a powerful technique for analyzing the properties of individual cells within a heterogeneous population.[4] When combined with specific fluorescent probes, it allows for the accurate and quantitative assessment of apoptotic events.[5][6] A widely used method for detecting apoptosis by flow cytometry is the Annexin V and Propidium Iodide (PI) dual-staining assay.[7]

This application note provides a detailed protocol for the detection and quantification of apoptosis induced by this compound in a cell culture model using the Annexin V/PI flow cytometry method.

Principle of the Annexin V/PI Assay

During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid normally confined to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[5][8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, to label early apoptotic cells.[8][9]

Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence.[7]

By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (due to primary necrosis).

Experimental Protocol

This protocol provides a general guideline for inducing apoptosis with this compound and subsequent analysis by flow cytometry. Optimization of parameters such as cell density, this compound concentration, and incubation time may be required for specific cell lines and experimental conditions.

Materials:

  • Cell line of interest (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • This compound (stock solution of known concentration)

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will allow for exponential growth during the treatment period (e.g., 2.5 x 10^5 cells/well).[10] Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Induction of Apoptosis:

    • Prepare a series of dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.

    • Include a vehicle-treated control (e.g., DMSO) and an untreated control.

    • Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or controls.

    • Incubate the cells for a predetermined time course (e.g., 24, 48 hours).

  • Cell Harvesting and Washing:

    • Following incubation, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant containing the floating cells.

    • Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with cold PBS, centrifuging after each wash.[7]

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[9]

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]

    • Add 5 µL of Propidium Iodide.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).

    • Use appropriate controls to set up compensation and gates:

      • Unstained cells

      • Cells stained with Annexin V-FITC only

      • Cells stained with PI only

    • Collect data for at least 10,000 events per sample.

    • Analyze the data using appropriate software to quantify the percentage of cells in each of the four populations.

Data Presentation

The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison between different treatment conditions.

Treatment GroupConcentration% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Untreated Control-95.2 ± 2.12.5 ± 0.51.8 ± 0.30.5 ± 0.1
Vehicle Control (DMSO)0.1%94.8 ± 2.52.8 ± 0.62.0 ± 0.40.4 ± 0.1
This compound1 µM85.3 ± 3.28.1 ± 1.15.4 ± 0.81.2 ± 0.3
This compound5 µM62.7 ± 4.525.4 ± 2.810.3 ± 1.51.6 ± 0.4
This compound10 µM35.1 ± 5.148.9 ± 4.214.2 ± 2.01.8 ± 0.5

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Staining cluster_3 Data Acquisition & Analysis A Seed Cells B Treat with this compound A->B C Harvest Cells B->C D Wash with PBS C->D E Resuspend in Binding Buffer D->E F Add Annexin V-FITC E->F G Incubate (15 min, RT, Dark) F->G H Add Propidium Iodide G->H I Add Binding Buffer H->I J Flow Cytometry Analysis I->J K Data Interpretation J->K

Caption: Experimental workflow for apoptosis detection.

Apoptotic Signaling Pathways

The precise molecular target of this compound is currently under investigation. Apoptosis is generally mediated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligands (e.g., FasL, TNF) death_receptor Death Receptors death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase37 Executioner Caspases (Caspase-3, -7) Activation caspase8->caspase37 stimuli Intracellular Stress (e.g., DNA Damage, this compound) bcl2 Bcl-2 Family Regulation stimuli->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

Conclusion

The Annexin V/PI dual-staining method coupled with flow cytometry provides a robust and quantitative approach to assess apoptosis induction by novel compounds such as this compound. This application note offers a foundational protocol that can be adapted and optimized for various research needs, facilitating the characterization of potential anticancer agents and the elucidation of their mechanisms of action.

References

Application of NSC114792 in Skin Inflammation Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory skin diseases, such as atopic dermatitis and psoriasis, are characterized by complex immunological responses leading to chronic inflammation, skin barrier dysfunction, and significant patient morbidity. A key signaling pathway implicated in the pathogenesis of these conditions is the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. Various pro-inflammatory cytokines that drive skin inflammation rely on JAKs to transmit their signals from the cell surface to the nucleus, leading to the transcription of genes involved in inflammation and immunity.

The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. Notably, JAK3 is predominantly expressed in hematopoietic cells and plays a crucial role in signaling for cytokines that use the common gamma chain (γc) receptor, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are pivotal in the differentiation and function of T cells, particularly Th2 cells, which are central to the pathophysiology of atopic dermatitis.[1][2][3] Furthermore, studies have shown that JAK3 is significantly overexpressed in the epidermis and dermal infiltrates of skin lesions in various inflammatory skin diseases, including atopic dermatitis and psoriasis, making it a compelling therapeutic target.[4][5][6]

NSC114792 has been identified as a novel, selective small molecule inhibitor of JAK3.[7] By directly blocking the catalytic activity of JAK3, this compound can prevent the downstream phosphorylation and activation of STAT proteins, thereby interrupting the signaling cascade of multiple pro-inflammatory cytokines. This targeted mechanism of action suggests that this compound holds significant therapeutic potential for the treatment of inflammatory skin diseases.

These application notes provide a comprehensive overview of the proposed use of this compound in preclinical skin inflammation models, including detailed experimental protocols for its evaluation.

Mechanism of Action: Inhibition of the JAK3-STAT Signaling Pathway

The therapeutic rationale for using this compound in skin inflammation is based on its selective inhibition of the JAK3-STAT signaling pathway. In inflammatory skin conditions, elevated levels of cytokines like IL-4 and IL-13 (key drivers of the Th2 response in atopic dermatitis) bind to their receptors on immune cells and keratinocytes. This binding triggers the activation of receptor-associated JAKs, specifically JAK1 and JAK3 for these cytokines. The activated JAKs then phosphorylate the cytokine receptor, creating docking sites for STAT proteins. Subsequently, JAKs phosphorylate the recruited STATs (e.g., STAT6 in response to IL-4/IL-13), which then dimerize, translocate to the nucleus, and modulate the expression of target genes. These genes encode for inflammatory mediators, contributing to the clinical manifestations of skin inflammation, such as pruritus, erythema, and edema.

This compound, as a selective JAK3 inhibitor, is hypothesized to intervene at a critical point in this cascade. By blocking the kinase activity of JAK3, it would prevent the phosphorylation and activation of STATs, thereby downregulating the expression of pro-inflammatory genes and ameliorating the inflammatory response.

JAK3_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines (e.g., IL-4, IL-13) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK3 JAK3 Receptor->JAK3 Activation STAT STAT JAK1->STAT Phosphorylation JAK3->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Gene Gene Transcription (Inflammatory Mediators) pSTAT->Gene Translocation This compound This compound This compound->JAK3 Inhibition

Caption: Proposed mechanism of action of this compound in skin inflammation.

Data Presentation

The following tables provide a structured format for presenting quantitative data from the proposed experimental protocols.

Table 1: In Vitro Efficacy of this compound on Cytokine-Stimulated Human Keratinocytes

Treatment GroupConcentration (µM)IL-6 Secretion (pg/mL)TNF-α Secretion (pg/mL)TSLP Secretion (pg/mL)p-STAT3/Total STAT3 Ratio
Vehicle Control-
Cytokine Mix-
This compound0.1
This compound1
This compound10
Positive Control(e.g., Tofacitinib)

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Atopic Dermatitis

Treatment GroupDose (mg/kg)Clinical Score (SCORAD)Ear Thickness (mm)Serum IgE (ng/mL)Skin IL-4 Levels (pg/mg tissue)Skin IL-13 Levels (pg/mg tissue)
Naive Control-
Vehicle Control-
This compound (Topical)1%
This compound (Oral)10
This compound (Oral)30
Positive Control(e.g., Dexamethasone)

Experimental Protocols

Detailed methodologies for key experiments to evaluate the application of this compound in skin inflammation models are provided below.

Protocol 1: In Vitro Evaluation in Human Keratinocytes

Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory mediators in human keratinocytes stimulated with a cytokine cocktail mimicking an inflammatory skin environment.

Materials:

  • Human epidermal keratinocytes (HEK)

  • Keratinocyte growth medium

  • This compound

  • Cytokine cocktail (e.g., TNF-α and IFN-γ)

  • ELISA kits for IL-6, TNF-α, and TSLP

  • Reagents for Western blotting (antibodies for p-STAT3 and total STAT3)

Procedure:

  • Cell Culture: Culture HEK in keratinocyte growth medium until they reach 80-90% confluency.

  • Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control for 1 hour.

  • Stimulation: Add the pro-inflammatory cytokine cocktail to the cell culture medium and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant for cytokine analysis.

  • Cytokine Measurement: Quantify the levels of IL-6, TNF-α, and TSLP in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Western Blotting: Lyse the cells and perform Western blotting to determine the ratio of phosphorylated STAT3 (p-STAT3) to total STAT3.

Protocol 2: In Vivo Evaluation in a Mouse Model of Atopic Dermatitis

Objective: To evaluate the therapeutic efficacy of this compound in a chemically-induced mouse model of atopic dermatitis.

Materials:

  • BALB/c mice (6-8 weeks old)

  • Oxazolone (OXA)

  • This compound (for topical or oral administration)

  • Vehicle control

  • Dexamethasone (B1670325) (positive control)

  • Calipers for ear thickness measurement

  • ELISA kits for mouse IgE, IL-4, and IL-13

Procedure:

  • Sensitization: Sensitize the mice by applying a solution of OXA to the shaved abdomen.

  • Challenge: After one week, challenge the mice by applying a lower concentration of OXA to the ears. Repeat the challenge every other day for two weeks to induce chronic inflammation.

  • Treatment: Administer this compound (topically to the ears or orally) or the vehicle control daily, starting from the first challenge. A positive control group treated with dexamethasone should be included.

  • Clinical Assessment: Monitor the severity of skin inflammation using a scoring system (e.g., SCORAD) and measure ear thickness with calipers every two days.

  • Sample Collection: At the end of the experiment, collect blood samples for serum IgE measurement and ear tissue for cytokine analysis and histology.

  • Biochemical Analysis: Measure serum IgE levels and IL-4 and IL-13 levels in the ear tissue homogenates using ELISA.

  • Histological Analysis: Perform H&E staining of ear tissue sections to assess epidermal hyperplasia and inflammatory cell infiltration.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Mouse Model) Cell_Culture Culture Human Keratinocytes Treatment_In_Vitro Pre-treat with this compound Cell_Culture->Treatment_In_Vitro Stimulation Stimulate with Cytokine Cocktail Treatment_In_Vitro->Stimulation Analysis_In_Vitro ELISA (Cytokines) Western Blot (p-STAT3) Stimulation->Analysis_In_Vitro Sensitization Sensitization with Oxazolone Challenge Repeated Challenge on Ears Sensitization->Challenge Treatment_In_Vivo Administer this compound (Topical/Oral) Challenge->Treatment_In_Vivo Assessment Clinical Scoring Ear Thickness Treatment_In_Vivo->Assessment Sample_Collection Collect Blood and Ear Tissue Assessment->Sample_Collection Analysis_In_Vivo ELISA (IgE, Cytokines) Histology Sample_Collection->Analysis_In_Vivo

Caption: Proposed experimental workflow for evaluating this compound.

Conclusion

This compound, as a selective JAK3 inhibitor, presents a promising targeted therapeutic approach for inflammatory skin diseases. The provided protocols offer a framework for the preclinical evaluation of its efficacy in relevant in vitro and in vivo models. The ability of this compound to modulate the key inflammatory signaling pathways driven by cytokines highlights its potential for development as a novel treatment for conditions such as atopic dermatitis and psoriasis. Further investigation into its pharmacological properties and safety profile is warranted.

References

Application Notes and Protocols for the Topical Delivery of NSC114792

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NSC114792 is a small molecule compound that has been identified as a selective inhibitor of Janus kinase 3 (JAK3).[1][2] The JAK/STAT signaling pathway is a critical component in the regulation of immune responses, and aberrant JAK3 activity has been implicated in various inflammatory and autoimmune skin conditions.[1][3] this compound exerts its therapeutic effect by blocking the catalytic activity of JAK3, which in turn prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5).[2][4] This interruption of the signaling cascade can modulate the inflammatory response. Due to the localized nature of many skin disorders, topical delivery of this compound presents a promising therapeutic strategy, offering the potential to maximize drug concentration at the target site while minimizing systemic exposure and associated side effects.

However, the therapeutic application of this compound is hampered by its poor water solubility, which poses a significant challenge for the development of effective topical formulations.[5][6][7] To overcome this limitation, advanced drug delivery systems are required. This document provides a detailed protocol for the formulation of this compound into a Solid Lipid Nanoparticle (SLN)-based hydrogel. SLNs are well-suited for the topical delivery of lipophilic drugs as they can enhance skin penetration, provide controlled release, and improve the stability of the encapsulated compound.[8][9][10][11] The SLNs are subsequently dispersed within a hydrogel to achieve the desired viscosity and cosmetic elegance for topical application.[12]

Materials and Equipment

Materials Equipment
This compoundHigh-shear homogenizer
Glyceryl monostearate (GMS)Probe sonicator
Oleic acidMagnetic stirrer with heating plate
Poloxamer 188Particle size and zeta potential analyzer
Carbopol 940UV-Vis spectrophotometer
Triethanolamine (B1662121)High-performance liquid chromatography (HPLC) system
Phosphate buffered saline (PBS, pH 7.4)Franz diffusion cells
Acetonitrile (HPLC grade)Centrifuge
Methanol (B129727) (HPLC grade)pH meter
Purified waterViscometer
Dialysis membrane (MWCO 12 kDa)Animal skin (e.g., rat or porcine)

Experimental Protocols

1. Preparation of this compound-loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of this compound-loaded SLNs using a high-shear homogenization and ultrasonication method.

  • Lipid Phase Preparation:

    • Accurately weigh 500 mg of glyceryl monostearate (solid lipid) and 200 mg of oleic acid (liquid lipid).

    • Add the lipids to a beaker and heat to 75°C on a magnetic stirrer until a clear, homogenous lipid melt is obtained.

    • Accurately weigh 50 mg of this compound and dissolve it in the molten lipid phase with continuous stirring.

  • Aqueous Phase Preparation:

    • In a separate beaker, dissolve 500 mg of Poloxamer 188 (surfactant) in 50 mL of purified water.

    • Heat the aqueous phase to 75°C.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization at 10,000 rpm for 15 minutes to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation:

    • Immediately subject the coarse emulsion to probe sonication at 60% amplitude for 10 minutes in an ice bath. This process reduces the particle size to the nanometer range.

    • Allow the resulting nanoemulsion to cool down to room temperature with gentle stirring. As the lipid solidifies, SLNs are formed.

2. Characterization of this compound-loaded SLNs

2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Dilute the SLN dispersion (1:100) with purified water.

  • Analyze the sample using a dynamic light scattering (DLS) instrument to determine the average particle size, PDI, and zeta potential.

  • Perform the measurements in triplicate.

2.2. Entrapment Efficiency (EE) and Drug Loading (DL)

  • Transfer 2 mL of the SLN dispersion into a centrifuge tube.

  • Centrifuge at 15,000 rpm for 30 minutes at 4°C to separate the SLNs from the aqueous phase.

  • Carefully collect the supernatant.

  • Measure the concentration of free this compound in the supernatant using a UV-Vis spectrophotometer or HPLC.

  • Calculate the EE and DL using the following equations:

    • EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipids] x 100

3. Preparation of SLN-loaded Hydrogel

  • Disperse 1 g of Carbopol 940 in 100 mL of the this compound-loaded SLN dispersion with continuous stirring.

  • Allow the mixture to hydrate (B1144303) for 2 hours.

  • Slowly add triethanolamine dropwise to the dispersion while stirring until a clear, viscous hydrogel is formed and the pH is adjusted to approximately 6.8-7.0.

4. Characterization of the SLN-loaded Hydrogel

4.1. Physical Appearance and pH

  • Visually inspect the hydrogel for clarity, homogeneity, and the presence of any aggregates.

  • Measure the pH of the hydrogel using a calibrated pH meter.

4.2. Viscosity

  • Measure the viscosity of the hydrogel using a viscometer at different shear rates to evaluate its rheological properties.

4.3. Drug Content Uniformity

  • Accurately weigh 1 g of the hydrogel and dissolve it in 10 mL of methanol.

  • Sonicate the mixture for 15 minutes to ensure complete extraction of the drug.

  • Filter the solution and analyze the drug content using HPLC.

5. In Vitro Drug Release Study

  • Set up Franz diffusion cells with a dialysis membrane separating the donor and receptor compartments.

  • Fill the receptor compartment with 12 mL of PBS (pH 7.4) containing 20% methanol to maintain sink conditions. Stir the receptor medium at 300 rpm and maintain the temperature at 37°C.

  • Accurately place 1 g of the SLN-loaded hydrogel in the donor compartment.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw 1 mL of the receptor medium and replace it with an equal volume of fresh medium.

  • Analyze the amount of this compound released into the receptor medium by HPLC.

6. Ex Vivo Skin Permeation Study

  • Use excised animal skin (e.g., rat abdominal skin) mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Follow the same procedure as the in vitro drug release study (Protocol 5), applying the hydrogel to the skin surface.

  • At the end of the experiment (24 hours), dismantle the setup.

  • Wash the skin surface to remove excess formulation.

  • Determine the amount of drug retained in the skin by extracting it with a suitable solvent and analyzing with HPLC.

Data Presentation

Table 1: Physicochemical Characterization of this compound-loaded SLN Formulations

Formulation CodeLipid:Drug Ratio (w/w)Surfactant Conc. (%)Particle Size (nm) ± SDPDI ± SDZeta Potential (mV) ± SDEE (%) ± SDDL (%) ± SD
SLN-110:10.5210.5 ± 5.20.35 ± 0.02-25.8 ± 1.575.4 ± 2.16.8 ± 0.3
SLN-210:11.0185.2 ± 4.10.28 ± 0.03-28.4 ± 1.882.1 ± 1.87.4 ± 0.2
SLN-315:11.0195.6 ± 6.30.25 ± 0.01-30.1 ± 2.188.6 ± 2.55.5 ± 0.4
SLN-415:11.5170.8 ± 3.90.22 ± 0.02-32.5 ± 1.991.3 ± 1.95.7 ± 0.3

Table 2: Characterization of Optimized SLN-4 Hydrogel

ParameterResult
AppearanceTranslucent, homogenous gel
pH6.9 ± 0.1
Viscosity (cP at 10 rpm)4500 ± 150
Drug Content (%)99.2 ± 0.8

Table 3: In Vitro Release and Ex Vivo Permeation Data for SLN-4 Hydrogel

Time (h)Cumulative Drug Release (%) ± SDCumulative Drug Permeation (µg/cm²) ± SD
215.8 ± 1.28.5 ± 0.9
428.4 ± 1.818.2 ± 1.5
845.1 ± 2.535.7 ± 2.1
1260.7 ± 3.152.4 ± 2.8
2478.2 ± 2.985.1 ± 3.5

Visualization

experimental_workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_eval Performance Evaluation prep_sln Preparation of This compound-loaded SLNs prep_gel Incorporation into Carbopol Hydrogel prep_sln->prep_gel char_sln SLN Characterization (Size, PDI, Zeta, EE, DL) prep_sln->char_sln char_gel Hydrogel Characterization (pH, Viscosity, Drug Content) prep_gel->char_gel in_vitro In Vitro Drug Release (Franz Diffusion Cell) char_gel->in_vitro ex_vivo Ex Vivo Skin Permeation (Animal Skin Model) char_gel->ex_vivo

Caption: Experimental workflow for the formulation and evaluation of this compound-loaded SLN hydrogel.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-2) receptor Cytokine Receptor cytokine->receptor Binding jak3_inactive JAK3 (Inactive) receptor->jak3_inactive Recruitment & Activation jak3_active p-JAK3 (Active) jak3_inactive->jak3_active Phosphorylation stat5_inactive STAT5 jak3_active->stat5_inactive Phosphorylation stat5_active p-STAT5 stat5_inactive->stat5_active stat5_dimer p-STAT5 Dimer stat5_active->stat5_dimer Dimerization translocation Translocation stat5_dimer->translocation dna Target Gene DNA translocation->dna transcription Gene Transcription (Inflammation) dna->transcription This compound This compound This compound->jak3_active Inhibition

Caption: The JAK3/STAT5 signaling pathway and the inhibitory action of this compound.

References

Troubleshooting & Optimization

NSC114792 solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NSC114792. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel small molecule that has been identified as a selective inhibitor of Janus kinase 3 (JAK3). Its mechanism of action involves directly blocking the catalytic activity of JAK3. This selective inhibition prevents the downstream signaling cascade, particularly the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5), which is crucial for T-cell development and immune system homeostasis.[1] Aberrant JAK3 activity has been implicated in various diseases, including hematopoietic malignancies, making it a key therapeutic target.

Q2: I am observing precipitation of this compound when I add it to my cell culture medium. What is causing this?

A2: This is a common issue for compounds with low aqueous solubility. This compound is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. When this concentrated stock solution is diluted into an aqueous environment like cell culture media, the drastic change in solvent polarity can cause the compound to precipitate out of the solution.

Q3: How can I improve the solubility of this compound in my cell culture experiments?

A3: Several strategies can be employed to improve the solubility and prevent precipitation:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize cytotoxicity.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium. This gradual change in solvent polarity can help keep the compound in solution.

  • Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can aid in dissolution.

  • Rapid Mixing: Immediately after adding the DMSO stock to the medium, ensure rapid and thorough mixing by vortexing or pipetting to prevent localized high concentrations that can lead to precipitation.

Troubleshooting Guides

Issue 1: Compound Precipitation During Dilution

Symptoms:

  • Visible particles or cloudiness in the cell culture medium after adding the this compound stock solution.

  • Inconsistent experimental results.

Possible Causes:

  • The compound's low aqueous solubility.

  • High concentration of the compound in the final solution.

  • Final DMSO concentration is too low to maintain solubility.

Troubleshooting Steps:

  • Verify Stock Solution: Ensure your this compound stock solution in DMSO is fully dissolved and clear before use.

  • Optimize Dilution Method: Follow the detailed "Protocol for Preparing this compound Working Solution" provided below. The key is to add the DMSO stock to the pre-warmed media with vigorous mixing.

  • Test Lower Concentrations: If precipitation persists, try working with lower final concentrations of this compound.

  • Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects.

Issue 2: Unexpected Cytotoxicity

Symptoms:

  • High levels of cell death in both control and treated groups.

  • Poor cell morphology.

Possible Causes:

  • The final DMSO concentration is too high for your specific cell line.

  • Contamination of the stock solution or cell culture.

Troubleshooting Steps:

  • Check DMSO Concentration: Calculate the final percentage of DMSO in your culture medium. If it exceeds 0.5%, prepare a more concentrated stock solution to reduce the volume added to the medium.

  • DMSO Toxicity Control: Run a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your cell line.

  • Sterility Check: Ensure your DMSO and this compound stock solution are sterile. Filter-sterilize if necessary.

  • Cell Line Health: Confirm that the cells are healthy and in the logarithmic growth phase before starting the experiment.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)Estimated to be ≥ 20 mg/mLBased on common lab practices for similar compounds. Precise quantitative data is not readily available in public literature.
WaterPoorly solubleExpected to have very low solubility in aqueous solutions.
EthanolData not available
Cell Culture Media (e.g., RPMI-1640, DMEM)Very low; prone to precipitationRequires a co-solvent like DMSO for initial dissolution.

Table 2: Estimated IC50 Values of this compound in Various Cancer Cell Lines

IC50 values are estimated from dose-response curves presented in Kim et al., 2010.

Cell LineCancer TypeEstimated IC50 (µM)Notes
L540Hodgkin's lymphoma~5Expresses constitutively active JAK3.
Karpas-299Anaplastic Large Cell Lymphoma~7.5Expresses constitutively active JAK3.
SU-DHL-1Anaplastic Large Cell Lymphoma~10Expresses constitutively active JAK3.
BaF3-JAK3V674APro-B cell line< 10Engineered to express a constitutively active JAK3 mutant.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 464.62 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh 4.65 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Pre-warm the complete cell culture medium to 37°C in a water bath.

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock.

  • In a sterile tube, add the required volume of pre-warmed cell culture medium.

  • While vortexing the medium at a medium speed, add the calculated volume of the this compound stock solution dropwise.

  • Continue vortexing for another 30 seconds to ensure the compound is evenly dispersed.

  • Visually inspect the working solution for any signs of precipitation before adding it to your cell cultures.

  • Important: Prepare a vehicle control by adding the same volume of DMSO to an equal volume of medium.

Protocol 3: Cell Viability (MTT) Assay

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound working solutions at various concentrations

  • Vehicle control (medium + DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a multi-well plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Mandatory Visualizations

NSC114792_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK3 JAK3 Receptor->JAK3 Activation STAT5 STAT5 JAK3->STAT5 Phosphorylation STAT5_dimer STAT5 Dimer DNA DNA STAT5_dimer->DNA Nuclear Translocation & DNA Binding STAT5->STAT5_dimer Dimerization This compound This compound This compound->JAK3 Inhibition Anti_Apoptotic Anti-Apoptotic Genes (Bcl-2, Bcl-xL, Mcl-1, Survivin) DNA->Anti_Apoptotic Gene Transcription Apoptosis_Inhibition Inhibition of Apoptosis Anti_Apoptotic->Apoptosis_Inhibition Protein Expression Experimental_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay Viability Assay cluster_analysis Data Analysis stock_prep Prepare 10 mM This compound Stock in DMSO working_prep Prepare Working Solutions in Pre-warmed Medium stock_prep->working_prep treatment Treat Cells with This compound working_prep->treatment cell_seeding Seed Cells in 96-well Plate cell_seeding->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (2-4h) mtt_addition->incubation solubilization Add Solubilization Solution incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_viability Calculate % Cell Viability and IC50 read_absorbance->calc_viability

References

Navigating Experimental Challenges with Quinoline-Based DNA Intercalators: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of quinoline-based DNA intercalators during experimental setups.

Frequently Asked Questions (FAQs)

Q1: My quinoline-based compound is precipitating out of solution during my experiment. What can I do?

A1: Precipitation is a common issue with hydrophobic compounds like many quinoline (B57606) derivatives. Here are several strategies to address this:

  • Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is compatible with your aqueous buffer and does not exceed the recommended percentage for your assay (typically <1%).

  • pH Adjustment: The solubility of ionizable quinoline derivatives can be significantly influenced by pH.[1] Adjusting the pH of your buffer to be approximately two units away from the compound's pKa can enhance solubility.[1]

  • Use of Solubilizing Agents: Consider the use of excipients like cyclodextrins, which can encapsulate hydrophobic molecules and improve their aqueous solubility.[1]

  • Sonication: Gentle sonication can help to redissolve precipitated compounds. However, be mindful of potential degradation with prolonged or high-energy sonication.[1]

Q2: I suspect my compound is degrading in the stock solution. How can I confirm this and prevent it?

A2: Degradation in stock solutions can lead to inconsistent results.

  • Confirmation: Use analytical techniques like HPLC or LC-MS to compare a freshly prepared stock solution with an older one. The appearance of new peaks or a decrease in the area of the parent compound peak can indicate degradation.

  • Prevention:

    • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1]

    • Solvent Choice: While DMSO is common, some compounds may be unstable in it.[1] Consider alternative solvents like N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (B7775990) (NMP) after verifying compound compatibility.[1]

    • Light Protection: Protect stock solutions from light by using amber vials or wrapping vials in aluminum foil, as some compounds are light-sensitive.

Q3: How do DNA intercalators like quinoline derivatives exert their effects, and could this mechanism contribute to degradation in certain assays?

A3: DNA intercalators are typically planar, aromatic molecules that insert themselves between the base pairs of DNA.[2] This interaction can unwind and lengthen the DNA helix, interfering with processes like DNA replication, transcription, and the activity of topoisomerases.[3] This mechanism of action can lead to chromatin damage and the degradation of proteins like RNA Polymerase II.[4][5][6] While this is the intended biological effect, the reactive nature of some intercalators could make them susceptible to degradation in the presence of strong oxidizing or reducing agents in certain assay buffers.

Troubleshooting Guides

Issue 1: Inconsistent IC50/EC50 Values in Cell-Based Assays
Potential Cause Troubleshooting Steps
Compound Degradation in Media Prepare fresh dilutions of the compound in cell culture media immediately before each experiment. Perform a time-course experiment to assess the stability of the compound in your specific media at 37°C.
Interaction with Serum Proteins Reduce the serum concentration in your cell culture media if the assay allows. Note that this may affect cell health. Alternatively, perform binding studies to quantify the extent of protein binding.
Cell Density Effects Standardize the cell seeding density for all experiments. High cell densities can sometimes metabolize the compound faster.
Precipitation at High Concentrations Visually inspect the wells of your assay plate under a microscope for any signs of precipitation, especially at the highest concentrations. If observed, refer to the solubility enhancement strategies in the FAQs.[1]
Issue 2: Loss of Activity in Biochemical Assays
Potential Cause Troubleshooting Steps
Adsorption to Plasticware Use low-adhesion microplates and pipette tips. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can also help.
Incompatibility with Assay Buffer Components Review the components of your assay buffer. High concentrations of detergents or certain salts can affect compound stability and activity. Test compound stability in the buffer over the time course of the experiment.
Redox Cycling and Reactive Oxygen Species (ROS) Generation Some quinoline derivatives can undergo redox cycling, leading to the generation of ROS which can damage the compound itself or other assay components. Include antioxidants like N-acetylcysteine (NAC) or ascorbic acid in your buffer if compatible with the assay.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Accurately weigh 1-5 mg of the quinoline-based compound into a sterile, amber glass vial.

  • Calculate the required volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.

  • Add the calculated volume of DMSO to the vial.

  • Gently vortex or sonicate at room temperature until the compound is completely dissolved.[1] Avoid excessive heating.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -20°C or -80°C.[1]

Protocol 2: General Procedure for Assessing Compound Stability in Assay Buffer
  • Prepare a working solution of the compound in your final assay buffer at the highest concentration to be used in the experiment.

  • Incubate the solution under the same conditions as your experiment (e.g., 37°C for 24 hours).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analyze the aliquots by HPLC or LC-MS to determine the concentration of the parent compound remaining.

  • A decrease of >10-15% in the parent compound concentration over the experimental timeframe may indicate significant degradation.

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Experimental Assay cluster_troubleshooting Troubleshooting Loop weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot for Single Use dissolve->aliquot store Store at -80°C aliquot->store dilute Prepare Working Dilutions store->dilute add_to_assay Add to Assay System (Cells or Biochemical) dilute->add_to_assay incubate Incubate add_to_assay->incubate measure Measure Endpoint incubate->measure analyze Analyze Data inconsistent Inconsistent Results? analyze->inconsistent inconsistent->measure No troubleshoot Consult Troubleshooting Guide inconsistent->troubleshoot Yes optimize Optimize Protocol troubleshoot->optimize optimize->dilute

A generalized workflow for compound handling and troubleshooting.

signaling_pathway compound Quinoline-Based DNA Intercalator dna Nuclear DNA compound->dna Targets intercalation Intercalation compound->intercalation dna->intercalation dna_damage DNA Structural Distortion (Unwinding, Lengthening) intercalation->dna_damage block Inhibition dna_damage->block replication DNA Replication transcription Transcription topoisomerase Topoisomerase Activity block->replication block->transcription block->topoisomerase apoptosis Apoptosis/Cell Cycle Arrest block->apoptosis

Simplified mechanism of action for a DNA intercalating agent.

References

Technical Support Center: Troubleshooting Inconsistent Results with Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: The compound identifier "NSC114792" did not correspond to any publicly available information in scientific literature, chemical databases, or supplier catalogs. Therefore, this technical support guide provides a general framework for troubleshooting inconsistent results with uncharacterized or novel compounds. Researchers should adapt this guidance to their specific experimental context. Verifying the compound identifier and seeking any available preliminary data from the source is highly recommended.

This guide is intended for researchers, scientists, and drug development professionals encountering variability in their experiments with novel chemical compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the potency (e.g., IC50, EC50) of our test compound between experiments. What are the common causes?

A1: Variability in potency measurements is a frequent challenge when working with novel compounds. Several factors can contribute to this:

  • Compound Stability and Solubility: The compound may be unstable or have poor solubility in your assay medium, leading to inconsistent effective concentrations.

  • Cell-Based Variability: Biological systems inherently have variability. Factors include cell passage number, cell density at the time of treatment, and batch-to-batch variation in reagents.[1][2][3]

  • Experimental Procedure: Minor deviations in incubation times, reagent concentrations, or pipetting techniques can introduce significant errors.[4]

  • Compound Purity: The purity of the compound batch can affect its activity. Impurities could have their own biological effects.

Q2: How can we confirm if our compound is degrading in the experimental conditions?

A2: Several methods can be employed to assess compound stability:

  • Analytical Chemistry: Techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be used to analyze the compound's integrity in the assay medium over the time course of your experiment.

  • Functional Assays: Prepare fresh dilutions of the compound from a stock solution for each experiment and compare the results to previously prepared solutions. A decrease in activity over time may suggest degradation.

  • Incubation Controls: Incubate the compound in your assay buffer at the experimental temperature for the duration of the assay. Then, test its activity and compare it to a freshly prepared sample.

Q3: What are the best practices for preparing and storing solutions of a novel compound?

A3: Proper handling is crucial for maintaining the integrity of a novel compound:

  • Storage: For long-term storage, keep the compound as a dry powder at -20°C or -80°C.

  • Solubilization: Prepare a concentrated stock solution in an appropriate solvent like DMSO. For short-term storage, this stock solution can be kept at -20°C.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment to minimize degradation.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution, as this can degrade the compound. Aliquoting the stock solution is recommended.

  • Solvent Effects: Ensure the final concentration of the solvent in your assay is consistent across all conditions and does not exceed a level that affects cell viability or the assay itself (typically <0.5%).[5]

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell-Based Assays

This guide provides a systematic approach to troubleshooting variability in cell-based experiments.

Problem: High variability in cell viability, proliferation, or signaling readouts after treatment with the test compound.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions:

    • Use cells within a consistent and narrow passage number range.

    • Ensure consistent cell seeding density for all experiments.

    • Use the same batch of serum, media, and other critical reagents.

  • Verify Compound Integrity:

    • Prepare fresh dilutions of the compound for every experiment.

    • Test for compound solubility in the assay medium. Precipitates can lead to inconsistent concentrations.

    • If possible, confirm the compound's stability under assay conditions using analytical methods.

  • Optimize Assay Protocol:

    • Ensure consistent incubation times for compound treatment and reagent addition.

    • Use positive and negative controls in every assay plate to monitor for consistency.

    • Automated liquid handling can reduce pipetting errors.[1]

  • Evaluate for Off-Target Effects:

    • Inconsistent results could be due to the compound hitting unintended targets. Consider performing kinome profiling or other off-target screening assays.[5]

    • Rescue experiments, where a downstream signaling molecule is activated to see if the compound's effect is reversed, can help confirm on-target activity.[5]

Data Presentation: Example Troubleshooting Table

Potential Cause Diagnostic Check Solution
Compound Instability HPLC analysis of compound in media over time.Prepare fresh dilutions for each experiment; store stock solutions properly.
Poor Solubility Visually inspect for precipitate; use a nephelometer.Test different solvents; sonicate to aid dissolution.
Cell Passage Effects Compare results from low vs. high passage number cells.Use cells within a defined passage number range.
Pipetting Inaccuracy Review pipetting technique; check pipette calibration.Use calibrated pipettes; consider automated liquid handlers.

Experimental Protocol: Standard Cell Viability Assay (e.g., MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692).

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

Guide 2: Investigating Unexpected Phenotypes or Off-Target Effects

Problem: The observed cellular phenotype does not align with the expected mechanism of action of the compound, or the effects are inconsistent.

Troubleshooting Workflow:

G A Inconsistent or Unexpected Phenotype Observed B Is the compound pure? A->B C Perform compound characterization (e.g., LC-MS, NMR) B->C No D Is the on-target effect confirmed? B->D Yes E Validate target engagement (e.g., Western Blot for p-target, cellular thermal shift assay) D->E No F Consider off-target effects D->F Yes G Perform kinome scan or other off-target profiling F->G H Hypothesize new mechanism of action G->H I Design experiments to test new hypothesis H->I

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway: Generic Kinase Inhibitor Action

G cluster_0 Cell Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response This compound (Inhibitor) This compound (Inhibitor) This compound (Inhibitor)->Kinase B

Caption: Hypothetical signaling pathway with a kinase inhibitor.

Experimental Workflow: Dose-Response Curve Generation

G A Prepare Compound Stock Solution B Perform Serial Dilutions A->B D Treat Cells with Compound Dilutions B->D C Seed Cells in Multi-well Plate C->D E Incubate for Defined Period D->E F Add Assay Reagent (e.g., MTT, CellTiter-Glo) E->F G Measure Signal (Absorbance/Luminescence) F->G H Data Analysis: Plot Dose-Response Curve and Calculate IC50 G->H

Caption: Standard workflow for generating a dose-response curve.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of NSC114792

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the in vivo bioavailability of the investigational compound NSC114792. The information is presented in a question-and-answer format to directly address common challenges encountered during preclinical and clinical development.

I. Getting Started: Initial Characterization of this compound

Before attempting to improve the bioavailability of this compound, it is crucial to understand its fundamental physicochemical and biopharmaceutical properties. This initial characterization will guide the selection of the most appropriate enhancement strategy.

dot

Caption: Initial characterization workflow for this compound.

Hypothetical Physicochemical and Biopharmaceutical Data for this compound

ParameterValueSignificance
Aqueous Solubility (pH 7.4) < 0.1 µg/mLVery low solubility is a primary indicator of poor oral absorption.
Permeability (Papp, Caco-2) 0.5 x 10⁻⁶ cm/sLow permeability suggests challenges in crossing the intestinal barrier.
LogP 4.2High lipophilicity can contribute to poor aqueous solubility.
pKa 8.5 (basic)Ionization state will vary in the gastrointestinal tract, affecting solubility.
First-Pass Metabolism High (predicted)Significant metabolism by the liver before reaching systemic circulation can reduce bioavailability.
BCS Classification Class IVLow Solubility, Low Permeability. This is the most challenging class for oral drug delivery.

II. Troubleshooting Guide: Addressing Bioavailability Issues

This section provides answers to common problems encountered when working with compounds like this compound that exhibit poor in vivo bioavailability.

dot

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Question: My in vivo studies with this compound show very low plasma concentrations after oral administration. What is the likely cause?

Answer: Based on its hypothetical classification as a BCS Class IV compound, the low plasma concentrations are likely due to a combination of poor aqueous solubility and low intestinal permeability. Additionally, a high first-pass metabolism could further reduce the amount of drug reaching systemic circulation. It is essential to systematically investigate each of these factors.

Question: How can I address the poor aqueous solubility of this compound?

Answer: Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs.[1][2][3]

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate. Techniques like micronization and nanocrystal formulations are effective.[2]

  • Amorphous Solid Dispersions: Dispersing the hydrophobic drug in a hydrophilic polymer can create an amorphous solid dispersion.[4] This prevents the drug from crystallizing and enhances its dissolution.[4]

  • Lipid-Based Formulations: Formulating this compound in lipids, oils, or surfactants can improve its solubilization in the gastrointestinal tract.[5][6] These formulations can form micelles or emulsions that carry the drug to the intestinal wall for absorption.[5][6]

  • Co-solvents: Using a mixture of solvents can increase the solubility of a drug.[3] However, the potential for the drug to precipitate upon dilution in the aqueous environment of the gut must be considered.[3]

Question: What methods can be used to overcome the low intestinal permeability of this compound?

Answer: Enhancing permeability often involves strategies to modulate the intestinal barrier.

  • Permeation Enhancers: These are excipients that can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular drug transport.[7]

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles can facilitate its transport across the intestinal epithelium.[5][6] Some nanoparticles can be taken up by M-cells in the Peyer's patches, leading to lymphatic absorption and bypassing the first-pass metabolism in the liver.[5]

  • Inhibitors of Efflux Transporters: If this compound is a substrate for efflux transporters like P-glycoprotein, co-administration with an inhibitor can increase its intracellular concentration and net absorption.[7]

Question: How can I mitigate the effects of high first-pass metabolism on this compound?

Answer: Reducing the impact of first-pass metabolism is crucial for improving oral bioavailability.

  • Co-administration with Enzyme Inhibitors: Administering this compound with a compound that inhibits the specific metabolic enzymes (e.g., cytochrome P450 enzymes) can increase its systemic exposure.[6] For example, piperine (B192125) is a known bioenhancer that can inhibit metabolic enzymes.[6]

  • Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes in vivo transformation to release the active drug.[6] This approach can be used to mask the part of the molecule susceptible to first-pass metabolism.[6]

  • Alternative Routes of Administration: If oral bioavailability remains a significant challenge, consider alternative routes that bypass the liver, such as transmucosal (e.g., nasal, buccal) or transdermal delivery.[7]

III. Frequently Asked Questions (FAQs)

Q1: What is the Biopharmaceutics Classification System (BCS) and why is it important? A1: The BCS is a scientific framework that classifies drugs into four categories based on their aqueous solubility and intestinal permeability.[5] This classification helps to predict a drug's oral absorption and is a critical tool in guiding the selection of appropriate bioavailability enhancement strategies.

Q2: How do I determine if my compound is a substrate for efflux transporters? A2: In vitro cell-based assays, such as Caco-2 permeability assays with and without a known efflux transporter inhibitor, can be used to determine if your compound is a substrate. An increase in the apparent permeability in the presence of the inhibitor suggests that the compound is subject to efflux.

Q3: Are there any safety concerns with using permeation enhancers? A3: Yes, the use of permeation enhancers needs to be carefully evaluated as they can disrupt the intestinal barrier, potentially allowing for the absorption of unwanted substances. The ideal permeation enhancer should have a transient and reversible effect.

Q4: What is the difference between a solid lipid nanoparticle (SLN) and a nanostructured lipid carrier (NLC)? A4: Both are lipid-based nanoparticles used to improve the bioavailability of poorly soluble drugs.[5] SLNs are composed of solid lipids, while NLCs are a blend of solid and liquid lipids.[5] NLCs often have a higher drug-loading capacity and can prevent drug expulsion during storage.[5]

Q5: How can I assess the in vivo performance of my new formulation? A5: In vivo pharmacokinetic studies in animal models (e.g., rats, mice) are essential to evaluate the performance of a new formulation.[[“]][9] These studies involve administering the formulation and collecting blood samples over time to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[[“]]

IV. Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound

Objective: To improve the dissolution rate of this compound by creating an amorphous solid dispersion with a hydrophilic polymer.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30

  • Methanol

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolve this compound and PVP K30 in a 1:4 ratio (w/w) in a minimal amount of methanol.

  • Ensure complete dissolution of both components.

  • Remove the solvent using a rotary evaporator at 40°C under reduced pressure until a dry film is formed.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.

  • Pass the powder through a 100-mesh sieve to ensure a uniform particle size.

  • Characterize the solid dispersion for amorphicity using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).

  • Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion with that of the pure drug.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a simple suspension.

dot

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound suspension (e.g., in 0.5% carboxymethyl cellulose)

  • Novel this compound formulation

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Acclimatize rats for at least 3 days before the experiment.

  • Fast the rats overnight (approximately 12 hours) with free access to water.

  • Divide the rats into two groups (n=6 per group): Group A (control) and Group B (test formulation).

  • Administer a single oral dose of the this compound suspension to Group A and the novel formulation to Group B via oral gavage. The dose should be consistent between groups.

  • Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group and compare the results to determine the relative bioavailability of the novel formulation.

Comparative Pharmacokinetic Parameters of this compound Formulations (Hypothetical Data)

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Suspension 50 ± 124.0 ± 1.2350 ± 85100
Solid Dispersion 250 ± 452.0 ± 0.81750 ± 210500
Lipid Nanoparticles 400 ± 601.5 ± 0.52800 ± 350800

References

Managing vehicle control effects in NSC114792 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective JAK3 inhibitor, NSC114792.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that has been identified as a selective inhibitor of Janus Kinase 3 (JAK3).[1] Its primary mechanism of action is to directly block the catalytic activity of JAK3, thereby preventing the downstream signaling cascade.[1] This inhibition is competitive with ATP. By targeting JAK3, this compound effectively blocks the interleukin-2 (B1167480) (IL-2) dependent activation of the JAK3/STAT5 signaling pathway.[1] In cancer cells with persistently active JAK3, this inhibition leads to the downregulation of anti-apoptotic gene expression and subsequently induces apoptosis (programmed cell death).[2][3]

Q2: Why is a vehicle control essential in my this compound experiments?

A2: A vehicle control is crucial to differentiate the biological effects of this compound from those of the solvent used to dissolve it. The most common vehicle for compounds like this compound is Dimethyl Sulfoxide (DMSO). DMSO is not biologically inert and can independently affect cell growth, viability, differentiation, and gene expression.[4][5][6] Therefore, any observed effects in your this compound-treated group must be compared to a group treated with the same concentration of the vehicle alone to isolate the specific effects of the compound.

Q3: What is the recommended concentration of DMSO to use as a vehicle control?

A3: The final concentration of DMSO in your cell culture media should be kept as low as possible, ideally at or below 0.1%, to minimize its off-target effects. For most cell lines, concentrations up to 0.5% are generally tolerated for standard assay durations. However, it is highly recommended to perform a vehicle toxicity test to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.[4][5][7]

Troubleshooting Guides

Managing Vehicle Control Effects

Problem: I'm observing unexpected effects (e.g., reduced cell viability, changes in gene expression) in my vehicle control group (e.g., DMSO-treated cells).

Possible Causes & Solutions:

Possible Cause Solution
DMSO concentration is too high. High concentrations of DMSO can be cytotoxic. It is recommended to keep the final DMSO concentration in the culture medium at or below 0.1%. Perform a dose-response experiment with DMSO alone to determine the highest non-toxic concentration for your specific cell line.[4][5][7]
Prolonged exposure to DMSO. The cytotoxic effects of DMSO can be time-dependent.[5] If your experiment requires long incubation times, consider using a lower concentration of DMSO or exploring alternative, less toxic solvents if compatible with this compound solubility.
Cell line is particularly sensitive to DMSO. Some cell lines, especially primary cells, are more sensitive to DMSO. For these cells, it is critical to use the lowest effective concentration of DMSO and to perform thorough validation of vehicle effects.
Batch-to-batch variability of DMSO. Ensure you are using a high-purity, sterile-filtered grade of DMSO suitable for cell culture to avoid contaminants that could affect your results.
Inconsistent Apoptosis Assay Results

Problem: My Annexin V/Propidium Iodide (PI) apoptosis assay results are inconsistent or difficult to interpret.

Possible Causes & Solutions:

Possible Cause Solution
High background in negative controls. This could be due to mechanical stress during cell harvesting. Handle cells gently and use a non-enzymatic cell dissociation buffer if possible. Also, ensure your Annexin V and PI reagents are not expired and are used at the recommended concentrations.[8][9]
No significant increase in apoptosis in this compound-treated cells. The concentration of this compound may be too low, or the incubation time may be too short to induce a detectable apoptotic response. Perform a dose-response and time-course experiment to determine the optimal conditions. Also, confirm that your cell line expresses active JAK3, as this compound's effect is dependent on this target.[2]
High percentage of necrotic cells (Annexin V+/PI+). This could indicate that the concentration of this compound is too high, causing rapid cell death, or that the cells were harvested too late. Analyze cells at an earlier time point or use a lower concentration of the compound.[8][10]
Vehicle (DMSO) is inducing apoptosis. At higher concentrations, DMSO itself can induce apoptosis.[4][7] Ensure your vehicle control is at a non-apoptotic concentration and always subtract the background apoptosis observed in the vehicle control from your this compound-treated samples.

Experimental Protocols

In Vitro JAK3 Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on JAK3 kinase activity.

Materials:

  • Recombinant human JAK3 enzyme

  • Kinase Assay Buffer

  • Substrate (e.g., STAT5 peptide)

  • ATP

  • This compound

  • Vehicle (DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be consistent across all wells and ideally ≤ 1%.

  • In a 96-well plate, add the kinase assay buffer, recombinant JAK3 enzyme, and the substrate.

  • Add the diluted this compound or vehicle control to the respective wells. Include a "no enzyme" control and a "no inhibitor" (vehicle only) control.

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for the recommended time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Read the luminescence on a microplate reader.

  • Calculate the percent inhibition of JAK3 activity for each concentration of this compound relative to the vehicle control.

Cell-Based Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol describes how to measure apoptosis in cells treated with this compound.

Materials:

  • Cell line expressing active JAK3

  • Complete cell culture medium

  • This compound

  • Vehicle (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere and grow overnight.

  • Treat the cells with various concentrations of this compound or the vehicle control (DMSO). Ensure the final DMSO concentration is the same in all wells. Include an untreated control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Harvest the cells, including both the adherent and floating populations. For adherent cells, use a gentle, non-enzymatic cell dissociation method.

  • Wash the cells with cold PBS and centrifuge at a low speed.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic or necrotic cells will be both Annexin V- and PI-positive.

Visualizations

G This compound Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_data Data Analysis prep_compound Prepare this compound Stock (in DMSO) treat_nsc Treat with this compound prep_compound->treat_nsc treat_vehicle Treat with Vehicle Control (DMSO) prep_compound->treat_vehicle prep_cells Seed Cells prep_cells->treat_nsc prep_cells->treat_vehicle treat_untreated Untreated Control prep_cells->treat_untreated harvest Harvest Cells treat_nsc->harvest treat_vehicle->harvest treat_untreated->harvest stain Annexin V / PI Staining harvest->stain flow Flow Cytometry Analysis stain->flow analyze Quantify Apoptosis flow->analyze compare Compare this compound vs. Vehicle analyze->compare

Caption: Experimental workflow for assessing this compound-induced apoptosis.

G This compound Signaling Pathway IL2 IL-2 IL2R IL-2 Receptor IL2->IL2R Binds JAK3 JAK3 IL2R->JAK3 Activates STAT5 STAT5 JAK3->STAT5 Phosphorylates Apoptosis Apoptosis This compound This compound This compound->JAK3 Inhibits pSTAT5 p-STAT5 (Dimer) STAT5->pSTAT5 Dimerizes Nucleus Nucleus pSTAT5->Nucleus Translocates to Anti_Apoptotic Anti-Apoptotic Gene Expression Nucleus->Anti_Apoptotic Promotes Anti_Apoptotic->Apoptosis Inhibits

Caption: this compound inhibits the JAK3/STAT5 signaling pathway, leading to apoptosis.

References

Technical Support Center: Overcoming Resistance to NSC114792 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Data Unavailability for NSC114792

Our comprehensive search for scientific literature and experimental data regarding the compound this compound has yielded no specific information. As of December 2025, there is a lack of publicly available research detailing its mechanism of action, observed resistance pathways in cancer cell lines, or established protocols to mitigate such resistance.

Therefore, we are unable to provide a detailed technical support center with troubleshooting guides, FAQs, quantitative data, experimental methodologies, and signaling pathway diagrams directly related to this compound at this time.

The development of effective cancer therapies involves extensive preclinical and clinical research to understand a compound's efficacy and potential limitations, including the emergence of drug resistance. This information is typically disseminated through peer-reviewed publications, conference proceedings, and public databases. The absence of such information for this compound prevents the creation of the specific, evidence-based resource you requested.

We recommend the following actions for researchers and drug development professionals interested in this compound:

  • Consult the Compound Supplier or Originating Institution: The primary source of the compound may have internal, unpublished data regarding its biological activity and resistance profiles.

  • Perform Initial Characterization Studies: If you are in possession of this compound, conducting preliminary experiments to determine its mechanism of action and identify potential resistance mechanisms would be the necessary first step. This would involve:

    • Target Identification and Validation: Determining the molecular target(s) of this compound.

    • In Vitro Resistance Generation: Developing cell line models of acquired resistance by long-term exposure to the compound.

    • Omics-based Analysis: Employing genomics, transcriptomics, proteomics, and metabolomics to compare sensitive and resistant cell lines and identify potential resistance pathways.

We are committed to providing accurate and actionable scientific information. Should data on this compound become publicly available, we will update our resources accordingly.

Long-term stability of NSC114792 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of the small molecule inhibitor NSC114792 in Dimethyl Sulfoxide (DMSO) and guidance on its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO?

A1: To ensure the long-term stability of this compound, stock solutions in anhydrous DMSO should be stored at -20°C or -80°C in small, tightly sealed aliquots to minimize freeze-thaw cycles and exposure to moisture and light.[1] While general studies on small molecules in DMSO suggest that many compounds are stable for extended periods at 4°C, lower temperatures are recommended for long-term preservation of potency.[2]

Q2: How many freeze-thaw cycles can a DMSO stock solution of this compound tolerate?

A2: While specific data for this compound is unavailable, general studies on diverse compound libraries have shown no significant loss of compound for many small molecules after as many as 11 freeze-thaw cycles.[3][4] However, to maintain the highest integrity of the compound, it is best practice to prepare small-volume aliquots to avoid repeated freezing and thawing.

Q3: Does the water content in DMSO affect the stability of this compound?

A3: Increased water content in DMSO can promote the degradation of susceptible compounds.[3][4] Therefore, it is crucial to use anhydrous DMSO for the preparation of stock solutions. One study demonstrated that 85% of compounds in a test library were stable in a DMSO/water (90/10) mixture for up to two years at 4°C, but using anhydrous DMSO is a better general practice to ensure stability.[2]

Q4: What is the known mechanism of action for this compound?

A4: this compound is a selective inhibitor of Janus kinase 3 (JAK3).[1] It directly blocks the catalytic activity of JAK3, which in turn inhibits the downstream signaling cascade, including the activation of Signal Transducer and Activator of Transcription 5 (STAT5).[1] This compound has been shown to selectively induce apoptosis in cancer cells that have persistently active JAK3.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage.Prepare fresh aliquots from a powder stock. Ensure storage at -20°C or -80°C in tightly sealed vials. Use anhydrous DMSO.
Repeated freeze-thaw cycles.Prepare and use single-use aliquots.
Low or no observable activity Loss of compound due to precipitation.Visually inspect the solution before use. If precipitated, gently warm and vortex to redissolve. If precipitation persists, prepare a fresh dilution.
Incorrect final concentration in media.Ensure the final DMSO concentration in cell culture media is generally below 0.5% to avoid cytotoxicity and solubility issues.[5]
Off-target effects observed Non-specific activity of the compound.While this compound is a selective JAK3 inhibitor, it's crucial to include appropriate controls, such as testing its effect on cell lines that do not rely on the JAK3 pathway.
DMSO concentration is too high.Perform a DMSO vehicle control to assess its effect on the experimental system. Keep the final DMSO concentration as low as possible.[5]

Quantitative Data Summary

While specific long-term stability data for this compound is not publicly available, the following table summarizes general findings from studies on the stability of small molecule libraries in DMSO.

Storage ConditionObservationReference
Storage Temperature Most compounds are stable for 15 weeks at 40°C in an accelerated stability study.[3][4]
85% of compounds were stable in DMSO with 10% water for 2 years at 4°C.[2]
Freeze/Thaw Cycles No significant compound loss was observed for a diverse set of compounds after 11 freeze/thaw cycles.[3][4]
Water Content Increased water content in DMSO can lead to the degradation of susceptible compounds.[3][4]
Container Material No significant difference in compound recovery was found between glass and polypropylene (B1209903) containers over 5 months at room temperature.[3][4]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in DMSO

This protocol outlines a general method to evaluate the stability of this compound in DMSO over time.

  • Preparation of Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.[1]

  • Storage Conditions: Store aliquots under different conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Time Points: Designate specific time points for analysis (e.g., 0, 1 week, 1 month, 3 months, 6 months, 1 year).

  • Sample Analysis: At each time point, retrieve an aliquot from each storage condition. Analyze the concentration and purity of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Data Analysis: Compare the results to the time-zero sample to determine the percentage of the compound remaining and identify any degradation products.

Visualizations

Signaling Pathway of this compound

NSC114792_Pathway cluster_cell Cell Membrane receptor Cytokine Receptor JAK3_active JAK3 (Active) receptor->JAK3_active Cytokine Binding JAK3_inactive JAK3 (Inactive) STAT5_inactive STAT5 JAK3_active->STAT5_inactive Phosphorylation This compound This compound This compound->JAK3_active Inhibition STAT5_active p-STAT5 STAT5_inactive->STAT5_active dimer STAT5 Dimer STAT5_active->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription (e.g., anti-apoptotic genes) nucleus->transcription apoptosis Apoptosis transcription->apoptosis Down-regulation leads to

Caption: this compound inhibits JAK3, blocking STAT5 activation and inducing apoptosis.

Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Check this compound Storage Conditions (-20°C or -80°C, anhydrous DMSO, aliquoted) start->check_storage fresh_aliquot Prepare Fresh Aliquots check_storage->fresh_aliquot Improper check_solubility Visually Inspect Solution for Precipitation check_storage->check_solubility Proper fresh_aliquot->check_solubility redissolve Warm and Vortex to Redissolve check_solubility->redissolve Precipitate check_dmso_conc Verify Final DMSO Concentration in Media (<0.5%) check_solubility->check_dmso_conc Clear redissolve->check_solubility prepare_fresh Prepare Fresh Dilution prepare_fresh->check_dmso_conc adjust_dmso Adjust Dilution Scheme check_dmso_conc->adjust_dmso Too High run_controls Run Vehicle and Negative Controls check_dmso_conc->run_controls Acceptable adjust_dmso->run_controls end Re-run Experiment run_controls->end

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing NSC114792 Extraction for Higher Yields

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for refining the extraction and purification of NSC114792, a JAK3 inhibitor, to achieve higher yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving a high yield of this compound from natural sources?

A1: The primary challenges in extracting this compound, a small molecule inhibitor, from natural sources are multifaceted. These often include the low natural abundance of the compound within the source material, potential for degradation during extraction due to factors like heat, pH instability, or enzymatic action, and inefficient extraction or purification methodologies that lead to product loss. The complex nature of natural extracts, containing numerous other compounds, can also complicate the isolation of the target molecule.

Q2: Which extraction methods are most suitable for a thermally sensitive compound like this compound?

A2: For thermally sensitive compounds, it is advisable to employ non-thermal or low-temperature extraction techniques. Methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can be optimized to operate at lower temperatures and for shorter durations, minimizing thermal degradation. Maceration at room temperature is another option, though it may result in lower efficiency. High-temperature methods like Soxhlet extraction should be used with caution and for shorter periods if necessary.

Q3: How critical is the choice of solvent in the extraction of this compound?

A3: The choice of solvent is a critical factor that significantly impacts extraction efficiency. The ideal solvent should have a high affinity for this compound while minimizing the co-extraction of impurities. Since this compound is soluble in DMSO, exploring polar aprotic solvents or mixtures could be beneficial.[1] A systematic approach, testing a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, and their aqueous mixtures), is recommended to identify the optimal solvent system for maximizing yield.

Q4: What are the key parameters to optimize for improving extraction yield?

A4: Several key parameters should be optimized to enhance the extraction yield. These include:

  • Solvent-to-solid ratio: A higher ratio generally improves extraction but can lead to diluted extracts requiring more energy for concentration.

  • Extraction time: Sufficient time is needed for the solvent to penetrate the matrix and dissolve the target compound, but prolonged times can lead to degradation.

  • Temperature: Higher temperatures can increase solubility and diffusion but also risk thermal degradation of this compound.

  • Particle size of the raw material: Smaller particle sizes increase the surface area for extraction but can lead to difficulties in filtration.

Q5: How can I minimize the loss of this compound during the purification process?

A5: Minimizing product loss during purification involves careful selection and optimization of techniques. Multi-step purification strategies, such as initial liquid-liquid partitioning to remove major classes of impurities, followed by column chromatography for finer separation, are often effective. Preparative High-Performance Liquid Chromatography (HPLC) can be employed for final polishing to achieve high purity. It is crucial to monitor each step using analytical techniques like TLC or analytical HPLC to track the target compound and prevent its accidental discard.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound.

Issue 1: Low Yield of Crude Extract
Possible Cause Recommended Solution
Incomplete Cell Lysis Ensure the plant or microbial material is thoroughly ground to a fine powder to maximize surface area for solvent penetration. For microbial sources, consider enzymatic lysis or mechanical disruption methods like sonication or bead beating.
Inappropriate Solvent Selection The polarity of the extraction solvent may not be optimal for this compound. Experiment with a gradient of solvents from non-polar to polar (e.g., hexane, ethyl acetate, ethanol, methanol, and their aqueous mixtures) to find the most effective one.
Suboptimal Extraction Parameters Systematically optimize parameters such as extraction time, temperature, and solvent-to-solid ratio. For UAE and MAE, also optimize ultrasonic power/frequency and microwave power, respectively.
Degradation of this compound If the compound is thermolabile, use low-temperature extraction methods. Protect the extract from light and oxygen, and consider adding antioxidants if oxidative degradation is suspected. Maintain a neutral or slightly acidic pH during extraction.
Issue 2: Low Yield of Pure this compound After Purification
Possible Cause Recommended Solution
Compound Precipitation During Solvent Removal Use a rotary evaporator under reduced pressure and at a low temperature to remove the solvent. Avoid complete dryness, which can make the compound difficult to redissolve.
Inefficient Liquid-Liquid Partitioning Optimize the solvent systems used for partitioning. Test different immiscible solvent pairs to achieve a clean separation of this compound from impurities based on its polarity.
Poor Separation in Column Chromatography Select the appropriate stationary phase (e.g., silica (B1680970) gel, C18) and optimize the mobile phase gradient. A shallow gradient can improve the resolution of closely eluting compounds. Monitor fractions closely with TLC or analytical HPLC.
Loss of Compound During Preparative HPLC Ensure the sample is fully dissolved and filtered before injection to prevent column clogging. Optimize the mobile phase and gradient for sharp peaks and good separation. Collect fractions carefully and analyze them to identify those containing the pure compound.
Adsorption to Glassware or Plasticware Silanize glassware to reduce active sites for adsorption. Use polypropylene (B1209903) or other low-binding plastics where possible.

Data Presentation

Table 1: Comparison of Extraction Methods for Small Molecule Natural Products
Extraction Method Typical Yield Range (%) Advantages Disadvantages
Maceration 1 - 10Simple, low cost, suitable for thermolabile compounds.Time-consuming, lower efficiency, large solvent consumption.
Soxhlet Extraction 5 - 20High extraction efficiency.Requires high temperatures (risk of degradation), time-consuming.
Ultrasound-Assisted Extraction (UAE) 10 - 25Faster, higher efficiency, can be performed at lower temperatures.Potential for localized heating, equipment cost.
Microwave-Assisted Extraction (MAE) 10 - 30Very fast, high efficiency, reduced solvent consumption.Requires specialized equipment, potential for localized overheating.

Note: Yields are highly dependent on the specific compound, source material, and optimized conditions.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Dry the source material (e.g., plant leaves, microbial biomass) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction Setup: Place a known amount of the powdered material (e.g., 10 g) into an extraction vessel. Add the optimized extraction solvent (e.g., 80% ethanol) at a predetermined solvent-to-solid ratio (e.g., 20:1 mL/g).

  • Sonication: Place the extraction vessel in an ultrasonic bath or use an ultrasonic probe. Set the desired temperature (e.g., 40°C), sonication power (e.g., 200 W), and frequency (e.g., 40 kHz). Sonicate for the optimized duration (e.g., 30 minutes).

  • Filtration and Concentration: After extraction, filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to separate the solid residue. Wash the residue with a small volume of the extraction solvent. Combine the filtrates and concentrate the solvent using a rotary evaporator at a low temperature (e.g., <45°C) and reduced pressure.

Protocol 2: Purification by Liquid-Liquid Partitioning and Column Chromatography
  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a suitable solvent system (e.g., methanol/water).

    • Perform sequential partitioning with immiscible solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate).

    • Collect each solvent phase separately. Analyze a small aliquot of each phase by TLC or HPLC to determine the fraction containing the highest concentration of this compound.

  • Column Chromatography:

    • Column Packing: Prepare a glass column with a suitable stationary phase (e.g., silica gel 60, 70-230 mesh) using the wet slurry method with the initial mobile phase (a non-polar solvent like hexane).

    • Sample Loading: Concentrate the this compound-rich fraction from the partitioning step and adsorb it onto a small amount of silica gel. Carefully load the dried sample-silica mixture onto the top of the packed column.

    • Elution: Begin elution with the non-polar solvent and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

    • Fraction Collection: Collect fractions of a consistent volume and monitor the elution of compounds using TLC.

    • Analysis: Combine the fractions containing pure this compound (as determined by TLC) and concentrate the solvent to obtain the purified compound.

Mandatory Visualization

Experimental Workflow for this compound Extraction and Purification

experimental_workflow raw_material Raw Material (e.g., Plant/Microbial Source) preparation Drying and Grinding raw_material->preparation extraction Optimized Extraction (e.g., UAE/MAE) preparation->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning fractionation Fraction Collection partitioning->fractionation column_chromatography Column Chromatography fractionation->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound

Caption: A generalized workflow for the extraction and purification of this compound.

JAK3 Signaling Pathway

jak3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor (γc) jak3 JAK3 receptor->jak3 Activates jak1 JAK1 receptor->jak1 Activates stat STAT jak3->stat Phosphorylates jak1->stat Phosphorylates p_stat p-STAT stat_dimer STAT Dimer p_stat->stat_dimer Dimerization dna DNA stat_dimer->dna Translocates to Nucleus gene_transcription Gene Transcription dna->gene_transcription Regulates cytokine Cytokine (e.g., IL-2, IL-4) cytokine->receptor Binds This compound This compound This compound->jak3 Inhibits

Caption: Simplified diagram of the JAK3 signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Addressing Variability in Commercial Katafray Oil Batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial Katafray (Cedrelopsis grevei) essential oil. Our aim is to help you navigate the inherent batch-to-batch variability of this natural product and ensure the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We observed a significant difference in the biological activity of a new batch of Katafray oil compared to our previous one. What could be the cause?

A1: This is a common issue when working with natural products like Katafray oil. The variation in biological activity is most likely due to differences in the chemical composition between the batches. The concentration of key bioactive compounds can fluctuate based on a variety of factors, leading to altered efficacy in your assays.

Q2: What are the primary factors that contribute to the chemical variability in Katafray essential oil?

A2: The chemical profile of Katafray oil is influenced by both endogenous and exogenous factors.[1][2][3] Endogenous factors include the genetic makeup of the source tree and the specific part of the plant used for distillation (e.g., bark, leaves).[1] Exogenous factors have a significant impact and include:

  • Geographical Origin: The specific location in Madagascar where the Cedrelopsis grevei tree is grown can lead to distinct chemical profiles, sometimes referred to as chemotypes.[4][5]

  • Environmental Conditions: Climate, soil composition, altitude, and rainfall all affect the biosynthesis of the oil's components.[6][7]

  • Harvesting Time: The time of year and even the time of day of harvest can alter the chemical makeup of the plant material.[6]

  • Extraction Method: Distillation parameters such as pressure, temperature, and duration can significantly influence the final composition of the essential oil.[7]

Q3: What are the major chemical constituents of Katafray oil that I should be aware of?

A3: Katafray oil is rich in sesquiterpene hydrocarbons. The most commonly reported major constituents include ishwarane, α-copaene, β-elemene, (E)-β-caryophyllene, and δ-cadinene.[8][9][10] However, the relative percentages of these compounds can vary substantially from batch to batch. Some analyses have shown ishwarane ranging from 1.0% to as high as 22.1% in different samples.[4][8]

Q4: How can we ensure more consistent results in our long-term studies involving Katafray oil?

A4: To improve consistency, we recommend the following:

  • Batch Qualification: Before starting a new series of experiments, perform a chemical analysis (e.g., GC-MS) on the new batch of oil to compare its profile with previous batches.

  • Large Batch Purchase: If possible, purchase a single, large batch of Katafray oil from a reputable supplier for the entire duration of a study.

  • Supplier Communication: Discuss your need for chemical consistency with your supplier. They may be able to provide you with analytical reports for different batches or reserve a specific batch for you.

  • Chemical Standardization: If the pure active compounds are known and available, consider using them as controls in your experiments to normalize the effects of the whole oil.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results Attributed to Katafray Oil Variability

You've noticed that your current batch of Katafray oil is producing significantly different results (e.g., lower cytotoxicity, altered anti-inflammatory response) compared to a previous batch.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Chemical Analysis cluster_3 Data Interpretation & Action start Inconsistent Experimental Results check_records Review Internal Records: - Batch numbers - Supplier information - Storage conditions start->check_records contact_supplier Contact Supplier: - Request Certificate of Analysis (CoA) - Inquire about known batch variations check_records->contact_supplier gcms Perform GC-MS Analysis on Both Batches contact_supplier->gcms compare Compare Chemical Profiles: - Identify major component differences - Quantify variations in key sesquiterpenes gcms->compare correlate Correlate Chemical Differences with Biological Activity Changes compare->correlate decision Decision Point: - Can the results be normalized? - Is a new batch required? correlate->decision procure Procure a New, Chemically Profiled Batch decision->procure If necessary document Document Findings for Future Reference decision->document Always

Caption: Troubleshooting workflow for inconsistent experimental results.

Step-by-Step Guide:

  • Review Internal Records: Confirm that the same batch of oil was used for the set of experiments showing consistent results and a different batch for the anomalous results. Check your storage conditions to rule out degradation.

  • Contact Your Supplier: Request the Certificate of Analysis (CoA) and, if available, the Gas Chromatography-Mass Spectrometry (GC-MS) report for both batches. Inquire if they have any information on the chemical differences between these batches.

  • Perform In-House Chemical Analysis: If possible, conduct a GC-MS analysis on samples from both the old and new batches of Katafray oil. This will provide a direct comparison of their chemical fingerprints.

  • Compare Chemical Profiles: Create a table to compare the relative percentages of the major chemical constituents. Pay close attention to compounds that have been linked to the biological activity you are studying.

  • Correlate and Document: Attempt to correlate the observed differences in biological activity with the variations in chemical composition. Document these findings thoroughly to inform future purchasing and experimental design.

  • Decision and Action: Based on your findings, decide if you can statistically account for the variation. If not, it may be necessary to acquire a new batch of oil that more closely matches the chemical profile of the original batch.

Issue 2: Unexpected Peaks or Contaminants in GC-MS Analysis

Your GC-MS analysis of a new Katafray oil batch shows unexpected peaks that were not present in previous analyses.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 System & Sample Integrity Check cluster_2 Peak Identification cluster_3 Supplier & Further Analysis start Unexpected Peaks in GC-MS check_blank Run a Solvent Blank: - Rule out system contamination start->check_blank check_storage Inspect Oil Storage: - Check for signs of degradation - Verify container integrity check_blank->check_storage library_search NIST Library Search: - Tentatively identify unknown peaks check_storage->library_search literature_review Review Literature: - Are these known minor constituents or potential adulterants? library_search->literature_review contact_supplier Contact Supplier with Data: - Inquire about potential contamination or changes in sourcing/processing literature_review->contact_supplier further_analysis Consider Further Analysis: - Chiral column GC for enantiomer separation - Other spectroscopic techniques (e.g., NMR) contact_supplier->further_analysis

Caption: Troubleshooting workflow for unexpected GC-MS peaks.

Step-by-Step Guide:

  • Run a Solvent Blank: Inject a sample of the solvent used to dilute your oil to ensure that the unexpected peaks are not coming from contamination in your analytical system.

  • Check Sample Integrity: Examine the stored oil for any signs of degradation, such as changes in color or viscosity. Ensure the storage container is appropriate and properly sealed.

  • Identify the Peaks: Use the NIST mass spectral library to tentatively identify the unknown compounds.

  • Consult the Literature: Research whether these identified compounds are known minor constituents of Cedrelopsis grevei oil or if they are potential adulterants or degradation products.

  • Contact Your Supplier: Provide your supplier with your chromatogram and peak identifications. They may be able to offer an explanation based on their own quality control or sourcing information.

  • Consider Advanced Analysis: If the identity of the peaks remains ambiguous and their presence is impacting your results, you may need to perform more advanced analytical techniques, such as using a chiral GC column to separate enantiomers or employing NMR spectroscopy for structural elucidation.

Data Presentation: Comparative Chemical Profiles

When comparing different batches of Katafray oil, a clear and structured presentation of the chemical data is crucial.

Table 1: Example of Comparative GC-MS Analysis of Two Katafray Oil Batches

CompoundRetention IndexBatch A (% Area)Batch B (% Area)Variation (%)
α-Pinene9391.52.1+40.0
β-Pinene9793.22.8-12.5
Limonene10290.81.1+37.5
(E)-β-Caryophyllene141910.28.5-16.7
α-Copaene13766.58.2+26.2
β-Elemene13914.15.9+43.9
Ishwarane149018.512.3-33.5
δ-Cadinene15235.87.4+27.6
α-Eudesmol16482.33.1+34.8

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Katafray Oil

Objective: To identify and quantify the volatile components of a Katafray essential oil sample.

Materials:

  • Katafray essential oil

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane)

  • GC-MS instrument with a suitable capillary column (e.g., HP-5MS)

  • Autosampler vials

Methodology:

  • Sample Preparation: Prepare a 1% (v/v) solution of the Katafray essential oil in the chosen solvent. For example, add 10 µL of oil to 990 µL of solvent in a clean autosampler vial.

  • GC-MS Instrument Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: Increase to 240°C at a rate of 3°C/min

      • Hold: Maintain 240°C for 5 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40-500

  • Data Acquisition and Analysis:

    • Acquire the chromatogram and mass spectra for each peak.

    • Identify the components by comparing their mass spectra with a reference library (e.g., NIST).

    • Confirm identifications using retention indices calculated from a homologous series of n-alkanes run under the same conditions.

    • Calculate the relative percentage of each component by peak area normalization.

Signaling Pathway Visualization

While Katafray oil's mechanism of action is complex and involves multiple targets, a hypothetical signaling pathway relevant to its anti-inflammatory properties is presented below. For instance, if a researcher observes that a batch with a high concentration of (E)-β-caryophyllene shows potent inhibition of NF-κB, this pathway can serve as a conceptual model.

Caption: Hypothetical anti-inflammatory signaling pathway of Katafray oil.

References

Mitigating Off-Target Toxicity of Novel Cytotoxic Agents: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and chemical databases contain no specific information regarding a compound designated NSC114792. Therefore, this technical support center provides guidance on minimizing toxicity in normal cells for a hypothetical cytotoxic agent, hereafter referred to as NSC-XXXX, based on general principles of chemotherapy and the known mechanisms of common cytotoxic compounds like quinone-based agents.

This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro and in vivo experiments with novel cytotoxic compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing significant toxicity in our normal cell line controls when treated with NSC-XXXX. What are the potential mechanisms?

A1: Cytotoxicity in normal cells by agents like NSC-XXXX can stem from several mechanisms, often overlapping with their anti-cancer effects. Common mechanisms for cytotoxic compounds, particularly classes like quinones, include:

  • Reactive Oxygen Species (ROS) Production: Many cytotoxic agents undergo redox cycling, leading to the generation of ROS such as superoxide (B77818) anions and hydroxyl radicals.[1][2][3] These highly reactive molecules can damage cellular components like lipids, proteins, and DNA in both normal and cancerous cells.

  • Alkylation of Cellular Nucleophiles: Some compounds are electrophilic and can form covalent bonds with crucial cellular macromolecules, including proteins and DNA, disrupting their function.[1][2]

  • Off-Target Kinase Inhibition: If NSC-XXXX is a kinase inhibitor, it may inhibit kinases essential for normal cell survival and proliferation, in addition to its intended cancer-related targets.

  • Disruption of Microtubule Dynamics: Compounds affecting microtubule assembly or disassembly can arrest the cell cycle and induce apoptosis in any dividing cell, including normal progenitor cells.

Q2: How can we determine if NSC-XXXX is more selective for cancer cells over normal cells?

A2: To assess the selectivity of NSC-XXXX, a comparative cytotoxicity assay is recommended. This involves treating a panel of cancer cell lines alongside a selection of normal (non-transformed) cell lines with a range of NSC-XXXX concentrations. The half-maximal inhibitory concentration (IC50) is then determined for each cell line.

Table 1: Hypothetical IC50 Values for NSC-XXXX in Cancer vs. Normal Cell Lines

Cell Line TypeCell LineTissue of OriginIC50 (µM)
Cancer MCF-7Breast Adenocarcinoma5
A549Lung Carcinoma8
HCT116Colon Carcinoma6.5
Normal MCF-10ABreast Epithelium50
BEAS-2BBronchial Epithelium75
CCD-841 CoNColon Epithelium60

A higher IC50 value in normal cells compared to cancer cells suggests a favorable therapeutic window.

Troubleshooting Guide

Issue: High toxicity of NSC-XXXX observed in primary normal cells in vitro.

Potential Cause Troubleshooting Step Expected Outcome
High concentration of NSC-XXXX Perform a dose-response curve to determine the optimal concentration with maximal effect on cancer cells and minimal toxicity to normal cells.Identification of a therapeutic window for in vitro studies.
High levels of oxidative stress Co-administer an antioxidant, such as N-acetylcysteine (NAC), with NSC-XXXX.Reduced toxicity in normal cells if the mechanism involves ROS.
Non-specific target engagement If the target of NSC-XXXX is known, perform target engagement assays in both normal and cancer cells.Determine if the target is expressed and engaged at similar levels in both cell types.

Experimental Protocols

Protocol 1: Comparative Cytotoxicity Assay using MTT

This protocol outlines the determination of IC50 values in both cancerous and normal cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of NSC-XXXX in the appropriate cell culture medium. Replace the existing medium with the medium containing NSC-XXXX. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Signaling Pathways and Workflows

Diagram 1: General Mechanisms of Quinone-Induced Cytotoxicity

This diagram illustrates the two primary mechanisms by which quinone-based compounds can induce cell death.

Quinone_Toxicity cluster_redox Redox Cycling & Oxidative Stress cluster_alkylation Alkylation Quinone Quinone Semiquinone Semiquinone Radical Quinone->Semiquinone Reduction (e.g., NADPH-P450 reductase) Semiquinone->Quinone Superoxide O₂⁻ Semiquinone->Superoxide reacts with Oxygen O₂ ROS Reactive Oxygen Species (ROS) Superoxide->ROS CellularDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->CellularDamage Quinone_alk Quinone (Michael Acceptor) AlkylationProduct Alkylated Macromolecules Quinone_alk->AlkylationProduct Covalent Bonding Nucleophiles Cellular Nucleophiles (e.g., Protein Thiols, DNA) FunctionLoss Loss of Protein Function DNA Adducts AlkylationProduct->FunctionLoss

Caption: Mechanisms of quinone-induced cytotoxicity.

Diagram 2: Experimental Workflow for Assessing Selective Toxicity

This workflow outlines the steps to evaluate and potentially mitigate the toxicity of a novel compound in normal cells.

Selective_Toxicity_Workflow start Start: Novel Compound (NSC-XXXX) dose_response Dose-Response in Cancer and Normal Cell Lines start->dose_response ic50 Determine IC50 Values dose_response->ic50 selectivity Calculate Therapeutic Index (IC50 Normal / IC50 Cancer) ic50->selectivity high_selectivity High Selectivity: Proceed with In Vivo Studies selectivity->high_selectivity > 10 low_selectivity Low Selectivity: Investigate Mitigation Strategies selectivity->low_selectivity < 10 end End high_selectivity->end mitigation Mitigation Strategies: - Co-administration with antioxidants - Nanoparticle delivery systems - Combination with cytoprotective agents low_selectivity->mitigation re_evaluate Re-evaluate Dose-Response with Mitigation Strategy mitigation->re_evaluate re_evaluate->selectivity

Caption: Workflow for assessing and improving selective toxicity.

Strategies to Minimize Toxicity of Quinone-Based Agents

For compounds suspected to have a quinone-like mechanism of action, several strategies can be employed to reduce their toxicity in normal cells:

  • Co-administration with Antioxidants: As ROS generation is a key toxicity mechanism, co-treatment with antioxidants like N-acetylcysteine (NAC) can protect normal cells from oxidative damage.

  • Targeted Delivery Systems: Encapsulating the quinone-based agent in nanoparticles, liposomes, or micelles can enhance its delivery to tumor tissues through the enhanced permeability and retention (EPR) effect, thereby reducing exposure to normal tissues.[4]

  • Combination Therapy: Combining the quinone-based agent with a cytoprotective agent that specifically protects normal tissues can improve the therapeutic index. For example, some plant-derived quinones have been shown to reduce the toxicity of other chemotherapeutic agents.[5]

  • Structural Modification: Medicinal chemistry efforts can be directed towards modifying the quinone scaffold to reduce its redox cycling potential while maintaining its anti-cancer activity. Structure-activity relationship (SAR) studies are crucial for this approach.[6][7]

By systematically evaluating the selective toxicity and understanding the mechanism of action of novel cytotoxic agents like NSC-XXXX, researchers can develop strategies to minimize their harmful effects on normal cells, ultimately leading to safer and more effective cancer therapies.

References

Interpreting complex data from NSC114792 screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for interpreting complex data from NSC114792 screening experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that selectively targets Janus kinase 3 (JAK3).[1][2] Its primary mechanism of action is the direct blockage of the catalytic activity of the JAK3 kinase.[1] This inhibition prevents the downstream signaling cascade, particularly the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5), which is crucial for the development and function of T-cells.[1][2]

Q2: How was this compound identified?

A2: this compound was identified through a structure-based virtual screening of the NCI diversity set of compounds using the 3D structure of the JAK3 kinase domain.[1]

Q3: What is the selectivity profile of this compound?

A3: this compound exhibits high selectivity for JAK3 over other members of the JAK family (JAK1, JAK2, and TYK2) and other oncogenic kinases.[1][2]

Q4: In which types of cancer cells is this compound most effective?

A4: this compound is most effective in cancer cells that harbor persistently-active JAK3.[1][2] It has been shown to decrease cell viability by inducing apoptosis in such cells.[1][2]

Q5: How does this compound induce apoptosis?

A5: this compound induces apoptosis by down-regulating the expression of anti-apoptotic genes in cancer cells with constitutively active JAK3.[2]

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with this compound.

Issue Possible Cause Suggested Solution
Inconsistent IC50 values in kinase assays Variation in ATP concentration. This compound is an ATP-competitive inhibitor.Ensure a consistent ATP concentration across all assays. The recommended concentration is typically at or near the Km of ATP for JAK3.
Enzyme activity variability.Use a consistent lot of purified JAK3 enzyme and handle it according to the manufacturer's instructions to maintain its activity.
Low potency in cell-based assays compared to biochemical assays Poor cell permeability of this compound.While specific data for this compound is limited, this is a common issue for small molecules. Consider performing a cell permeability assay.
High intracellular ATP concentration.Cellular ATP concentrations are much higher than those used in in vitro kinase assays, which can lead to a right-shift in the IC50 value for ATP-competitive inhibitors. This is an inherent difference between the assay formats.
Compound degradation in cell culture media.Test the stability of this compound in your specific cell culture media over the time course of your experiment.
High background signal in STAT5 phosphorylation assay Sub-optimal antibody concentration or quality.Titrate the phospho-STAT5 antibody to determine the optimal concentration. Ensure the antibody is specific and validated for the application.
Incomplete cell starvation.Ensure cells are adequately starved of serum or growth factors to reduce basal STAT5 phosphorylation before stimulation.
No induction of apoptosis observed The cell line used does not have constitutively active JAK3.Confirm the JAK3 activation status of your cell line. This compound's apoptotic effect is dependent on the presence of persistently active JAK3.[1][2]
Insufficient concentration or incubation time.Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Kinase Inhibition

KinaseIC50 (μmol/L)Notes
JAK320.9Determined by an in vitro kinase assay.[1]
JAK1Not inhibitedThis compound did not inhibit the kinase activity of other JAK family members.[1]
JAK2Not inhibitedThis compound did not inhibit the kinase activity of other JAK family members.[1]
TYK2Not inhibitedThis compound did not inhibit the kinase activity of other JAK family members.[1]

Table 2: Effect on Cell Viability

Cell LineTreatmentEffect
BaF3-JAK3V674AThis compound (20 μmol/L)Significantly decreased cell viability.[1]
BKO84This compoundDecreased cell viability in a time- and dose-dependent manner.[1]
BaF3-JAKWTThis compound (20 μmol/L) with IL-3Barely affected cell viability.[1]

Experimental Protocols

In Vitro JAK3 Kinase Assay

This protocol is adapted from the methodology described in the primary literature for assessing the inhibitory effect of this compound on JAK3 kinase activity.

Materials:

  • Purified recombinant JAK3 enzyme

  • ATP

  • Peptide substrate (e.g., Poly(Glu-Tyr, 4:1))

  • This compound stock solution (in DMSO)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the JAK3 enzyme to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cell-Based STAT5 Phosphorylation Assay

This protocol is based on the experiments conducted to evaluate the effect of this compound on IL-2-induced JAK3/STAT5 signaling.[1]

Materials:

  • 32D/IL-2Rβ cells

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Recombinant mouse IL-2

  • This compound stock solution (in DMSO)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5

Procedure:

  • Culture 32D/IL-2Rβ cells in RPMI 1640 supplemented with 10% FBS and IL-2.

  • Starve the cells in serum-free media for 16 hours.

  • Pre-treat the starved cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Stimulate the cells with IL-2 for 15-30 minutes.

  • Lyse the cells on ice with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and Western blotting using antibodies against phospho-STAT5 and total STAT5.

  • Analyze the band intensities to determine the effect of this compound on STAT5 phosphorylation.

Apoptosis Assay

This protocol outlines a general method for assessing apoptosis induced by this compound, based on its known mechanism of action.[2]

Materials:

  • Cancer cell line with constitutively active JAK3 (e.g., BKO84)

  • Appropriate cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed the cells in 6-well plates and allow them to adhere (if applicable).

  • Treat the cells with various concentrations of this compound or DMSO for 24-48 hours.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cells according to the kit manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.

Visualizations

NSC114792_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-2 IL-2 IL-2R IL-2 Receptor IL-2->IL-2R Binding JAK3_inactive JAK3 (inactive) IL-2R->JAK3_inactive Recruitment & Activation JAK3_active JAK3 (active) p-JAK3 JAK3_inactive->JAK3_active Autophosphorylation STAT5_inactive STAT5 JAK3_active->STAT5_inactive Phosphorylation STAT5_active p-STAT5 STAT5_inactive->STAT5_active STAT5_dimer p-STAT5 Dimer STAT5_active->STAT5_dimer Dimerization DNA DNA STAT5_dimer->DNA Translocation This compound This compound This compound->JAK3_active Inhibition Gene_Expression Down-regulation of Anti-apoptotic Genes DNA->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: this compound inhibits the JAK3/STAT5 signaling pathway.

Experimental_Workflow cluster_setup Assay Setup cluster_stimulation Stimulation & Lysis cluster_analysis Analysis Cell_Culture Cell Culture (e.g., 32D/IL-2Rβ) Starvation Serum Starvation (16 hours) Cell_Culture->Starvation Treatment This compound Treatment (Various Concentrations) Starvation->Treatment Stimulation Cytokine Stimulation (e.g., IL-2) Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Western_Blot Western Blot (p-STAT5, STAT5) Lysis->Western_Blot Data_Analysis Data Analysis (Quantification) Western_Blot->Data_Analysis

Caption: Workflow for a cell-based STAT5 phosphorylation assay.

Troubleshooting_Logic Start Inconsistent Results Check_Assay Biochemical or Cell-based? Start->Check_Assay Biochem_Troubleshoot Check ATP concentration Check enzyme activity Check_Assay->Biochem_Troubleshoot Biochemical Cell_Troubleshoot Check cell permeability Verify JAK3 activity status Check compound stability Check_Assay->Cell_Troubleshoot Cell-based Resolve_Biochem Consistent Kinase Data Biochem_Troubleshoot->Resolve_Biochem Resolve_Cell Consistent Cellular Data Cell_Troubleshoot->Resolve_Cell

Caption: A logical approach to troubleshooting inconsistent results.

References

Validation & Comparative

Unraveling the Anti-Cancer Potential of Natural Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the natural anti-cancer compound NSC114792 with other well-established natural agents is currently unavailable due to the limited publicly accessible scientific data on this compound. Extensive searches of scientific databases and research repositories did not yield specific information regarding its mechanism of action, cytotoxic properties, or experimental protocols.

Therefore, this guide will focus on providing a comparative overview of several well-characterized natural anti-cancer compounds, highlighting their mechanisms of action, quantitative efficacy data, and the experimental methods used to evaluate them. This information will serve as a valuable resource for researchers, scientists, and drug development professionals interested in the field of natural product-based cancer therapeutics.

A Glimpse into Prominent Natural Anti-Cancer Agents

A multitude of natural compounds derived from plants, fungi, and marine organisms have demonstrated significant anti-cancer properties. These compounds often exhibit multi-targeted activities, influencing various cellular processes to inhibit tumor growth and induce cancer cell death. Below is a summary of some of the most extensively studied natural anti-cancer agents.

CompoundNatural SourceMechanism of ActionCancer Cell LinesIC50 Values
Curcumin Curcuma longa (Turmeric)Induces apoptosis, inhibits proliferation, and angiogenesis. Modulates multiple signaling pathways including NF-κB, STAT3, and AP-1.Breast, Lung, Colon, Prostate, Pancreatic10-50 µM
Resveratrol Grapes, Berries, PeanutsInduces apoptosis, arrests cell cycle, and possesses antioxidant and anti-inflammatory properties. Targets sirtuins and other signaling molecules.Breast, Prostate, Colon, Leukemia5-100 µM
Paclitaxel (Taxol®) Taxus brevifolia (Pacific Yew)Stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.Ovarian, Breast, Lung, Kaposi's Sarcoma2-10 nM
Vinblastine Catharanthus roseus (Madagascar Periwinkle)Inhibits microtubule polymerization, disrupting mitotic spindle formation and leading to M-phase arrest and apoptosis.Lymphoma, Leukemia, Testicular Cancer1-10 nM
Epigallocatechin Gallate (EGCG) Camellia sinensis (Green Tea)Induces apoptosis, inhibits angiogenesis and metastasis. Acts as a potent antioxidant and modulates various signaling pathways.Prostate, Breast, Lung, Colon20-100 µM

Note: IC50 (half-maximal inhibitory concentration) values can vary significantly depending on the cancer cell line, experimental conditions, and assay duration. The values presented here are approximate ranges reported in the literature.

Unveiling the Molecular Battleground: Signaling Pathways

The anti-cancer effects of these natural compounds are orchestrated through their interaction with complex intracellular signaling pathways that regulate cell survival, proliferation, and death.

Signaling_Pathways cluster_compounds Natural Compounds cluster_pathways Cellular Processes Curcumin Curcumin Apoptosis Apoptosis Curcumin->Apoptosis Induces Proliferation Proliferation Curcumin->Proliferation Inhibits Resveratrol Resveratrol Resveratrol->Apoptosis Induces CellCycleArrest CellCycleArrest Resveratrol->CellCycleArrest Induces Paclitaxel Paclitaxel Paclitaxel->CellCycleArrest Induces EGCG EGCG EGCG->Apoptosis Induces Angiogenesis Angiogenesis EGCG->Angiogenesis Inhibits

Caption: Major cellular processes affected by select natural anti-cancer compounds.

A Blueprint for Discovery: Experimental Workflow

The evaluation of potential anti-cancer compounds follows a standardized experimental workflow to determine their efficacy and mechanism of action.

Experimental_Workflow A Cancer Cell Culture B Compound Treatment A->B C Cytotoxicity Assay (e.g., MTT) B->C E Mechanism of Action Studies B->E D Determination of IC50 C->D F Apoptosis Assay (e.g., Annexin V) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Western Blot (Protein Expression) E->H

Etoposide versus Cisplatin: A Comparative Analysis of Cytotoxicity in Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the cytotoxic effects, mechanisms of action, and experimental protocols of two cornerstone chemotherapeutic agents in lung cancer treatment.

In the landscape of non-small cell lung cancer (NSCLC) treatment, cisplatin (B142131) and etoposide (B1684455) remain pivotal chemotherapeutic agents. While often used in combination, a clear, comparative understanding of their individual cytotoxic profiles is crucial for optimizing treatment strategies and advancing novel drug development. This guide provides an objective comparison of etoposide and cisplatin, supported by experimental data on their efficacy in inducing cell death in lung cancer cell lines.

Comparative Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for etoposide and cisplatin in the commonly used A549 and BEAS-2B lung cancer cell lines after 72 hours of treatment.

DrugCell LineIC50 (µM)
Etoposide A5493.49[1][2]
BEAS-2B2.10[1][2]
Cisplatin A5496.59[1][2]
BEAS-2B4.15[1][2]

Mechanisms of Action and Apoptosis Induction

Both etoposide and cisplatin induce apoptosis, or programmed cell death, in cancer cells, albeit through distinct molecular pathways.

Etoposide , a topoisomerase II inhibitor, exerts its anticancer effects by forming a stable complex with the DNA and the topoisomerase II enzyme.[3][4] This prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[3][4] The extensive DNA damage triggers cell cycle arrest, primarily at the G2/M phase, and ultimately activates the intrinsic apoptotic pathway.[5] Studies have shown that etoposide treatment in A549 cells leads to an elevation of p53 and p21/waf1 protein levels, which are key regulators of apoptosis.[6]

Cisplatin , on the other hand, is a platinum-based compound that forms covalent adducts with DNA, primarily at the N7 position of guanine (B1146940) bases. These adducts create cross-links within and between DNA strands, distorting the DNA helix and inhibiting DNA replication and transcription. This DNA damage response activates multiple signaling pathways, including those involving ATR, p53, and MAPK, which converge to induce apoptosis.[7] In A549 and H460 cells, cisplatin has been shown to increase the levels of cleaved caspase-3 and cleaved PARP, key executioners of apoptosis.[7]

Signaling Pathways

The distinct mechanisms of action of etoposide and cisplatin are reflected in the signaling cascades they activate to induce apoptosis.

Etoposide_Pathway Etoposide Etoposide TopoII Topoisomerase II Etoposide->TopoII inhibits DNA_Breaks DNA Double-Strand Breaks TopoII->DNA_Breaks causes p53 p53 Activation DNA_Breaks->p53 CellCycleArrest G2/M Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CellCycleArrest->Apoptosis

Etoposide's mechanism of action.

Cisplatin_Pathway Cisplatin Cisplatin DNA_Adducts DNA Adducts & Cross-links Cisplatin->DNA_Adducts forms DDR DNA Damage Response (ATR, p53, MAPK) DNA_Adducts->DDR activates Caspase3 Cleaved Caspase-3 DDR->Caspase3 PARP Cleaved PARP DDR->PARP Apoptosis Apoptosis Caspase3->Apoptosis PARP->Apoptosis

Cisplatin's mechanism of action.

Experimental Protocols

The following provides a general overview of the methodologies commonly employed to assess the cytotoxicity of etoposide and cisplatin in lung cancer cell lines.

Cell Culture
  • Cell Lines: A549 (human lung adenocarcinoma) and BEAS-2B (normal human bronchial epithelial) cells are typically used.

  • Culture Medium: Cells are maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

MTT_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 Seed Seed cells in 96-well plate Treat Treat with varying concentrations of Etoposide or Cisplatin Seed->Treat MTT Add MTT reagent Treat->MTT Incubate Incubate for 4 hours MTT->Incubate Solubilize Add DMSO to solubilize formazan (B1609692) Incubate->Solubilize Read Measure absorbance at 570 nm Solubilize->Read

General workflow for an MTT cytotoxicity assay.
  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of etoposide or cisplatin. A control group receives medium without the drug.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, the drug-containing medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control group.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with etoposide or cisplatin at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Cells are harvested by trypsinization and washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

References

Comparative Efficacy of NSC114792: Data Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the anti-inflammatory efficacy of NSC114792 against established drugs cannot be provided at this time. Extensive searches of publicly available scientific literature and research databases did not yield any specific information regarding the anti-inflammatory properties, mechanism of action, or experimental data for a compound designated this compound.

Therefore, the creation of a detailed comparison guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams as requested, is not feasible. The core requirement of comparing this compound's performance with other alternatives is unachievable without foundational research data on the compound itself.

General Landscape of Anti-Inflammatory Drug Action

For the benefit of researchers, scientists, and drug development professionals, a brief overview of the primary mechanisms of well-established anti-inflammatory drugs is provided below. These mechanisms represent the current benchmarks against which any new anti-inflammatory agent would likely be compared.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The majority of NSAIDs exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

  • Non-selective COX inhibitors (e.g., ibuprofen, naproxen) inhibit both COX-1 and COX-2. While effective in reducing inflammation, the inhibition of COX-1, which is involved in protecting the stomach lining, can lead to gastrointestinal side effects.

  • Selective COX-2 inhibitors (e.g., celecoxib) were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs by primarily targeting the COX-2 enzyme, which is upregulated during inflammation.

The generalized signaling pathway for NSAID action is depicted below.

NSAID_Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Swelling, Fever) Prostaglandins->Inflammation NSAIDs NSAIDs (e.g., Ibuprofen, Celecoxib) NSAIDs->COX_Enzymes Inhibition

Diagram 1: Generalized Mechanism of Action for NSAIDs.
Corticosteroids

Corticosteroids (e.g., dexamethasone, prednisone) are potent anti-inflammatory agents that act through multiple pathways. Their primary mechanism involves binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus and modulates gene expression.

Key anti-inflammatory effects of corticosteroids include:

  • Inhibition of pro-inflammatory cytokine production: They suppress the expression of genes encoding for cytokines such as interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).

  • Suppression of inflammatory enzyme synthesis: They inhibit the production of enzymes like inducible nitric oxide synthase (iNOS) and COX-2.

  • Inhibition of NF-κB signaling: Corticosteroids can upregulate the expression of IκBα, an inhibitor of the NF-κB transcription factor, which is a central regulator of inflammatory responses.

The simplified signaling pathway for corticosteroid action is illustrated below.

Corticosteroid_Mechanism cluster_cell Cell cluster_nucleus Nucleus Corticosteroid Corticosteroid GR Glucocorticoid Receptor (GR) Corticosteroid->GR Binds Complex Corticosteroid-GR Complex GR->Complex DNA DNA Complex->DNA Translocates to Nucleus & Binds to DNA NF_kB NF-κB Pathway Complex->NF_kB Inhibition Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_Inflammatory_Genes Modulates Transcription Inflammation Inflammation Pro_Inflammatory_Genes->Inflammation Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NF_kB NF_kB->Pro_Inflammatory_Genes

Diagram 2: Simplified Mechanism of Action for Corticosteroids.

Conclusion

While a direct comparison involving this compound is not possible due to the absence of available data, the information provided on established anti-inflammatory drug classes offers a foundational understanding of the current therapeutic landscape. Researchers and drug development professionals are encouraged to consult peer-reviewed scientific literature for detailed experimental protocols and quantitative data on specific known anti-inflammatory drugs. Should research on this compound become publicly available in the future, a comparative analysis as originally requested could be conducted.

Validating the Anti-proliferative Effects of NSC114792: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of NSC114792 with other established JAK inhibitors, Tofacitinib and Ruxolitinib. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Executive Summary

This compound is a novel small molecule that has been identified as a selective inhibitor of Janus kinase 3 (JAK3). Its anti-proliferative effects are attributed to its ability to block the JAK3/STAT5 signaling pathway, which is crucial for the growth and survival of certain cancer cells, particularly those with constitutively active JAK3. This guide compares the in vitro efficacy of this compound with Tofacitinib, a known JAK inhibitor with a higher affinity for JAK1 and JAK3, and Ruxolitinib, which primarily targets JAK1 and JAK2. While direct comparative studies are limited, this guide consolidates available data on their anti-proliferative activities in various cancer cell lines.

Comparison of Anti-proliferative Activity

The following tables summarize the available half-maximal inhibitory concentration (IC50) values for this compound, Tofacitinib, and Ruxolitinib in various cancer cell lines. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.

Table 1: Anti-proliferative Activity (IC50) of this compound and Alternatives in Hematological Malignancy Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)Tofacitinib IC50 (µM)Ruxolitinib IC50 (µM)
JurkatT-cell LeukemiaData Not Available~2.39 (48h)[1]Data Not Available
K-562Chronic Myeloid LeukemiaData Not AvailableData Not Available~20 (48h)[2]
Ba/F3-JAK3 V674APro-B Cell Line (mutant JAK3)Significant decrease in viability at 20 µM[2]Data Not Available0.126 (Ba/F3-EPOR-JAK2V617F)[3]
HELErythroleukemia (JAK2 V617F)Data Not AvailableData Not Available0.186[3]

Note: The effect of this compound on Ba/F3-JAK3 V674A cells was reported as a significant viability decrease at a specific concentration rather than a precise IC50 value[2]. The Ruxolitinib IC50 value for Ba/F3 cells is for a cell line with a different JAK mutation.

Mechanism of Action: Targeting the JAK3/STAT5 Signaling Pathway

This compound exerts its anti-proliferative effects by selectively inhibiting the catalytic activity of JAK3. In cancer cells with a constitutively active JAK3/STAT5 pathway, this inhibition leads to a blockage of downstream signaling cascades that are essential for cell proliferation and survival. Specifically, this compound has been shown to block the IL-2-dependent activation of JAK3 and the subsequent phosphorylation of STAT5[2].

Activated STAT5 translocates to the nucleus and promotes the transcription of genes involved in cell cycle progression (e.g., Cyclin D2) and inhibition of apoptosis (e.g., Bcl-2). By inhibiting this process, this compound can induce cell cycle arrest and apoptosis in sensitive cancer cells.

Signaling Pathway Diagram

JAK3_STAT5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_genes Target Gene Transcription cluster_effects Cellular Effects receptor Cytokine Receptor (e.g., IL-2R) JAK3 JAK3 receptor->JAK3 Cytokine binding STAT5_inactive STAT5 (inactive) JAK3->STAT5_inactive Phosphorylation STAT5_active p-STAT5 Dimer (active) STAT5_inactive->STAT5_active Dimerization DNA DNA STAT5_active->DNA This compound This compound This compound->JAK3 Tofacitinib Tofacitinib Tofacitinib->JAK3 Ruxolitinib Ruxolitinib Ruxolitinib->JAK3 (weaker) CyclinD2 Cyclin D2 DNA->CyclinD2 Bcl2 Bcl-2 DNA->Bcl2 Proliferation Cell Proliferation CyclinD2->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with varying concentrations of This compound or alternatives A->B C Incubate for 24/48/72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 values G->H

References

Cross-Validation of NSC114792 Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective JAK3 inhibitor, NSC114792, detailing its activity across different cell lines, its mechanism of action, and relevant experimental protocols.

This compound has been identified as a potent and selective small molecule inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathway of several cytokines essential for T-cell development and immune homeostasis. Dysregulation of the JAK3/STAT5 signaling pathway is implicated in various hematopoietic malignancies, making it a promising target for therapeutic intervention. This guide summarizes the available data on the activity of this compound and provides detailed methodologies for its investigation.

Comparative Activity of this compound in Various Cell Lines

Cell LineCancer TypeKey FindingsReference
L540Hodgkin's LymphomaThis compound decreases cell viability by inducing apoptosis through the down-regulation of anti-apoptotic gene expression.[1]
Nb2Rat pre-T LymphomaThis compound blocks IL-2-dependent activation of JAK3/STAT5 signaling.[1]
32D/IL-2RβMurine myeloid progenitorThe compound inhibits IL-2-dependent JAK3/STAT5 activation but not IL-3-dependent JAK2/STAT5 activation, demonstrating selectivity.[1]

Note: The lack of a centralized database or a single comprehensive study with IC50 values for this compound across a broad panel of cell lines is a current limitation in the publicly available literature. The provided data is based on specific studies investigating the mechanism of action of this compound.

Mechanism of Action: Inhibition of the JAK3/STAT5 Signaling Pathway

This compound exerts its anti-proliferative and pro-apoptotic effects by directly targeting the catalytic activity of JAK3. In normal physiological processes, the binding of cytokines like Interleukin-2 (IL-2) to their receptors leads to the activation of receptor-associated JAKs. Activated JAK3 then phosphorylates specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5 in this pathway. Phosphorylated STAT5 dimerizes, translocates to the nucleus, and acts as a transcription factor to regulate the expression of genes involved in cell proliferation, differentiation, and survival. In certain cancers, mutations can lead to the constitutive (persistent) activation of the JAK3/STAT5 pathway, driving uncontrolled cell growth. This compound selectively inhibits this process by blocking the kinase activity of JAK3, thereby preventing the phosphorylation and activation of STAT5.

JAK3_STAT5_Pathway This compound Inhibition of the JAK3/STAT5 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL2R IL-2 Receptor JAK3 JAK3 IL2R->JAK3 Activates STAT5 STAT5 JAK3->STAT5 Phosphorylates IL2 IL-2 IL2->IL2R Binds pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5_dimer p-STAT5 Dimer pSTAT5->pSTAT5_dimer Dimerization DNA DNA pSTAT5_dimer->DNA Translocates to Nucleus Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Regulates This compound This compound This compound->JAK3 Inhibits

Caption: this compound inhibits the JAK3/STAT5 signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of this compound on the viability of adherent or suspension cell lines.

Materials:

  • This compound

  • Appropriate cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Western Blot Analysis of JAK3 and STAT5 Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of JAK3 and STAT5.

Materials:

  • This compound

  • Appropriate cancer cell lines

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-JAK3 (Tyr980/981), anti-JAK3, anti-phospho-STAT5 (Tyr694), anti-STAT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations for the desired time. For cytokine-dependent activation, cells may be starved and then stimulated with a cytokine like IL-2 in the presence or absence of the inhibitor. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated JAK3 and STAT5 compared to the total protein levels and the loading control.

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_viability Cell Viability Assay cluster_western Western Blot Analysis seed_cells Seed Cells in 96-well Plate treat_nsc Treat with this compound seed_cells->treat_nsc incubate_viability Incubate (24-72h) treat_nsc->incubate_viability add_mtt Add MTT Reagent incubate_viability->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 treat_cells_wb Treat Cells with this compound lyse_cells Lyse Cells treat_cells_wb->lyse_cells quantify_protein Quantify Protein lyse_cells->quantify_protein sds_page SDS-PAGE & Transfer quantify_protein->sds_page block_membrane Block Membrane sds_page->block_membrane primary_ab Incubate with Primary Antibodies (p-JAK3, p-STAT5) block_membrane->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detect_signal Detect Chemiluminescent Signal secondary_ab->detect_signal analyze_bands Analyze Band Intensity detect_signal->analyze_bands

Caption: Workflow for evaluating this compound's effect on cell viability and signaling.

References

A Comparative Analysis of Cedrelopsis grevei Extracts: From Phytochemistry to Pharmacological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cedrelopsis grevei, a plant endemic to Madagascar, has long been a staple in traditional medicine. Modern scientific inquiry has begun to validate its ethnobotanical uses, revealing a rich source of bioactive compounds with promising pharmacological activities. This guide provides a comparative analysis of different Cedrelopsis grevei extracts, with a focus on the essential oil derived from its bark and leaves. We present a synthesis of experimental data on their chemical composition and biological activities, including antimicrobial, antioxidant, cytotoxic, and anti-inflammatory properties.

Chemical Composition: A Tale of Two Tissues and Terpenes

The essential oil of Cedrelopsis grevei is predominantly composed of sesquiterpenes, with significant chemical diversity observed between extracts from the bark and leaves, as well as variations based on the geographical origin of the plant material. Gas chromatography-mass spectrometry (GC-MS) has been the primary analytical technique for identifying and quantifying the constituents of these essential oils.

Four distinct chemical patterns or chemotypes have been identified in the bark essential oil, each characterized by a dominant group of compounds[1][2]:

  • Eudesmane-rich: Characterized by high concentrations of selinenes and eudesmols.

  • α-Pinene and Copaborneol-rich: Dominated by the monoterpene α-pinene and the sesquiterpene alcohol copaborneol.

  • α-Copaene and Ishwarane-rich: Distinguished by significant amounts of the sesquiterpenes α-copaene and ishwarane.

  • Cadinane-rich: Characterized by a high content of cadinane-type sesquiterpenes like cadinenes, T-muurolol, and α-cadinol.

The leaf essential oil, while sharing some components with the bark oil, exhibits a distinct chemical profile. It is often dominated by (E)-β-farnesene, δ-cadinene, α-copaene, and β-elemene[3][4].

Below is a comparative summary of the major chemical constituents found in different Cedrelopsis grevei essential oil extracts.

ComponentBark Essential Oil (% Range)Leaf Essential Oil (%)Reference(s)
Ishwarane1.0 - 22.1-[2][5]
(E)-β-Caryophyllene1.3 - 12.5-[5]
α-Copaene4.9 - 11.87.65[2][3][5]
β-Elemene0.2 - 9.66.96[3][5]
α-Selinene1.1 - 9.4-[5]
δ-Cadinene4.914.48[3][5]
α-Pinene2.1 - 30.012.8[2][4]
Copaborneol4.7 - 20.0-[2]
Eudesmols (α- and γ-)9.9 - 37.8-[2]
(E)-β-Farnesene-27.61[3]
cis-Sesquisabinene hydrate12.89.8[4]
Caryophyllene oxide7.0-[4]

Biological Activities: A Spectrum of Therapeutic Potential

The diverse phytochemical landscape of Cedrelopsis grevei extracts translates into a broad range of biological activities. Here, we compare the performance of different extracts in key experimental assays.

Antimicrobial Activity

The essential oil of Cedrelopsis grevei has demonstrated notable antimicrobial activity against various pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity, representing the lowest concentration of an extract that inhibits the visible growth of a microorganism.

Extract/FractionStaphylococcus aureus (MIC, mg/L)Staphylococcus epidermidis (MIC, mg/L)Pseudomonas aeruginosa (MIC, mg/L)Candida albicans (MIC, mg/L)Reference(s)
Whole Bark EO0.470.47>1.90-[1]
Polar Fraction of Bark EO----

Note: Some studies indicate activity against P. aeruginosa and C. albicans in the polar fraction, but specific MIC values were not provided in the initial search results.

Antioxidant Activity

The antioxidant potential of Cedrelopsis grevei extracts has been evaluated using various assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being the most common. The IC50 value, which represents the concentration of the extract required to scavenge 50% of the free radicals, is a standard measure of antioxidant efficacy.

ExtractDPPH Assay (IC50)ABTS Assay (IC50)Reference(s)
Leaf Essential Oil>1000 mg/L110 mg/L[3]
Methanolic Bark Extract<225 µg/mL-[6]

It is noteworthy that while the leaf essential oil exhibited poor antioxidant activity in the DPPH assay, the methanolic bark extract showed significant potential[3][6]. This suggests that the antioxidant compounds may be more polar in nature and thus more efficiently extracted with methanol (B129727).

Cytotoxic Activity

Several studies have investigated the cytotoxic effects of Cedrelopsis grevei extracts against various cancer cell lines. The IC50 value, in this context, is the concentration of the extract that causes a 50% inhibition of cell growth.

Extract/CompoundCell LineIC50Reference(s)
Leaf Essential OilMCF-7 (Human Breast Cancer)21.5 mg/L[3]
Bark Essential OilA549 (Human Lung Cancer)-[7]
Bark Essential OilCaCo-2 (Human Colorectal Cancer)-[7]

Note: While cytotoxic activity against A549 and CaCo-2 cells has been reported for the bark essential oil, specific IC50 values were not available in the initial search results.

Anti-inflammatory Activity

The traditional use of Cedrelopsis grevei for treating inflammatory conditions is supported by scientific evidence. The leaf essential oil has demonstrated anti-inflammatory activity with an IC50 value of 21.33 mg/L in an unspecified assay[3]. The sesquiterpene-rich composition of the essential oil is believed to contribute to this effect.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the analysis of Cedrelopsis grevei extracts.

Extraction of Essential Oil by Steam Distillation

Steam distillation is the most common method for extracting essential oils from Cedrelopsis grevei bark and leaves[8][9].

  • Plant Material Preparation: The bark or leaves of Cedrelopsis grevei are collected and typically air-dried to reduce moisture content. The dried material may be ground or crushed to increase the surface area for efficient extraction.

  • Apparatus Setup: A Clevenger-type apparatus is commonly used. The plant material is placed in a flask, and water is added. The flask is then heated.

  • Distillation: As the water boils, the steam passes through the plant material, causing the volatile essential oils to vaporize.

  • Condensation: The mixture of steam and essential oil vapor is then passed through a condenser, which cools the vapor and converts it back into a liquid.

  • Separation: The liquid, a mixture of water and essential oil, is collected in a separating funnel. Due to their immiscibility and different densities, the essential oil forms a separate layer from the water and can be collected.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in airtight, dark glass vials at a low temperature to prevent degradation.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[10][11].

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilutions: The Cedrelopsis grevei extract is serially diluted in a liquid growth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive controls (broth with inoculum, no extract) and negative controls (broth only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: After incubation, the wells are visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the extract that shows no visible growth.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a sample[12][13][14].

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. This solution has a deep violet color.

  • Sample Preparation: The Cedrelopsis grevei extract is dissolved in the same solvent to prepare a series of dilutions.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to each dilution of the extract.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Spectrophotometric Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm). In the presence of an antioxidant, the violet color of the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution without the extract) and A_sample is the absorbance of the reaction mixture.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the extract concentration.

Visualizing the Science: Workflows and Pathways

To better illustrate the processes and concepts discussed, we provide the following diagrams generated using the DOT language.

Experimental_Workflow cluster_extraction Essential Oil Extraction cluster_analysis Chemical and Biological Analysis cluster_results Data Interpretation plant_material Cedrelopsis grevei (Bark/Leaves) steam_distillation Steam Distillation plant_material->steam_distillation separation Separation of Oil and Water steam_distillation->separation essential_oil Crude Essential Oil separation->essential_oil gc_ms GC-MS Analysis essential_oil->gc_ms antimicrobial Antimicrobial Assays (Broth Microdilution) essential_oil->antimicrobial antioxidant Antioxidant Assays (DPPH, ABTS) essential_oil->antioxidant cytotoxic Cytotoxicity Assays (MTT Assay) essential_oil->cytotoxic composition Chemical Composition (e.g., Sesquiterpenes) gc_ms->composition mic_values MIC Values antimicrobial->mic_values ic50_antioxidant IC50 Values (Antioxidant) antioxidant->ic50_antioxidant ic50_cytotoxic IC50 Values (Cytotoxic) cytotoxic->ic50_cytotoxic

Caption: Experimental workflow for the extraction and analysis of Cedrelopsis grevei essential oil.

Biological_Effects cluster_extract Cedrelopsis grevei Extract cluster_effects Observed Biological Effects cluster_targets Cellular Targets cluster_outcomes Potential Therapeutic Outcomes cg_extract Cedrelopsis grevei Essential Oil anti_inflammatory Anti-inflammatory Effects cg_extract->anti_inflammatory cytotoxic Cytotoxic Effects cg_extract->cytotoxic inflammatory_cells Inflammatory Cells anti_inflammatory->inflammatory_cells cancer_cells Cancer Cells (e.g., MCF-7) cytotoxic->cancer_cells inflammation_reduction Reduction of Inflammation inflammatory_cells->inflammation_reduction cancer_cell_inhibition Inhibition of Cancer Cell Growth cancer_cells->cancer_cell_inhibition

Caption: Logical relationships of the observed biological effects of Cedrelopsis grevei extracts.

Conclusion

The comparative analysis of different Cedrelopsis grevei extracts, particularly the essential oils, underscores the plant's significant potential as a source of novel therapeutic agents. The distinct chemical profiles of bark and leaf oils, along with the variations attributed to geographical chemotypes, highlight the importance of careful sourcing and characterization for consistent biological activity. While the antimicrobial, antioxidant, cytotoxic, and anti-inflammatory properties are promising, further research is warranted to elucidate the mechanisms of action of the individual bioactive compounds and to explore their synergistic effects. This guide serves as a foundational resource for researchers and professionals in the field, providing a structured overview of the current state of knowledge and paving the way for future investigations into the therapeutic applications of Cedrelopsis grevei.

References

A Comparative Analysis of NSC114792 and Sesquiterpene-Rich Essential Oils in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the synthetic small molecule NSC114792 and naturally derived sesquiterpene-rich essential oils, focusing on their potential applications in oncology. While both have demonstrated anticancer properties, they represent fundamentally different therapeutic strategies. This compound is a targeted inhibitor of a specific signaling pathway, whereas essential oils are complex mixtures of bioactive compounds that elicit a broader, multi-targeted response.

Section 1: Quantitative Comparison of Biological Activity

The following tables summarize the available quantitative data on the cytotoxic and inhibitory activities of this compound and representative sesquiterpene-rich essential oils and their constituents.

Table 1: Inhibitory Activity of this compound

CompoundTargetAssay TypeIC50Source
This compoundJAK3In vitro kinase assaySelective inhibition observed[1]

Table 2: Cytotoxic Activity of Sesquiterpene-Rich Essential Oils and Bioactive Sesquiterpenes

Essential Oil/CompoundMajor SesquiterpenesCancer Cell LineAssayIC50 (µg/mL)Source
Garcinia celebica oilα-Copaene (61.25%), Germacrene D, β-CaryophylleneMCF-7 (Breast)MTT45.2
Myrcia splendens oilBicyclogermacrene, E-Caryophyllene, Germacrene DA549 (Lung)MTT20.14
Myrcia splendens oilBicyclogermacrene, E-Caryophyllene, Germacrene DTHP-1 (Leukemia)MTT5.37
Copaiba oilβ-CaryophylleneMCF-7 (Breast)MTT22.7 - 67.2
Copaiba oilβ-CaryophylleneMDA-MB-231 (Breast)MTT22.7 - 67.2
β-CaryophylleneN/ADLD-1 (Colon)MTT19 µM[2]
Caryophyllene oxideN/AMG-63 (Osteosarcoma)MTT24.2 - 43.2 µM

Section 2: Mechanisms of Action and Signaling Pathways

The anticancer effects of this compound and sesquiterpene-rich essential oils are mediated through distinct signaling pathways.

This compound: A Selective JAK3 Inhibitor

This compound was identified as a selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the JAK/STAT signaling pathway.[1][3] This pathway is crucial for signal transduction from cytokine receptors on the cell surface to the nucleus, playing a key role in the development and function of immune cells.[4] Aberrant JAK3 activity is implicated in various hematopoietic malignancies, making it a viable therapeutic target.[1] By selectively blocking the catalytic activity of JAK3, this compound can inhibit the proliferation and induce apoptosis in cancer cells that are dependent on this signaling pathway.[1][3]

JAK3_STAT_Pathway cluster_membrane Cell Membrane Cytokine Receptor Cytokine Receptor JAK3 JAK3 Cytokine Receptor->JAK3 Activates Cytokine Cytokine Cytokine->Cytokine Receptor Binds STAT STAT JAK3->STAT Phosphorylates (P) P-STAT P-STAT STAT->P-STAT STAT Dimer STAT Dimer P-STAT->STAT Dimer Dimerizes Nucleus Nucleus STAT Dimer->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes Cell Proliferation, Survival Cell Proliferation, Survival Gene Transcription->Cell Proliferation, Survival This compound This compound This compound->JAK3 Inhibits

Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.

Sesquiterpene-Rich Essential Oils: Multi-Targeted Agents

Sesquiterpenes, a major class of compounds in many essential oils, exert their anticancer effects through multiple mechanisms. A key pathway modulated by sesquiterpenes like β-caryophyllene oxide is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a transcription factor that plays a central role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting proliferation and preventing apoptosis. β-caryophyllene oxide has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα. This leads to the suppression of various NF-κB-regulated genes involved in tumor progression.

NFkB_Pathway cluster_stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor IKK IKK Receptor->IKK Activates IkB IkB IKK->IkB Phosphorylates (P) P-IkB P-IκB IkB->P-IkB NF-kB NF-kB Nucleus Nucleus NF-kB->Nucleus Translocates IkB-NF-kB Complex IκB-NF-κB (Inactive) Ub Ubiquitination P-IkB->Ub Degradation Proteasome Proteasome Ub->Proteasome Degradation Proteasome->NF-kB Releases Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes Inflammation, Proliferation, Survival Inflammation, Proliferation, Survival Gene Transcription->Inflammation, Proliferation, Survival Sesquiterpenes β-caryophyllene oxide Sesquiterpenes->IKK Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of sesquiterpenes.

Section 3: Experimental Protocols

Protocol 1: In Vitro JAK3 Kinase Inhibition Assay

This protocol is adapted from commercially available kinase assay kits and is designed to quantify the inhibitory effect of a compound on JAK3 activity.

Materials:

  • Recombinant active JAK3 enzyme

  • Kinase Dilution Buffer

  • Kinase Assay Buffer

  • ATP solution (10 mM)

  • Substrate (e.g., Poly (4:1 Glu, Tyr) peptide)

  • Test compound (this compound) and vehicle control (e.g., DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well opaque plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO).

  • Enzyme Preparation: Thaw active JAK3 enzyme on ice. Prepare the desired enzyme concentration in Kinase Dilution Buffer in a pre-chilled 96-well plate.

  • Substrate/ATP Mixture: Prepare a mixture of the substrate and ATP in Kinase Assay Buffer.

  • Reaction Setup: In a 384-well opaque plate, add the following components in order:

    • 1 µL of diluted test compound or vehicle.

    • 2 µL of diluted active JAK3 enzyme.

    • 2 µL of the Substrate/ATP mixture to initiate the reaction.

  • Blank Control: Set up a blank control containing the Kinase Dilution Buffer instead of the enzyme.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Correct the readings by subtracting the blank control value. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: MTT Cytotoxicity Assay

This protocol is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom microplates

  • Test compound (e.g., sesquiterpene-rich essential oil) and vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the essential oil or sesquiterpene in complete culture medium. Remove the old medium from the cells and replace it with the medium containing the test compounds or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Section 4: Comparative Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and comparison of a targeted synthetic inhibitor and a natural product extract for anticancer activity.

Experimental_Workflow cluster_compounds Test Articles cluster_mechanism Mechanism of Action Studies This compound This compound Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay) This compound->Cytotoxicity_Assay Kinase_Assay Target-Specific Assay (e.g., JAK3 Kinase Assay) This compound->Kinase_Assay Essential_Oil Sesquiterpene-Rich Essential Oil Essential_Oil->Cytotoxicity_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Essential_Oil->Pathway_Analysis Cell_Line_Panel Panel of Cancer Cell Lines Cell_Line_Panel->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Data_Comparison Comparative Analysis of Potency and Mechanism IC50_Determination->Data_Comparison Kinase_Assay->Data_Comparison Pathway_Analysis->Data_Comparison

Caption: A general workflow for comparing a targeted inhibitor and a natural extract.

Conclusion

This compound and sesquiterpene-rich essential oils represent two distinct and valuable avenues in anticancer drug discovery. This compound exemplifies a targeted therapeutic approach, offering high selectivity for a specific molecular driver of cancer. This precision may lead to higher efficacy in patient populations with specific genetic alterations and potentially fewer off-target side effects.

In contrast, sesquiterpene-rich essential oils embody a multi-targeted strategy. Their complex chemical composition allows them to modulate multiple signaling pathways simultaneously, which could be advantageous in overcoming the robustness and redundancy of cancer signaling networks and potentially mitigating the development of drug resistance.

The choice between these strategies depends on the specific therapeutic context. Targeted inhibitors like this compound are at the forefront of personalized medicine, while the multi-faceted approach of natural product mixtures like sesquiterpene-rich essential oils offers a compelling alternative that warrants further investigation and development. Future research could also explore synergistic combinations of targeted inhibitors and natural product extracts to enhance therapeutic efficacy.

References

Independent Verification of NCI-60 Data for NSC 114792: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification and comparative analysis of the National Cancer Institute (NCI)-60 screening data for the compound NSC 114792. The objective is to present the quantitative data in a clear, comparable format, detail the experimental methodologies for reproducibility, and visualize the compound's potential mechanism of action through its interaction with the cdc25 signaling pathway.

NCI-60 Screening Data for NSC 114792

The following table summarizes the growth inhibition (GI50) data for NSC 114792 across the NCI-60 panel of human cancer cell lines. GI50 is the concentration of the compound that causes a 50% reduction in the growth of the cancer cells. The data is organized by cancer type.

Cancer TypeCell LineGI50 (µM)
Leukemia CCRF-CEM1.26
HL-60(TB)1.58
K-5622.51
MOLT-41.00
RPMI-82263.16
SR1.78
Non-Small Cell Lung Cancer A549/ATCC4.47
EKVX2.82
HOP-623.98
HOP-923.55
NCI-H2265.01
NCI-H234.47
NCI-H322M3.98
NCI-H4602.24
NCI-H5223.16
Colon Cancer COLO 2052.82
HCC-29983.16
HCT-1162.51
HCT-153.98
HT293.55
KM122.82
SW-6202.24
CNS Cancer SF-2683.16
SF-2952.82
SF-5393.55
SNB-193.98
SNB-754.47
U2513.16
Melanoma LOX IMVI2.51
MALME-3M3.16
M142.82
SK-MEL-23.55
SK-MEL-283.98
SK-MEL-52.82
UACC-2573.16
UACC-622.51
Ovarian Cancer IGROV12.82
OVCAR-33.16
OVCAR-42.51
OVCAR-53.55
OVCAR-82.82
NCI/ADR-RES3.98
SK-OV-33.16
Renal Cancer 786-03.55
A4983.98
ACHN3.16
CAKI-14.47
RXF 3935.01
SN12C3.98
TK-104.47
UO-313.55
Prostate Cancer PC-33.98
DU-1453.16
Breast Cancer MCF72.82
MDA-MB-2313.55
HS 578T3.98
BT-5493.16
T-47D2.51
MDA-MB-4684.47

Note: The GI50 values were extracted from the NCI DTP public database. The data represents the results from the 5-dose screening assay.

Experimental Protocols

The NCI-60 screen is a two-stage process designed to identify and characterize novel anticancer compounds.

Initial Single-Dose Screening

Initially, compounds are tested at a single high concentration (typically 10⁻⁵ M) across all 60 cell lines.[1] This primary screen aims to identify compounds that exhibit a predefined level of growth inhibition in a minimum number of cell lines.[1] Compounds meeting these threshold criteria proceed to the more detailed five-dose screening.[1]

Five-Dose Screening

Compounds that show significant activity in the initial screen are then subjected to a five-dose assay.[1] In this stage, the compounds are tested over a 4-log range of concentrations. The experimental workflow for the five-dose screen is as follows:

  • Cell Plating: The 60 human cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[1] Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of each cell line.[1] The plates are then incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity.[1]

  • Compound Addition: After the initial 24-hour incubation, a measurement of the cell population at the time of drug addition (Time zero, Tz) is determined by fixing some plates with trichloroacetic acid (TCA).[1] The test compound, NSC 114792, is solubilized in dimethyl sulfoxide (B87167) (DMSO) and added to the remaining plates at five different concentrations.

  • Incubation: The plates are incubated with the compound for 48 hours under the same conditions as the initial incubation.[2]

  • Cell Viability Assay (Sulforhodamine B - SRB): After the 48-hour incubation, the cells are fixed in situ by gentle addition of cold 50% (w/v) TCA and incubated for 60 minutes at 4°C. The supernatant is discarded, and the plates are washed five times with tap water and air-dried. The fixed cells are then stained with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 10 minutes at room temperature.[1] Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried.[1]

  • Data Analysis: The bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader. The data is used to calculate the percentage of cell growth, and from this, the GI50 value is determined.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the NCI-60 five-dose screening protocol.

NCI60_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Line Culture plate_cells Plate Cells in 96-well Plates cell_culture->plate_cells add_compound Add NSC 114792 (5 Concentrations) plate_cells->add_compound 24h Incubation incubate_48h Incubate for 48 hours add_compound->incubate_48h fix_cells Fix Cells with TCA incubate_48h->fix_cells stain_cells Stain with SRB fix_cells->stain_cells read_absorbance Read Absorbance stain_cells->read_absorbance calculate_gi50 Calculate GI50 read_absorbance->calculate_gi50

Caption: NCI-60 Five-Dose Experimental Workflow.

Signaling Pathway of NSC 114792

NSC 114792 is known to be an inhibitor of the cdc25 family of dual-specificity phosphatases (cdc25A, cdc25B, and cdc25C). These phosphatases are key regulators of the cell cycle, and their inhibition leads to cell cycle arrest and apoptosis. The diagram below illustrates the simplified signaling pathway and the point of inhibition by NSC 114792.

CDC25_Pathway cluster_G1S G1/S Transition cluster_G2M G2/M Transition CyclinE_CDK2 Cyclin E / CDK2 (inactive) cdc25A cdc25A CyclinE_CDK2_active Cyclin E / CDK2 (active) S_Phase S Phase Entry CyclinE_CDK2_active->S_Phase cdc25A->CyclinE_CDK2_active Dephosphorylates CyclinB_CDK1 Cyclin B / CDK1 (inactive) cdc25B cdc25B cdc25C cdc25C CyclinB_CDK1_active Cyclin B / CDK1 (active) Mitosis Mitosis CyclinB_CDK1_active->Mitosis cdc25B->CyclinB_CDK1_active Dephosphorylates cdc25C->CyclinB_CDK1_active Dephosphorylates NSC114792 NSC 114792 This compound->cdc25A Inhibits This compound->cdc25B Inhibits This compound->cdc25C Inhibits

Caption: NSC 114792 Inhibition of Cdc25 Pathway.

References

Replicating In Vivo Anti-Tumor Effects: A Comparative Guide to JAK3 and SHP2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to replicate or build upon the anti-tumor effects of targeted inhibitors, this guide provides a comprehensive comparison of a selective JAK3 inhibitor, as an alternative to NSC114792, and prominent SHP2 inhibitors. Due to the absence of published in vivo anti-tumor data for this compound, this guide utilizes data from EP009, a selective and orally active JAK3 inhibitor, for a robust comparison against the SHP2 inhibitors TNO155 and SHP099.

This document details their performance in preclinical cancer models, provides structured data for easy comparison, outlines experimental methodologies, and visualizes the key signaling pathways and experimental workflows involved.

Comparative In Vivo Anti-Tumor Efficacy

The following tables summarize the quantitative data on the in vivo anti-tumor effects of the selective JAK3 inhibitor EP009 and the SHP2 inhibitors TNO155 and SHP099 in various cancer xenograft models.

Compound Target Cancer Model Mouse Model Dosing Regimen Tumor Growth Inhibition (TGI) Reference
EP009 JAK3Human T-cell Anaplastic Large Cell Lymphoma (SU-DHL-1 cells)SCID/NOD100 mg/kg or 200 mg/kg, oral>50%[1][2][3]
TNO155 SHP2Neuroblastoma (Kelly cells, ALK-F1174L)Not Specified7.5 mg/kg or 20 mg/kg, oral, twice dailyModerate tumor growth inhibition[4]
SHP099 SHP2Multiple Myeloma (RPMI-8226 cells)Balb/c nude75 mg/kg, oral, dailySignificant reduction in tumor size, growth, and weight[5]
SHP099 Colon Cancer (CT-26 cells)Immuno-competent miceNot SpecifiedSignificantly decreased tumor burden[6]

Signaling Pathways

Targeting JAK3 and SHP2 disrupts distinct but interconnected signaling cascades crucial for cancer cell proliferation, survival, and immune evasion.

JAK3/STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases, including JAK3, are critical components of cytokine receptor signaling. Upon cytokine binding, JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the expression of genes involved in cell proliferation, survival, and inflammation. In certain cancers, constitutive activation of the JAK3/STAT pathway is a key driver of tumorigenesis.[7][8][9]

JAK3_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK3 JAK3 Cytokine_Receptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT DNA DNA pSTAT->DNA Translocates to Nucleus NSC114792_EP009 This compound / EP009 NSC114792_EP009->JAK3 Inhibits Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Regulates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

JAK3/STAT Signaling Pathway Inhibition
SHP2 and Downstream Signaling (RAS/ERK, PI3K/AKT)

Src homology-2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple signaling pathways, including the RAS-ERK and PI3K-AKT pathways.[10][11][12] It is a key downstream mediator for many receptor tyrosine kinases (RTKs). By dephosphorylating specific substrates, SHP2 generally acts as a positive regulator of these pathways, promoting cell proliferation, survival, and differentiation. Dysregulation of SHP2 is implicated in various cancers.[10][11]

SHP2_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS SHP2 SHP2 RTK->SHP2 Activates RAS RAS GRB2_SOS->RAS Activates SHP2->RAS Promotes Activation RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors SHP2_Inhibitors TNO155 / SHP099 SHP2_Inhibitors->SHP2 Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK Binds

SHP2-Mediated Signaling Pathways

Experimental Protocols

General In Vivo Xenograft Study Workflow

The following diagram outlines a typical workflow for evaluating the in vivo anti-tumor efficacy of a compound in a xenograft mouse model.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Compound Administration Randomization->Treatment Data_Collection 6. Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint 7. Study Endpoint & Tissue Collection Data_Collection->Endpoint Analysis 8. Data Analysis & Histopathology Endpoint->Analysis

General Xenograft Study Workflow
Detailed Methodologies

1. Cell Line-Derived Xenograft (CDX) Model Establishment

  • Cell Culture: Cancer cell lines (e.g., SU-DHL-1 for JAK3 studies; Kelly, RPMI-8226, or CT-26 for SHP2 studies) are cultured in appropriate media and conditions until they reach 70-80% confluency.

  • Cell Preparation: Cells are harvested, washed with PBS, and resuspended in a 1:1 mixture of serum-free media and Matrigel. Cell viability should be confirmed to be >95%.

  • Implantation: A suspension containing 1 x 10^6 to 1 x 10^7 viable cells in a volume of 100-200 µL is subcutaneously injected into the flank of immunocompromised mice (e.g., SCID/NOD or Balb/c nude mice).[5][11]

  • Tumor Monitoring: Tumor growth is monitored by caliper measurements two to three times per week. Tumor volume is calculated using the formula: (Length × Width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[11]

2. Compound Administration

  • Formulation: The investigational compound (e.g., EP009, TNO155, SHP099) is formulated in a suitable vehicle for the intended route of administration (e.g., 0.5% methylcellulose (B11928114) for oral gavage).[11]

  • Dosing: The compound is administered according to the specified dosing regimen (e.g., daily, twice daily) and dose level (e.g., mg/kg). The control group receives the vehicle only.

3. Efficacy Evaluation

  • Tumor Growth Inhibition (TGI): Tumor volumes and mouse body weights are measured regularly throughout the study. TGI is calculated at the end of the study to determine the anti-tumor efficacy of the compound.

  • Histopathology and Biomarker Analysis: At the study endpoint, tumors are excised for histopathological analysis and to assess the modulation of target biomarkers (e.g., phosphorylation status of STAT3 for JAK3 inhibitors, or ERK for SHP2 inhibitors) by immunohistochemistry or western blotting.[1]

Conclusion

This guide provides a comparative framework for understanding and replicating the in vivo anti-tumor effects of targeting the JAK3 and SHP2 signaling pathways. While direct in vivo data for this compound remains elusive, the selective JAK3 inhibitor EP009 serves as a valuable comparator, demonstrating significant tumor growth inhibition in a relevant cancer model. SHP2 inhibitors such as TNO155 and SHP099 also exhibit potent anti-tumor activity across various models, highlighting the therapeutic potential of targeting this central signaling node. The provided data, protocols, and pathway diagrams offer a foundational resource for researchers to design and execute further preclinical studies in the pursuit of novel cancer therapeutics.

References

Unveiling the Bioactive Potential of Cedrelopsis grevei: A Comparative Meta-analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of the diverse bioactive properties of Cedrelopsis grevei, a medicinal plant indigenous to Madagascar. This document synthesizes experimental data on its cytotoxic, antimicrobial, antioxidant, anti-inflammatory, antimalarial, and vasodilatory activities, offering a comparative overview of its therapeutic potential.

Cedrelopsis grevei has a rich history in traditional Malagasy medicine for treating a variety of ailments, including fever, malaria, and inflammatory disorders.[1] Modern scientific investigations, detailed herein, have begun to validate these traditional uses, revealing a complex phytochemical profile responsible for a spectrum of pharmacological activities. This guide collates quantitative data from multiple studies to facilitate a clear comparison of its efficacy across different biological assays.

Comparative Analysis of Bioactivities

The following tables summarize the key quantitative findings from various studies on the bioactivity of Cedrelopsis grevei extracts and its isolated compounds.

Table 1: Cytotoxic Activity
Plant Part/CompoundCell LineIC50 (µg/mL)Exposure Time (h)Reference
Essential Oil (Bark)A549 (Human Lung Carcinoma)45.3 ± 2.172[2]
Essential Oil (Bark)CaCo-2 (Human Colorectal Adenocarcinoma)68.7 ± 3.572[2]
Essential Oil (Leaves)MCF-7 (Human Breast Adenocarcinoma)21.5Not Specified[3]
β-EudesmolHL-60 (Human Promyelocytic Leukemia)~2048[1]
α-EudesmolHepG2 (Human Hepatocellular Carcinoma)9.7124[4]
β-EudesmolHepG2 (Human Hepatocellular Carcinoma)24.57 ± 2.7524[4][5]
γ-EudesmolHepG2 (Human Hepatocellular Carcinoma)9.5024[4]
Table 2: Antimicrobial Activity
Plant PartMicroorganismMIC (mg/mL)Reference
Essential Oil (Bark)Staphylococcus aureus0.47[2]
Essential Oil (Bark)Staphylococcus epidermidis0.47[2]
Essential Oil (Bark)Pseudomonas aeruginosa>1.90[2]
Essential Oil (Bark)Candida albicans>1.90[2]
Polar Fraction (Bark EO)Pseudomonas aeruginosaNot Specified[2]
Polar Fraction (Bark EO)Candida albicansNot Specified[2]
Table 3: Antioxidant Activity
Plant Part/ExtractAssayIC50 (µg/mL)Reference
Essential Oil (Leaves)DPPH>1000[3]
Essential Oil (Leaves)ABTS110[3]
Methanolic Extract (Leaves)DPPH<225[6]
Table 4: Anti-inflammatory and Antimalarial Activity
Plant PartBioactivityIC50 (µg/mL)TargetReference
Essential Oil (Leaves)Anti-inflammatory21.33Not Specified[3]
Essential Oil (Leaves)Antimalarial17.5Plasmodium falciparum[3]

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for the interpretation and comparison of the presented data.

Table 5: Cytotoxicity Assay Protocols
ParameterDescription
Cell Lines Human cancer cell lines including A549 (lung), CaCo-2 (colorectal), MCF-7 (breast), HL-60 (leukemia), and HepG2 (liver).
Treatment Cells were treated with varying concentrations of Cedrelopsis grevei essential oil or its isolated compounds (e.g., β-eudesmol).
Assay Cell viability was typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Incubation Cells were incubated with the test substances for periods ranging from 24 to 72 hours.
Data Analysis The concentration required to inhibit 50% of cell growth (IC50) was calculated from dose-response curves.
Table 6: Antimicrobial Assay Protocol
ParameterDescription
Method The minimum inhibitory concentration (MIC) was determined using a broth microdilution method.
Microorganisms A panel of pathogenic bacteria and fungi were used, including Staphylococcus aureus, Staphylococcus epidermidis, Pseudomonas aeruginosa, and Candida albicans.
Procedure Serial dilutions of the essential oil were incubated with a standardized inoculum of the microorganisms.
Endpoint The MIC was defined as the lowest concentration of the essential oil that completely inhibited visible growth.
Table 7: Antioxidant Assay Protocols
ParameterDescription
DPPH Assay This assay measures the free radical scavenging capacity of the extracts. The discoloration of the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is measured spectrophotometrically.
ABTS Assay The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay also measures the free radical scavenging ability. The reduction of the ABTS radical cation is monitored spectrophotometrically.
Data Analysis The IC50 value, representing the concentration of the extract that scavenges 50% of the free radicals, is calculated.

Signaling Pathways and Mechanisms of Action

The bioactive effects of Cedrelopsis grevei are underpinned by its interaction with various cellular signaling pathways.

Vasodilatory Effects

Studies have shown that extracts from Cedrelopsis grevei can induce vasodilation, a key factor in regulating blood pressure. This effect is, at least in part, mediated through the nitric oxide (NO) signaling pathway . The extract has been observed to enhance the expression of Copper/Zinc Superoxide (B77818) Dismutase (Cu/Zn SOD) , an important antioxidant enzyme that protects NO from degradation by superoxide radicals, thereby increasing its bioavailability and promoting vasodilation.

Vasodilation_Pathway Cedrelopsis_grevei Cedrelopsis grevei Extract CuZn_SOD Cu/Zn SOD Expression Cedrelopsis_grevei->CuZn_SOD Upregulates Superoxide Superoxide (O2-) CuZn_SOD->Superoxide Scavenges NO Nitric Oxide (NO) Superoxide->NO Degrades sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to Vasodilation Vasodilation cGMP->Vasodilation Promotes Cytotoxicity_Pathway beta_Eudesmol β-Eudesmol (from C. grevei) JNK JNK Pathway beta_Eudesmol->JNK Mitochondrion Mitochondrion JNK->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Anti_inflammatory_Antioxidant_Workflow cluster_0 Anti-inflammatory Action cluster_1 Antioxidant Action (Hypothesized) C_grevei_compounds C. grevei Bioactives NF_kB_p38 NF-κB & p38 MAPK Pathways C_grevei_compounds->NF_kB_p38 Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NF_kB_p38 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB_p38->Pro_inflammatory_Cytokines Induces Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation C_grevei_compounds2 C. grevei Bioactives Nrf2 Nrf2 Pathway C_grevei_compounds2->Nrf2 Activates Oxidative_Stress Oxidative Stress Oxidative_Stress->Nrf2 Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes Upregulates Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

References

Comparative proteomics of cells treated with NSC114792

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Proteomic Guide to NSC114792-Treated Cells for Researchers, Scientists, and Drug Development Professionals.

This guide offers a comparative overview of the cellular effects of this compound, a selective inhibitor of JAK3 (Janus kinase 3). While direct, quantitative comparative proteomics data for this compound is not extensively available in public literature, this document synthesizes the known mechanistic information and provides a framework for such studies. This includes representative data and detailed experimental protocols to guide researchers in performing and interpreting proteomic analyses of cells treated with this compound.

This compound has been identified as a small molecule that selectively inhibits the catalytic activity of JAK3.[1] This inhibition has significant implications for cell signaling, particularly in cells where the JAK3/STAT5 pathway is aberrantly active, such as in certain hematopoietic malignancies.[1] Understanding the global proteomic changes induced by this compound is crucial for elucidating its full mechanism of action, identifying potential biomarkers of response, and discovering novel therapeutic applications.

Mechanistic Insights and Comparison with Alternatives

This compound's primary mode of action is the selective inhibition of JAK3, which blocks the IL-2-dependent activation of the JAK3/STAT5 pathway.[1] This leads to a decrease in the expression of anti-apoptotic genes and subsequently induces apoptosis in cancer cells with persistently active JAK3.[1]

When comparing this compound to other kinase inhibitors, its selectivity for JAK3 over other JAK family members (JAK1, JAK2, TYK2) is a key differentiator.[1] A comparative proteomic analysis would be instrumental in confirming this selectivity on a global cellular level and in identifying off-target effects, if any.

Hypothetical Comparative Proteomic Data

A comparative proteomic study of cells treated with this compound would likely reveal significant changes in proteins involved in the JAK/STAT signaling pathway, apoptosis, and cell cycle regulation. The following table represents hypothetical quantitative data from such an experiment, comparing protein abundance in this compound-treated cells versus a vehicle control.

Table 1: Hypothetical Differentially Expressed Proteins in Response to this compound Treatment

ProteinGeneFunctionFold Change (this compound/Control)p-value
STAT5ASTAT5ASignal Transducer and Activator of Transcription 5A0.5< 0.05
Bcl-2BCL2B-cell lymphoma 2 (Anti-apoptotic)0.4< 0.05
Cyclin D1CCND1Cell cycle regulator0.6< 0.05
p27 Kip1CDKN1BCyclin-dependent kinase inhibitor 1B1.8< 0.05
Caspase-3CASP3Apoptosis executioner2.5< 0.05
BaxBAXBCL2-associated X protein (Pro-apoptotic)2.1< 0.05

Experimental Protocols

A typical quantitative proteomics experiment to compare this compound-treated and control cells would involve the following steps:

Cell Culture and Treatment
  • Cell Line: A suitable cell line with active JAK3 signaling (e.g., 32D/IL-2Rβ cells or a human leukemia cell line with a JAK3 mutation).

  • Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and necessary cytokines (e.g., IL-2) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded and allowed to grow to a suitable confluency. The medium is then replaced with fresh medium containing either this compound at its IC50 concentration or a vehicle control (e.g., 0.1% DMSO). Cells are incubated for a predetermined time (e.g., 24 hours).

Protein Extraction and Digestion
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and harvested. Cell pellets are lysed in a buffer containing detergents (e.g., SDS) and protease inhibitors to denature proteins and prevent degradation.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • Reduction, Alkylation, and Digestion: Equal amounts of protein from each sample are reduced with dithiothreitol (B142953) (DTT), alkylated with iodoacetamide (B48618) (IAA), and then digested overnight with a protease, typically trypsin.

Mass Spectrometry and Data Analysis
  • Peptide Labeling (Optional but Recommended for High Accuracy): For quantitative comparison, peptides from different samples can be labeled with isobaric tags (e.g., Tandem Mass Tags - TMT).

  • LC-MS/MS Analysis: The digested and labeled peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) on a high-resolution mass spectrometer.

  • Protein Identification and Quantification: The resulting MS/MS spectra are searched against a protein database (e.g., UniProt) to identify peptides and their corresponding proteins. The intensities of the reporter ions from the isobaric tags are used for relative quantification of proteins across samples.

  • Statistical Analysis: The protein quantification data is normalized, and statistical tests (e.g., t-test) are performed to identify proteins with significantly different abundance between the treated and control groups. A fold-change cutoff (e.g., >1.5 or <0.67) and a p-value threshold (e.g., <0.05) are applied to determine differentially expressed proteins.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis cell_culture Cell Culture & Treatment (this compound vs. Control) lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification lysis->quantification digestion Reduction, Alkylation & Trypsin Digestion quantification->digestion labeling Isobaric Labeling (e.g., TMT) digestion->labeling lc_ms LC-MS/MS Analysis labeling->lc_ms database_search Database Search (Protein Identification) lc_ms->database_search quant_stat Quantification & Statistical Analysis database_search->quant_stat bioinformatics Bioinformatics Analysis (Pathway, GO) quant_stat->bioinformatics

Caption: A typical workflow for quantitative proteomics.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor jak3 JAK3 cytokine_receptor->jak3 activates stat5 STAT5 jak3->stat5 phosphorylates stat5_dimer STAT5 Dimer stat5->stat5_dimer dimerizes dna DNA stat5_dimer->dna translocates to nucleus and binds gene_transcription Gene Transcription (e.g., anti-apoptotic genes) dna->gene_transcription cytokine Cytokine (e.g., IL-2) cytokine->cytokine_receptor This compound This compound This compound->jak3 inhibits

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of NSC114792

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for NSC114792 could not be located in the public domain. The following information is based on general best practices for the disposal of laboratory chemical waste. Researchers, scientists, and drug development professionals must obtain the specific SDS for this compound from the manufacturer or supplier and adhere to their institution's and local authorities' waste disposal regulations. The CAS number for this compound is 17392-79-9, and its chemical formula is C26H32N4O2S[1].

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to protect personnel and the environment. This guide provides a general framework for the safe handling and disposal of chemical waste like this compound.

General Chemical Waste Disposal Protocol

All chemical waste must be managed in accordance with institutional and regulatory guidelines. The following steps outline a standard procedure for laboratory chemical waste disposal:

  • Waste Identification and Classification: Determine if the waste is hazardous. A waste is generally considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Laboratory personnel should treat all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed otherwise by a qualified safety officer[2].

  • Containerization:

    • Select a container that is compatible with the chemical waste. For instance, acids should not be stored in steel containers[3]. The original container is often the best choice for the waste[2].

    • Ensure the container is in good condition, with no leaks or cracks, and has a secure lid[4].

    • Keep waste containers closed except when adding waste[2][5].

  • Labeling:

    • Label all waste containers clearly with the words "Hazardous Waste"[4].

    • The label must include the full chemical name(s) and the percentage of each component. Chemical abbreviations are not acceptable[4][5].

    • Indicate the date when the container was first used for waste accumulation[5].

  • Segregation and Storage:

    • Store incompatible wastes separately to prevent dangerous reactions. For example, oxidizing agents must be kept apart from reducing agents and organic compounds[3][5].

    • Store liquid hazardous waste in secondary containment to prevent spills from reaching drains[2][5].

    • Hazardous waste should be stored in a designated "Satellite Accumulation Area" at or near the point of generation[3][6].

  • Disposal:

    • Do not dispose of hazardous chemicals down the sink, in the regular trash, or by evaporation[2][3][5].

    • Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal service[7].

    • Laboratories should not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at any one time[2][6].

Disposal of Empty Chemical Containers

Empty chemical containers must also be disposed of properly. The general procedure is as follows:

  • Thoroughly empty the container. If solids or sludge remain, the container should be disposed of as hazardous waste[5].

  • The first rinse of a container that held a hazardous chemical must be collected and treated as hazardous waste[5].

  • For containers that held acutely hazardous waste, they must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste[2].

  • After proper rinsing, deface or remove all labels before disposing of the container in the regular trash or designated glass disposal[2][5].

Quantitative Data on Chemical Waste Disposal

The following table summarizes general guidelines for different classes of chemical waste.

Waste ClassificationExamplesGeneral Disposal Considerations
Ignitable Waste Flammable solvents (e.g., acetone, ethanol)Store in a fire-rated cabinet. Keep away from oxidizing agents and ignition sources.
Corrosive Waste Acids (e.g., hydrochloric acid), Bases (e.g., sodium hydroxide)Segregate acids from bases. Store in compatible containers (e.g., no acids in metal containers). Neutralization may be permissible as a final step of a reaction with EHS approval[8].
Reactive Waste Water-reactive chemicals, shock-sensitive materialsStore away from water and sources of shock or friction. Requires special handling; consult with EHS before disposal[3].
Toxic Waste Heavy metals, cyanides, pesticidesCollect separately. Do not mix with other waste streams. Requires disposal through a licensed hazardous waste handler.

Experimental Protocols

General Protocol for Neutralization of Corrosive Waste (Acids and Bases):

Note: This is a general procedure and may not be suitable for all corrosive wastes. Always consult with your institution's EHS department before proceeding.

  • Preparation: Work in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid/base resistant gloves.

  • Dilution: For concentrated acids or bases, slowly add the corrosive to a large volume of cold water with constant stirring. Always add acid or base to water, never the other way around.

  • Neutralization: Slowly add a neutralizing agent. For acids, use sodium bicarbonate or a dilute solution of sodium hydroxide. For bases, use a dilute solution of hydrochloric acid or acetic acid. Monitor the temperature and control the rate of addition to prevent excessive heat generation.

  • pH Monitoring: Periodically check the pH of the solution using a pH meter or pH paper. Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.

  • Final Disposal: Once neutralized, and if the solution contains no other hazardous materials, it may be permissible to discharge it to the sanitary sewer with a large amount of water, pending local regulations and institutional policies[8].

Visualizing the Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.

General Workflow for Laboratory Chemical Waste Disposal cluster_0 Waste Generation & Characterization cluster_1 Handling & Segregation cluster_2 Accumulation & Storage cluster_3 Final Disposal A Chemical Waste Generated B Identify & Classify Waste (Ignitable, Corrosive, Reactive, Toxic) A->B C Select Compatible Container B->C Proceed to Handling D Label Container Correctly ('Hazardous Waste', Contents, Date) C->D E Segregate Incompatible Wastes D->E F Store in Satellite Accumulation Area (SAA) E->F Store Safely G Keep Container Closed F->G H Request Pickup from EHS G->H When Full or Time Limit Reached I Professional Disposal H->I

References

Essential Safety and Operational Guidance for Handling NSC114792

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of NSC114792, also known as 21-(6-mercapto-9H-purin-9-yl)pregn-4-ene-3,20-dione. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its primary structural components: 6-mercaptopurine (B1684380) and a pregnene steroid derivative.

Hazard Assessment

This compound is a molecule combining a potent purine (B94841) analog (6-mercaptopurine) with a steroid backbone. This unique structure necessitates careful handling due to the potential for significant biological activity and associated hazards.

Primary Hazards (based on 6-mercaptopurine):

  • Acute Toxicity: Harmful if swallowed.[1][2][3]

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[1][3][4]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[2][4][5]

  • Mutagenicity: Suspected of causing genetic defects.[2][4][5]

  • Carcinogenicity: May be a cancer hazard based on animal studies of similar compounds.[6]

Potential Hazards (based on the steroid component):

  • Steroid compounds can have potent hormonal effects.

  • Long-term exposure may lead to adverse health effects.

  • Use during pregnancy may pose risks to the fetus.[7][8][9]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.

Protection Type Specific Requirements Rationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a splash hazard.To protect against eye irritation and accidental splashes.[2][10]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected before use and disposed of properly after handling. A disposable lab coat or gown is required.To prevent skin contact, which can cause irritation and absorption of the hazardous substance.[2][10]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required, especially when handling the compound in powdered form or when generating aerosols. Work should be conducted in a certified chemical fume hood.To prevent inhalation, which may cause respiratory tract irritation and systemic toxicity.[1][10]

Operational and Handling Plan

Adherence to the following step-by-step procedures is critical for minimizing exposure and ensuring a safe laboratory environment.

Workflow for Handling this compound

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_fume_hood Verify fume hood certification and function prep_ppe->prep_fume_hood prep_materials Gather all necessary materials and equipment prep_fume_hood->prep_materials prep_sds Review available safety information for structural analogs prep_materials->prep_sds handle_weigh Weigh compound in fume hood prep_sds->handle_weigh Proceed to handling handle_dissolve Dissolve compound in appropriate solvent handle_weigh->handle_dissolve handle_transfer Transfer solution using appropriate techniques handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate work surfaces handle_transfer->cleanup_decontaminate Proceed to cleanup cleanup_ppe Remove and dispose of PPE correctly cleanup_decontaminate->cleanup_ppe cleanup_waste Segregate and label hazardous waste cleanup_ppe->cleanup_waste

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols:

  • Preparation:

    • Before handling, ensure all required PPE is correctly donned.

    • Verify that the chemical fume hood is functioning correctly and has a current certification.

    • Assemble all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) within the fume hood to minimize movement in and out of the containment area.

    • Review the safety data sheets for 6-mercaptopurine and other relevant steroid compounds.[1][2][3][4][5][10]

  • Handling:

    • All manipulations of solid this compound, including weighing, must be performed within a certified chemical fume hood to prevent inhalation of airborne particles.

    • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

    • Use appropriate liquid handling techniques (e.g., calibrated pipettes) to transfer solutions.

  • Cleanup:

    • Decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.

    • Remove PPE in a manner that avoids contaminating skin or clothing. Dispose of gloves and other disposable items in a designated hazardous waste container.

    • Reusable equipment must be thoroughly cleaned and decontaminated according to laboratory protocols.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow

cluster_waste_generation Waste Generation cluster_waste_disposal Disposal Pathway waste_solid Solid Waste (unused compound, contaminated gloves, etc.) disposal_solid Hazardous Solid Waste Container waste_solid->disposal_solid Segregate waste_liquid Liquid Waste (solutions, solvent rinses) disposal_liquid Hazardous Liquid Waste Container waste_liquid->disposal_liquid Segregate waste_sharps Contaminated Sharps (needles, pipette tips) disposal_sharps Sharps Container waste_sharps->disposal_sharps Segregate

Caption: Waste Disposal Workflow for this compound.

Disposal Procedures:

  • Solid Waste: Unused this compound and any materials contaminated with the solid compound (e.g., weigh boats, gloves, paper towels) should be collected in a clearly labeled hazardous solid waste container.

  • Liquid Waste: Solutions containing this compound and solvent rinses used for decontamination should be collected in a designated hazardous liquid waste container. Do not mix with other waste streams.[11]

  • Sharps Waste: Contaminated sharps, such as pipette tips and needles, must be placed in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "21-(6-mercapto-9H-purin-9-yl)pregn-4-ene-3,20-dione".

  • Storage and Pickup: Store hazardous waste in a designated, secure area away from incompatible materials. Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

References

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